(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
Description
Properties
IUPAC Name |
tert-butyl N-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-5-7-4-10(11,12)6-14-7/h7,14H,4-6H2,1-3H3,(H,13,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWAAHJOSNDLHV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC(CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127794 | |
| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363384-66-0 | |
| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363384-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine synthesis pathway
An In-depth Technical Guide to the Synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine: A Key Chiral Building Block for Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, fluorinated proline analogues have emerged as particularly valuable motifs. The pyrrolidine ring is a prevalent scaffold in numerous bioactive molecules, and its fluorination allows for fine-tuning of conformational properties, such as ring pucker, which can be critical for target engagement.[1][2]
Specifically, gem-difluorination at the C4 position of the proline ring introduces a significant conformational bias without a substantial increase in steric bulk.[3] This guide provides a detailed, field-proven synthetic pathway to (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate, a versatile chiral building block. The structure features the stereochemically defined gem-difluorinated pyrrolidine core, with the pyrrolidine nitrogen protected by a tert-butoxycarbonyl (Boc) group and a primary amine positioned for further elaboration. This combination makes it an invaluable intermediate for researchers, scientists, and drug development professionals aiming to introduce this fluorinated scaffold into novel therapeutics.[4]
Retrosynthetic Analysis and Strategic Overview
A robust and scalable synthesis of the target compound necessitates a strategy that begins with a readily available, enantiomerically pure starting material. The most logical approach involves a retrosynthetic disconnection that traces the molecule back to (S)-N-Boc-4-hydroxy-L-proline, a common chiral pool starting material.
The core strategy is twofold:
-
Installation of the Gem-Difluoro Moiety: Transformation of the 4-hydroxy group into a 4,4-difluoro functionality via a ketone intermediate.
-
Conversion of the Carboxylic Acid: Homologation and functional group manipulation of the C2-carboxylic acid to an aminomethyl group.
The forward synthesis is therefore designed as a multi-step sequence starting from the functionalization of N-Boc-4-hydroxy-L-proline.
Part 1: Synthesis of the Core Intermediate: (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic Acid
This initial phase focuses on constructing the key difluorinated proline derivative from a commercially available precursor. Each step is optimized for yield and purity, establishing a solid foundation for the subsequent transformations.
Step 1: Esterification of N-Boc-4-hydroxy-L-proline
Rationale: Protection of the carboxylic acid as a methyl ester is necessary to prevent unwanted side reactions during the subsequent oxidation and fluorination steps. This is a standard protecting group strategy that facilitates purification of the intermediates.
Experimental Protocol:
-
To a solution of N-Boc-4-hydroxy-L-proline (1.0 eq) in methanol (MeOH, 0.2 M), add sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester, which can often be used in the next step without further purification.
Step 2: Oxidation to (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate
Rationale: The conversion of the secondary alcohol to a ketone is the prerequisite for the geminal difluorination reaction. A mild and efficient oxidizing agent is required to avoid over-oxidation or epimerization. TEMPO-catalyzed oxidation is an excellent choice for its high selectivity and operational simplicity.
Experimental Protocol:
-
Dissolve the methyl ester from Step 1 (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO, 0.1 eq) and potassium bromide (KBr, 0.1 eq) in water.
-
Cool the biphasic mixture to 0 °C and add a solution of sodium hypochlorite (NaOCl, ~10-13% aqueous solution, 1.2 eq) containing NaHCO₃ (1.2 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir vigorously at 0 °C for 2-3 hours. Monitor reaction completion by TLC.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃), water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired ketone.
Step 3: Geminal Deoxofluorination
Rationale: This is the key step for introducing the difluoro moiety. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation. It reacts with the ketone to form a difluorinated product. This reaction must be performed with extreme caution in a well-ventilated fume hood, as DAST is toxic and reacts violently with water.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the ketone from Step 2 (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add DAST (2.0-2.5 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by ¹⁹F NMR or LC-MS.
-
Upon completion, cool the reaction back to 0 °C and very slowly quench by the dropwise addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the difluorinated ester.
Step 4: Saponification to (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic Acid
Rationale: The final step in this sequence is the deprotection of the methyl ester to reveal the carboxylic acid, which is required for the subsequent amide coupling. Basic hydrolysis (saponification) is a standard and effective method.[5]
Experimental Protocol:
-
Dissolve the difluorinated ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).[5]
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC/LC-MS).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the title acid, (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid, typically as a white solid.[5][6]
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| N-Boc-4-hydroxy-L-proline Methyl Ester | C₁₁H₁₉NO₅ | 245.27 | >95% |
| (S)-1-Boc-4-oxopyrrolidine-2-carboxylate | C₁₁H₁₇NO₅ | 243.26 | 80-90% |
| (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate | C₁₁H₁₇F₂NO₄ | 265.25 | 60-70% |
| (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic Acid | C₁₀H₁₅F₂NO₄ | 251.23 | >95% |
Part 2: Conversion to (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate
With the core difluorinated acid in hand, the focus shifts to converting the carboxylic acid into the target aminomethyl group. This involves a standard amide formation followed by reduction.
Step 5: Amide Formation
Rationale: The carboxylic acid is converted to a primary amide. This is achieved using standard peptide coupling reagents, which activate the carboxyl group for nucleophilic attack by an ammonia equivalent.
Experimental Protocol:
-
Dissolve the acid from Part 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere.
-
Add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ammonium chloride (NH₄Cl, 1.2 eq) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the primary amide.
Step 6: Reduction of the Amide to the Primary Amine
Rationale: The final step is the reduction of the carboxamide to the corresponding primary amine. Borane-tetrahydrofuran complex (BH₃·THF) is an effective reagent for this transformation and is generally compatible with the Boc protecting group and C-F bonds under controlled conditions. Lithium aluminum hydride (LiAlH₄) can also be used, but may require careful temperature control to avoid cleaving the Boc group.[7]
Experimental Protocol (using BH₃·THF):
-
Under an inert atmosphere, dissolve the amide from Step 5 (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C.
-
Add a solution of BH₃·THF (1 M in THF, 3.0-4.0 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the dropwise addition of MeOH until gas evolution ceases.
-
Add 1 M HCl and stir for 1 hour.
-
Basify the mixture with aqueous sodium hydroxide (NaOH) to pH > 12.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| (S)-tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate | C₁₀H₁₆F₂N₂O₃ | 250.24 | 75-85% |
| (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | C₁₀H₁₈F₂N₂O₂ | 236.26 | 70-80% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of enantiomerically pure (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate. By starting from the readily available N-Boc-4-hydroxy-L-proline, this multi-step synthesis leverages robust and well-understood chemical transformations, including a key deoxofluorination step, to construct the valuable gem-difluorinated pyrrolidine scaffold. The resulting product is an important building block, primed for use in solid-phase peptide synthesis or further derivatization, enabling drug discovery professionals to explore the impact of this unique fluorinated motif on the pharmacological properties of their lead compounds.
References
-
Cai, J., et al. (2024). Highly Diastereoselective [3 + 2] Cycloaddition of Aziridines with Difluorinated Silyl Enol Ethers: Divergent Synthesis of 4,4-Difluoropyrrolidines and 4-Fluoropyrroles. Organic Letters. Available from: [Link]
-
Szymański, S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]
-
Tredwell, M., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega. Available from: [Link]
-
Hofman, G.-J., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Available from: [Link]
-
Synthonix. (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride. Available from: [Link]
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PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. Available from: [Link]
Sources
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- 6. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a fluorinated, chiral building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring geminally difluorinated at the 4-position, a stereocenter at the 2-position, and a Boc-protected aminomethyl group, offers a valuable scaffold for the synthesis of novel therapeutic agents. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] This guide provides a comprehensive analysis of the known and predicted physicochemical properties of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, details experimental protocols for their determination, and discusses the strategic implications of its use in drug discovery.
Molecular Structure and Core Properties
The foundational characteristics of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine are summarized below. While extensive experimental data for this specific molecule is not widely published, the following information has been compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| Chemical Name | tert-butyl ((S)-4,4-difluoropyrrolidin-2-yl)methylcarbamate | N/A |
| CAS Number | 1363384-67-1 | [5][6][7][8][9] |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [6][7] |
| Molecular Weight | 236.26 g/mol | [6][7][9] |
| Appearance | Predicted to be a solid or oil at room temperature. | N/A |
| Purity | Typically available at ≥97% purity. | [9] |
The Impact of Gem-Difluorination on the Pyrrolidine Scaffold
The presence of the two fluorine atoms at the 4-position of the pyrrolidine ring is the most significant structural feature of this molecule. This substitution imparts unique stereoelectronic effects that influence the conformation and reactivity of the ring.
Conformational Stability
Quantum-chemical analyses of difluorinated pyrrolidines indicate that the conformational equilibrium is significantly influenced by stereoelectronic effects.[10][11][12] Specifically, a generalized anomeric effect, resulting from the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the C-F bond (nN→σ*CF), plays a crucial role in stabilizing certain conformations.[10][11][12] While intramolecular hydrogen bonding can also contribute to stability in some fluorinated amines, the anomeric effect is often a dominant factor in the conformational preference of α-fluoro isomers.[11] For 4,4-difluoropyrrolidines, these effects can lead to a more defined ring pucker compared to their non-fluorinated counterparts, which can be advantageous in designing molecules with specific spatial orientations for optimal target engagement.
Reactivity and Chemical Stability
Gem-difluorination generally enhances the chemical stability of the pyrrolidine ring.[13] The strong carbon-fluorine bonds are resistant to metabolic degradation, which can block potential sites of oxidation and improve the pharmacokinetic profile of drug candidates.[1][3] The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the pyrrolidine nitrogen, as discussed in the pKa section below.
Predicted and Analogous Physicochemical Properties
| Physicochemical Property | Predicted/Analogous Value | Rationale and Discussion |
| Melting Point | Not available | As a Boc-protected amine, it is likely a solid or a high-boiling oil at room temperature. The non-fluorinated analog, (S)-2-(Aminomethyl)-1-Boc-pyrrolidine, is a solid. |
| Boiling Point | Not available | Due to its molecular weight and potential for intermolecular interactions, a high boiling point is expected. |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is expected. | The Boc protecting group and the alkyl backbone contribute to its lipophilicity. The non-fluorinated analog is soluble in organic solvents.[14] Low molecular weight amines can exhibit some water solubility, but the bulky Boc group and the fluorine atoms likely reduce this.[14][15] |
| pKa (of the conjugate acid) | Predicted to be lower than the non-fluorinated analog. | The electron-withdrawing inductive effect of the two fluorine atoms will decrease the electron density on the pyrrolidine nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid. For comparison, the pKa of pyrrolidine is ~11.3, while that of 3,3-difluoropyrrolidine is 7.5.[16] |
| logP (Octanol-Water Partition Coefficient) | Predicted to be higher than the non-fluorinated analog. | Fluorine substitution generally increases lipophilicity.[1][3] The logP is a key indicator of a molecule's ability to cross biological membranes. |
Experimental Protocols for Physicochemical Property Determination
For researchers requiring precise experimental data, the following section outlines detailed methodologies for determining key physicochemical properties.
Solubility Determination (Isothermal Shake-Flask Method)
This method is a reliable technique for determining the solubility of a compound in various solvents.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Causality Behind Experimental Choices: The isothermal shake-flask method is considered the "gold standard" for solubility determination due to its basis in thermodynamic equilibrium. The extended equilibration time ensures that the maximum amount of solute has dissolved. Using a precise analytical method for quantification is crucial for accuracy.
Caption: Workflow for Solubility Determination by the Isothermal Shake-Flask Method.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[17]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine in a known volume of deionized water or a suitable co-solvent if solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) of known concentration using a burette. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Causality Behind Experimental Choices: This method directly measures the change in proton concentration (pH) as the amine is neutralized by a strong acid. The half-equivalence point represents the pH at which the concentrations of the protonated and unprotonated amine are equal, which corresponds to the pKa according to the Henderson-Hasselbalch equation.
Caption: Workflow for pKa Determination by Potentiometric Titration.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.[18]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine in one of the phases (e.g., the aqueous phase). Add an equal volume of the other phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality Behind Experimental Choices: The shake-flask method directly measures the distribution of the compound between a nonpolar (n-octanol) and a polar (water) phase, providing a direct measure of its lipophilicity. Pre-saturation of the solvents is essential for accurate and reproducible results.
Caption: Workflow for logP Determination by the Shake-Flask Method.
Analytical Characterization
While a full experimental dataset for (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is not publicly available, researchers can expect the following characteristic spectral features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons, and the aminomethyl protons. The protons on the carbon bearing the fluorine atoms will likely exhibit complex splitting patterns due to coupling with the fluorine atoms. The spectrum of the non-fluorinated analog, S-2-(Boc-aminomethyl)pyrrolidine-HCl, can serve as a useful comparison for the pyrrolidine and aminomethyl proton signals.[19]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl and quaternary carbons of the Boc group. The carbon atom bonded to the two fluorine atoms (C4) will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak [M+H]⁺ at m/z 237.14. Common fragmentation patterns would include the loss of the Boc group or isobutylene.
Applications in Drug Discovery
The pyrrolidine scaffold is a prevalent motif in many FDA-approved drugs.[20] The introduction of gem-difluorination at the 4-position of the pyrrolidine ring in (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine offers several advantages for drug design:
-
Modulation of Basicity: The lowered pKa of the pyrrolidine nitrogen can reduce unwanted interactions with acidic targets and may improve oral absorption by altering the ionization state in the gastrointestinal tract.
-
Increased Lipophilicity: The fluorine atoms generally increase the lipophilicity of the molecule, which can enhance membrane permeability and brain penetration for CNS-targeted drugs.[1][3]
-
Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage, which can block a potential site of metabolism and improve the drug's half-life.[1][3]
-
Conformational Constraint: The defined ring pucker can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.
Conclusion
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a valuable and versatile building block for medicinal chemistry. While comprehensive experimental data on its physicochemical properties are still emerging, predictions and comparisons with analogous structures provide a strong foundation for its application in drug discovery programs. The strategic incorporation of the 4,4-difluoro-pyrrolidine moiety can be a powerful tool to fine-tune the ADME properties of lead compounds, ultimately contributing to the development of safer and more effective medicines. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the precise data needed to advance their drug discovery efforts.
References
- McLaughlin, J. C. Experiment 27 - Amines and Amides.
- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem.
- Experiment 13 – Properties of Amines and Amides - Moorpark College.
- An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents - Benchchem.
- EXPERIMENT 1 DETERMIN
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
- 1363384-67-1 (S)-1-Boc-2-(AMinoMethyl)-4,4-difluoropyrrolidine - ChemSigma.
- CAS NO. 1363384-67-1 | (S)-1-BOC-2-(AMINOMETHYL)-4,4-DIFLUOROPYRROLIDINE - Arctom.
- An In-depth Technical Guide on the Basicity and pKa of 1,1-Dimethoxypropan-2-amine - Benchchem.
- Simple Method for the Estim
- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
- (S)-1-Boc-2-(AMinoMethyl)-4,4-difluoropyrrolidine, CAS 1363384-67-1 - iChemical.
- 1363384-67-1 CAS Manufactory - ChemicalBook.
- (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine 97% | CAS 1363384-67-1 - A2B Chem.
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC - NIH. (2024-07-12).
- Amines - Lab Demonstration / solubility / basic character class 12 CBSE - YouTube. (2023-04-25).
- LogD/LogP - Enamine.
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI.
- (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID - PubChem.
- SAFETY D
- Fluorine in drug discovery: Role, design and case studies.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019-01-30).
- An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine - Benchchem.
- LogP—Making Sense of the Value - ACD/Labs.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- S-2-(BOC-AMINOMETHYL)PYRROLIDINE-HCl(1070968-08-9) 1 H NMR - ChemicalBook.
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - Beilstein Journals. (2024-07-12).
- (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid - PubChem.
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid - PubChem.
- Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central.
- Calculated physicochemical properties of Boc-deprotected - ResearchG
- (2S,4R)-Fmoc-4-aminomethyl-1-boc-pyrrolidine-2-carboxylic acid - BLDpharm.
- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)
- (S)-2-N-Fmoc-aminomethyl pyrrolidine hydrochloride | CAS 1217813-15-4 | SCBT.
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- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
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A Technical Guide to Sourcing and Validation of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine for Pharmaceutical Research
Introduction: The Ascendancy of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the privileged structures leveraged in this context, the pyrrolidine ring system is a cornerstone, frequently appearing in successful therapeutic agents.
The specific molecule, (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine , represents a confluence of several high-value chemical motifs. The geminal difluoro substitution at the 4-position serves to block a potential site of metabolic oxidation and can modulate the basicity (pKa) of the pyrrolidine nitrogen. The (S)-stereochemistry at the 2-position provides a crucial chiral handle for stereospecific interactions with biological targets. Finally, the Boc-protected aminomethyl sidechain offers a versatile synthetic vector for elaboration into more complex structures, such as ligands, organocatalysts, or components of targeted protein degraders (e.g., PROTACs).[2]
This guide provides drug development professionals with a comprehensive overview of the commercial sourcing landscape for this critical building block, a framework for its stringent quality validation, and insights into its application.
Part 1: Commercial Supplier Landscape
The synthesis of enantiopure fluorinated heterocycles is non-trivial, often requiring multi-step sequences and specialized fluorinating agents.[1] Consequently, sourcing (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine from reliable commercial vendors is the most efficient path for most research and development teams. The following table summarizes key suppliers identified in the market.
Data Presentation: Commercial Suppliers of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
| Supplier | Product Name | CAS Number | Purity | Catalog Number |
| AChemBlock | (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | 1363384-67-1 | 97% | G-7274 |
| LabSolu | tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | 1363384-67-1 | 97% | T173692 |
| BLDpharm | tert-Butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | 1822795-60-7 | Research Use Only | BD110557 |
Note: Discrepancies in CAS numbers for identically named compounds can occur. Researchers should always confirm the structure with spectroscopic data upon receipt.
Part 2: The Imperative of In-House Quality Control
While suppliers provide a Certificate of Analysis (CoA), the principle of "trust but verify" is paramount in drug development. The cost of using a misidentified or impure building block in a multi-step synthesis is substantial. Therefore, a robust, self-validating internal QC protocol is not merely best practice; it is a necessary risk mitigation strategy.
The following workflow outlines a standard procedure for the validation of incoming (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine.
Mandatory Visualization: QC Workflow for Incoming Chiral Building Blocks
Caption: A typical quality control workflow for validating incoming chiral building blocks.
Experimental Protocols: Core Validation Assays
1. Protocol for NMR Spectroscopic Analysis
-
Rationale: To confirm the chemical identity, structural integrity, and absence of significant organic impurities. ¹H NMR verifies the proton environment, ¹⁹F NMR confirms the difluoro-moiety, and ¹³C NMR confirms the carbon backbone.
-
Methodology:
-
Accurately weigh 5-10 mg of the material into a clean NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Vortex briefly to ensure complete dissolution.
-
Acquire ¹H, ¹⁹F, and ¹³C NMR spectra on a calibrated spectrometer (≥400 MHz recommended).
-
Expected ¹H NMR Signals: A characteristic singlet at ~1.4 ppm (9H, Boc group), and complex multiplets in the pyrrolidine region (2-4 ppm).
-
Expected ¹⁹F NMR Signals: A complex multiplet pattern consistent with a geminal difluoro group coupled to adjacent protons.
-
Analysis: Compare spectra to the known structure and supplier CoA. Integrate signals to check for stoichiometric consistency and the presence of residual solvents or impurities.
-
2. Protocol for Chiral HPLC Analysis
-
Rationale: To determine the enantiomeric excess (e.e.) of the (S)-enantiomer. This is the most critical assay for a chiral building block, as the presence of the incorrect enantiomer can lead to inactive or off-target final compounds.
-
Methodology:
-
Prepare a stock solution of the compound at ~1 mg/mL in an appropriate solvent (e.g., Methanol or Acetonitrile).
-
Select a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H, AS-H, or equivalent).
-
Develop an isocratic mobile phase, typically a mixture of hexane/isopropanol or similar, often with a small amount of an amine additive (e.g., diethylamine) for basic compounds.
-
Inject a small volume (1-5 µL) of the sample solution.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Analysis: The two enantiomers should resolve into distinct peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100. The result should be ≥97% for the (S)-enantiomer, matching or exceeding the supplier's specification.
-
Part 3: Synthetic Utility and Application
The primary utility of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine lies in its role as a versatile intermediate. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid [TFA] in dichloromethane).[][]
Mandatory Visualization: Synthetic Deprotection and Elaboration
Caption: General synthetic pathway for the utilization of the title compound.
Once deprotected, the resulting primary amine is a nucleophile that can readily participate in a variety of bond-forming reactions:
-
Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., EDC, HOBt) to form amides, a key linkage in peptides and many small molecule drugs.
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary amines.
This versatility allows for the rapid generation of diverse libraries of compounds built upon the chiral, difluorinated pyrrolidine core, making it an invaluable asset for lead discovery and optimization campaigns.
Conclusion
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a high-value building block for modern pharmaceutical research, enabling access to novel chemical space characterized by metabolic stability and stereochemical definition. While several commercial suppliers offer this reagent, its strategic importance and synthetic complexity demand a rigorous, in-house validation process by the end-user. By implementing a systematic QC workflow encompassing spectroscopic and chromatographic techniques, researchers can ensure the identity, purity, and stereochemical integrity of the material, thereby safeguarding the integrity and efficiency of their drug discovery programs.
References
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Universal Biologicals. (R)-tert-Butyl ((4,4-difluoropyrrolidin-2-yl)methyl)carbamate. Universal Biologicals. Available at: [Link].
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Chemsrc. tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate. Chemsrc.com. Available at: [Link].
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PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].
-
Pan, W., et al. (2015). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC - NIH. Available at: [Link].
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An In-depth Technical Guide to (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine: A Fluorinated Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[2] The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[3][4] The introduction of a gem-difluoro unit at the 4-position of the pyrrolidine ring, as seen in (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, offers several distinct advantages.
The highly electronegative fluorine atoms can significantly alter the local electronic environment, influencing the pKa of the pyrrolidine nitrogen and modulating hydrogen bonding capabilities.[3] Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways and enhance the metabolic stability of the molecule.[2] Conformationally, the gem-difluoro group restricts the puckering of the pyrrolidine ring, leading to a more defined three-dimensional structure which can be advantageous for optimizing ligand-receptor binding.[5][6]
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, a valuable building block for the design and synthesis of next-generation therapeutics.
Molecular Structure and Conformational Insights
The molecular structure of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, with the chemical formula C11H18F2N2O2 and a molecular weight of 236.26 g/mol , features a pyrrolidine ring with a Boc-protected aminomethyl substituent at the chiral center at the 2-position and a gem-difluoro group at the 4-position.
Caption: 2D representation of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine.
Proposed Synthesis Pathway
A robust and stereospecific synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine can be envisioned starting from the commercially available (2S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid. The proposed synthetic route involves a two-step reduction of the carboxylic acid to the corresponding Boc-protected amine.
Caption: Proposed synthetic workflow for (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of (S)-1-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine
-
To a solution of (2S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran complex (BH3·THF, 1.5 eq, 1 M solution in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine.
Step 2: Synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
-
Via Azide Intermediate (Two Steps):
-
To a solution of (S)-1-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Concentrate the reaction mixture and purify the crude (S)-1-Boc-2-(azidomethyl)-4,4-difluoropyrrolidine by flash column chromatography.
-
Dissolve the isolated azide in methanol and add palladium on carbon (10 wt. %).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine.
-
-
Rationale behind Experimental Choices: The reduction of the carboxylic acid to the primary alcohol is a standard transformation, with borane reagents being a mild and effective choice. The conversion of the alcohol to the amine via an azide intermediate is a reliable method that proceeds with inversion of configuration at the stereocenter if applicable, though in this case, the stereocenter is not at the reaction site. The Staudinger reduction of the azide is a clean and high-yielding reaction.
Structural Elucidation and Characterization
While a comprehensive set of experimental spectroscopic data for (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is not widely published, its structure can be confidently predicted based on its constituent functional groups and comparison with analogous compounds.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.0 | br s | 1H | NH (Boc) |
| ~3.9-4.1 | m | 1H | H-2 |
| ~3.4-3.7 | m | 2H | H-5 |
| ~3.1-3.3 | m | 2H | -CH₂-NHBoc |
| ~2.2-2.5 | m | 2H | H-3 |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~156 | C=O (Boc) |
| ~122 (t) | C-4 (CF₂) |
| ~80 | C(CH₃)₃ (Boc) |
| ~60 | C-2 |
| ~46 | C-5 |
| ~43 | -CH₂-NHBoc |
| ~38 (t) | C-3 |
| ~28 | C(CH₃)₃ (Boc) |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity |
|---|
| ~-90 to -110 | m |
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 237.14
-
Common Fragments: Loss of the Boc group (-100) to give a fragment at m/z 137.10, and loss of isobutylene (-56) from the Boc group.
Applications in Drug Discovery and Development
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a valuable building block for the synthesis of a variety of biologically active molecules, particularly in the development of enzyme inhibitors and other targeted therapies.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A significant application of fluorinated pyrrolidine derivatives is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[7][8] DPP-IV is a serine protease that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[9] Inhibitors of DPP-IV prolong the action of incretins, leading to improved glycemic control.[10][11] The pyrrolidine scaffold is a common feature in many DPP-IV inhibitors, and the incorporation of fluorine can enhance their potency, selectivity, and pharmacokinetic profile.
Caption: Role of the title compound as a building block in DPP-IV inhibitor discovery.
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The pyrrolidine scaffold has also been explored in the design of inhibitors for the hepatitis C virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle.[12][13][14][15] The introduction of a 4,4-difluoropyrrolidine moiety can impart favorable properties to these inhibitors, such as increased metabolic stability and improved binding affinity.
Conclusion
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a strategically designed building block that combines the desirable structural features of the pyrrolidine ring with the advantageous physicochemical properties imparted by gem-difluorination. Its stereodefined nature and the presence of a versatile Boc-protected amine handle make it a highly valuable intermediate for the synthesis of complex and potent drug candidates. The proposed synthetic route offers a practical approach to its preparation, and its potential applications in the development of DPP-IV and HCV inhibitors highlight its significance in modern medicinal chemistry. As the demand for more effective and safer therapeutics continues to grow, the use of such advanced, fluorinated building blocks will undoubtedly play an increasingly crucial role in the future of drug discovery.
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An In-depth Technical Guide to the Role of Fluorine in Pyrrolidine Ring Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone motif in medicinal chemistry, present in numerous natural products, pharmaceuticals, and catalysts.[1][2][3] Its saturated, five-membered structure provides a three-dimensional scaffold that can be strategically modified to optimize biological activity.[4] Among the vast arsenal of chemical modifications, the introduction of fluorine stands out for its profound and often predictable impact on a molecule's physicochemical and pharmacological properties.[5][6][7]
Fluorine, being the most electronegative element, imparts unique stereoelectronic effects that go far beyond simple inductive withdrawal.[5][6] When incorporated into the pyrrolidine ring, it can dictate conformational preferences, block metabolic pathways, and modulate the basicity of the ring nitrogen.[5][8] These alterations can lead to significant improvements in drug potency, selectivity, metabolic stability, and pharmacokinetic profiles.[5][8][9] This guide delves into the core principles governing the stabilizing role of fluorine in pyrrolidine rings, providing a framework for its rational application in drug design.
Chapter 1: Conformational Control through Stereoelectronic Effects
The non-planar, puckered nature of the pyrrolidine ring gives rise to distinct conformational isomers, typically described as "envelope" conformations where one atom is out of the plane of the other four.[2][10] In proline, the archetypal substituted pyrrolidine, these are termed Cγ-endo and Cγ-exo puckers.[4][11] The strategic placement of a fluorine atom can lock the ring into a preferred conformation, a phenomenon primarily driven by stereoelectronic interactions, most notably the gauche effect.[6][7][10][12]
The Gauche Effect: A Stabilizing Interaction
The fluorine gauche effect describes the tendency of a fluorine atom to favor a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation relative to an adjacent electron-withdrawing group or a nitrogen atom.[2][6][10] This preference is attributed to a stabilizing hyperconjugative interaction, where electron density is donated from a C-H bonding orbital (σ) into the antibonding orbital (σ) of the adjacent C-F bond (σCH→σCF).[7][13]
In 3-fluoropyrrolidines, this effect manifests as a preference for the Cγ-exo conformation.[12][14] In this arrangement, the fluorine atom is positioned gauche to the nitrogen atom on the opposite side of the ring, maximizing the stabilizing hyperconjugation. This conformational bias has been confirmed by both solid-state X-ray analysis and solution-phase NMR spectroscopy.[12][14]
When the pyrrolidine nitrogen is protonated, as it would be under physiological pH, this preference is further reinforced by an attractive electrostatic interaction between the positively charged ammonium group (NH2+) and the partially negative fluorine atom (Fδ−).[2][6][7]
Anomeric Effects in α-Fluoropyrrolidines
When fluorine is positioned at the C2 (α) position, a different stereoelectronic interaction, the anomeric effect, becomes dominant.[2][6][7] This effect involves the delocalization of the nitrogen lone pair electrons (n) into the antibonding orbital of the adjacent C-F bond (σCF).[2][6][13] This n→σCF interaction is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar, imparting a strong conformational bias and significantly influencing the stability of α-fluoro isomers.[2][6][13]
Chapter 2: Enhancement of Metabolic Stability
A primary strategy in drug design is to block "metabolic soft spots"—positions on a molecule susceptible to oxidation by cytochrome P450 (CYP) enzymes.[9] The high bond dissociation energy of the C-F bond (typically >100 kcal/mol) compared to a C-H bond makes it highly resistant to homolytic cleavage, the initial step in many CYP-mediated oxidation reactions.[9]
By replacing a hydrogen atom at a metabolically vulnerable position on the pyrrolidine ring with fluorine, chemists can effectively shield the molecule from degradation.[8][9] This leads to a longer half-life, reduced clearance, and improved bioavailability.[15][16]
However, it is crucial to understand that metabolic stability is not solely about C-F bond strength. Fluorine's powerful inductive effect can also play a role. By withdrawing electron density, fluorine can deactivate adjacent C-H bonds towards oxidation.[15]
Chapter 3: Modulation of Physicochemical Properties (pKa)
The basicity of the pyrrolidine nitrogen, quantified by its pKa, is a critical parameter influencing a drug's solubility, absorption, and potential for off-target interactions (e.g., with hERG channels).[5] Fluorine's strong electron-withdrawing inductive effect significantly lowers the electron density on the nitrogen atom, making it less basic.[5]
This reduction in pKa can be highly advantageous. A lower pKa reduces the likelihood of protonation at physiological pH, which can decrease interactions with acidic off-targets and improve oral bioavailability by increasing the fraction of the neutral, more membrane-permeable species.[5] The magnitude of the pKa drop is dependent on the position and number of fluorine atoms, with the effect being most pronounced when fluorine is closer to the nitrogen.
| Compound | pKa of Conjugate Acid | ΔpKa (from Pyrrolidine) |
| Pyrrolidine | 11.27 | - |
| 3-Fluoropyrrolidine | 9.87 | -1.40 |
| 3,3-Difluoropyrrolidine | 8.24 | -3.03 |
| 2,2-Difluoropyrrolidine | 6.58 | -4.69 |
Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.[17]
Chapter 4: Experimental Protocols
Protocol 1: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the solution-phase conformation of fluorinated pyrrolidines.[12][18][19] Key parameters include vicinal coupling constants (3JH,H and 3JH,F) and Nuclear Overhauser Effect (NOE) data.[12] 19F NMR is particularly sensitive to the local electronic environment, providing a direct probe of fluorine's position.[19][20]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample (1-5 mg) of the fluorinated pyrrolidine hydrochloride salt in a suitable deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6) to a final concentration of ~10-20 mM.
-
1H NMR Acquisition: Acquire a standard 1D 1H NMR spectrum to identify and assign proton resonances.
-
19F NMR Acquisition: Acquire a 1D 19F NMR spectrum. The chemical shift of the fluorine signal provides initial information about its environment.[20]
-
2D COSY Acquisition: Acquire a 2D 1H-1H COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivities and aid in resonance assignment.
-
2D HSQC Acquisition: Acquire a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
-
2D HOESY Acquisition: Acquire a 2D 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment. Cross-peaks in the HOESY spectrum indicate through-space proximity (<5 Å) between specific protons and the fluorine atom, which is crucial for determining the ring pucker.[12]
-
Data Analysis:
-
Measure 3JH,H and 3JH,F coupling constants from the high-resolution 1D 1H spectrum.
-
Use the Karplus equation to relate these coupling constants to dihedral angles, which define the ring conformation.
-
Analyze the HOESY cross-peak intensities to determine internuclear distances between H and F atoms, confirming the preferred Cγ-exo or Cγ-endo pucker.[12]
-
Conclusion
The strategic incorporation of fluorine into the pyrrolidine ring is a powerful and multifaceted tool for molecular design in drug discovery. Through potent stereoelectronic effects, fluorine can exert precise control over the ring's conformation, pre-organizing the molecule for optimal target binding.[8][12] Its ability to block metabolic oxidation enhances pharmacokinetic profiles, while its inductive effect provides a reliable method for tuning the pKa of the ring nitrogen. A thorough understanding of these principles allows medicinal chemists to rationally leverage the "fluorine advantage" to create more stable, effective, and safer therapeutic agents.
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Silva, A. F. C., et al. (2024). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine. ResearchGate. [Link]
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Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]
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Mykhailiuk, P. K., et al. (2019). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]
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Unnamed Author. (2018). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
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The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Confluence of Fluorine's Unique Properties and a Privileged Scaffold
In the landscape of modern drug discovery, the strategic introduction of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties.[1] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modulations of a molecule's physicochemical and pharmacokinetic profile.[2] When these properties are combined with a privileged heterocyclic scaffold like pyrrolidine, a versatile platform emerges for the development of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability.[3][4]
The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in numerous natural products and FDA-approved drugs.[5] Its three-dimensional structure allows for the exploration of chemical space in a way that flat aromatic rings cannot, and the nitrogen atom provides a key site for interaction with biological targets.[3] The introduction of fluorine onto the pyrrolidine ring can dramatically alter its basicity (pKa), lipophilicity (LogP), conformation, and susceptibility to metabolic degradation.[6] This guide provides an in-depth technical overview of the core principles and practical applications of fluorinated pyrrolidines in medicinal chemistry, with a focus on the causal relationships behind experimental choices and methodologies.
Modulating Physicochemical Properties: A Tale of Two Rings
The substitution of hydrogen with fluorine on the pyrrolidine ring induces significant and predictable changes in its fundamental physicochemical properties. These changes are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa): A Predictable Attenuation
The high electronegativity of fluorine exerts a powerful electron-withdrawing effect, which significantly lowers the pKa of the pyrrolidine nitrogen.[6] This reduction in basicity can be highly advantageous in drug design. A lower pKa can reduce off-target interactions with acidic targets and improve oral bioavailability by increasing the proportion of the more membrane-permeable neutral species at physiological pH.[6] The magnitude of the pKa shift is dependent on the position and number of fluorine substituents, with a more pronounced effect observed when fluorine is closer to the nitrogen atom.
| Compound | Structure | pKa | ΔpKa (vs. Pyrrolidine) |
| Pyrrolidine | 11.27 | 0 | |
| (S)-3-Fluoropyrrolidine | ![]() | ~9.5-10.0 | -1.3 to -1.8 |
| 3,3-Difluoropyrrolidine | ![]() | ~8.0-8.5 | -2.8 to -3.3 |
Note: The pKa values for fluorinated pyrrolidines can vary depending on the specific salt form and measurement conditions. The values presented are approximate ranges based on available literature.
Lipophilicity (LogP): A Context-Dependent Shift
The impact of fluorination on lipophilicity is more nuanced. While a single fluorine atom is often considered a "lipophilic hydrogen," its effect on LogP can be either to increase or decrease lipophilicity depending on the molecular context.[1] This is due to the interplay between the hydrophobic surface area and the molecule's overall polarity. In many cases, the introduction of fluorine can lead to a modest increase in LogP. However, in molecules with existing hydrogen bond donating or accepting groups, the introduction of a highly electronegative fluorine atom can alter the electronic landscape and, in some cases, lead to a decrease in lipophilicity. Careful consideration of the overall molecular structure is therefore crucial when predicting the effect of fluorination on LogP.
Conformational Control: The Gauche Effect and Ring Pucker
The introduction of fluorine onto the pyrrolidine ring has profound stereoelectronic effects that can be exploited to control the conformation of the ring and, by extension, the overall shape of the molecule. The most significant of these is the gauche effect, where the fluorine atom prefers to be in a gauche orientation relative to the nitrogen atom's lone pair or other electronegative substituents.[7] This preference dictates the puckering of the five-membered ring, favoring either a Cγ-endo or Cγ-exo conformation depending on the stereochemistry of the fluorine substituent.[8]
This conformational locking can be a powerful tool in drug design, as it allows for the pre-organization of a molecule into a bioactive conformation, thereby increasing its affinity for the target protein and improving its potency.[7]
Caption: Conformational puckering of fluorinated pyrrolidine rings.
Synthesis of Fluorinated Pyrrolidines: Key Methodologies
A variety of synthetic methods have been developed for the preparation of fluorinated pyrrolidines, with the choice of method depending on the desired substitution pattern and stereochemistry.
Nucleophilic Fluorination of Hydroxypyrrolidines
One of the most common methods for introducing a single fluorine atom is the nucleophilic displacement of a hydroxyl group from a readily available hydroxypyrrolidine precursor.[9] This is typically achieved using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[10] These reactions generally proceed with inversion of stereochemistry, allowing for stereocontrolled synthesis of the desired fluorinated product.
Experimental Protocol: Synthesis of (2S,4R)-4-Fluoroproline from (2S,4S)-N-Boc-4-hydroxyproline methyl ester [3]
-
Dissolution: Dissolve (2S,4S)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (1.2 eq) to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected (2S,4R)-4-fluoroproline methyl ester.
-
Deprotection: Treat the purified ester with a solution of hydrochloric acid in dioxane to remove the Boc protecting group and hydrolyze the ester, yielding (2S,4R)-4-fluoroproline hydrochloride.
Electrophilic Fluorination
Synthesis of Di- and Trifluoromethylated Pyrrolidines
The synthesis of gem-difluorinated and trifluoromethylated pyrrolidines often requires specialized methods. Gem-difluorination can be achieved through the fluorination of a corresponding ketone or thioacetal using reagents like DAST or Deoxo-Fluor.[12] The introduction of a trifluoromethyl group can be accomplished through various methods, including the use of Ruppert-Prakash reagent (TMSCF3) or by building the pyrrolidine ring from a trifluoromethyl-containing precursor.[9]
Caption: Overview of synthetic strategies for fluorinated pyrrolidines.
Impact on Metabolic Stability
One of the most compelling reasons for incorporating fluorine into drug candidates is to enhance their metabolic stability.[13] The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a C-H bond.[13] By strategically placing fluorine atoms at known sites of metabolic oxidation, the metabolic half-life of a compound can be substantially increased, leading to improved oral bioavailability and a more favorable dosing regimen.
However, it is important to note that fluorination does not always guarantee increased metabolic stability. In some cases, the introduction of fluorine can alter the electronic properties of the molecule in a way that opens up new metabolic pathways.[13] Furthermore, while the C-F bond itself is strong, metabolic defluorination can occur through various mechanisms, which can sometimes lead to the formation of reactive metabolites.[14] Therefore, a thorough in vitro and in vivo metabolic profiling of any new fluorinated compound is essential.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate buffer solution (pH 7.4), and the test compound dissolved in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
Fluorinated Pyrrolidines as Bioisosteres
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. Fluorinated pyrrolidines, particularly fluorinated prolines, have emerged as valuable bioisosteres for proline and other amino acids in peptides and peptidomimetics.[7][8]
The conformational constraints imposed by the fluorine atom can mimic the secondary structure induced by proline, while also offering improved metabolic stability and cell permeability.[7] For example, the incorporation of (4R)-fluoroproline can stabilize the polyproline type II (PPII) helix, a common structural motif in protein-protein interactions.[15] This has led to the development of fluorinated peptide and peptidomimetic inhibitors of various enzymes and protein-protein interactions.
Case Study: Development of a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor
The development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism, provides an excellent example of the strategic use of fluorinated pyrrolidines. Early DPP-IV inhibitors often suffered from poor selectivity and pharmacokinetic properties. Researchers at Pfizer incorporated an (S)-3-fluoropyrrolidine moiety into their lead series of DPP-IV inhibitors.[14]
The rationale for this modification was threefold:
-
Modulate Basicity: The fluorine atom was expected to lower the pKa of the pyrrolidine nitrogen, potentially reducing off-target interactions.
-
Enhance Potency: The conformational constraint imposed by the fluorine atom could lead to a more favorable binding orientation in the active site of DPP-IV.
-
Improve Pharmacokinetics: The fluorinated pyrrolidine was anticipated to have improved metabolic stability compared to its non-fluorinated counterpart.
The resulting compound, PF-734200, demonstrated excellent potency and selectivity for DPP-IV, as well as good oral bioavailability and a favorable pharmacokinetic profile in preclinical species.[5] This case study highlights how the judicious incorporation of a fluorinated pyrrolidine can lead to the development of a successful drug candidate.
Safety Considerations for Handling Fluorinating Reagents
Many of the reagents used in the synthesis of fluorinated pyrrolidines, such as DAST and Deoxo-Fluor, are hazardous and require careful handling.[16][17] These reagents are corrosive, moisture-sensitive, and can decompose exothermically if not handled properly. It is imperative that all work with these reagents be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]
Protocol for Quenching DAST:
-
Cooling: Cool the reaction vessel containing residual DAST to 0 °C in an ice bath.
-
Slow Addition of Alcohol: Slowly and carefully add a protic solvent such as methanol or ethanol to the reaction mixture. This will react with the DAST to form less hazardous byproducts.
-
Aqueous Quench: Once the initial exothermic reaction has subsided, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Workup: Proceed with the standard aqueous workup and extraction.
Conclusion and Future Perspectives
The incorporation of fluorinated pyrrolidines has become a well-established and powerful strategy in medicinal chemistry. The ability to fine-tune physicochemical properties, control conformation, and enhance metabolic stability has led to the discovery and development of numerous successful drug candidates. As our understanding of the subtle interplay between fluorine substitution and molecular properties continues to grow, and as new and safer fluorination methods are developed, the role of fluorinated pyrrolidines in drug discovery is set to expand even further. The continued exploration of novel fluorinated pyrrolidine scaffolds and their application as bioisosteres will undoubtedly lead to the development of the next generation of innovative therapeutics.
References
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Silagadze, G., Raines, R. T. (2008). Practical syntheses of 4-fluoroprolines. Journal of Fluorine Chemistry, 129(9), 781-784. Available at: [Link]
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Koldobskii, A. B., et al. (2024). Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. ResearchGate. Available at: [Link]
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Dolfen, J., et al. (2014). Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine. Chemistry – A European Journal, 20(34), 10848-10857. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. Available at: [Link]
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Hulin, B., et al. (2005). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. Available at: [Link]
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Pfund, E., Lequeux, T. (2012). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Science of Synthesis, 2012(1), 325-366. Available at: [Link]
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Gmeiner, P., et al. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. Chemistry – A European Journal, 17(40), 11236-11244. Available at: [Link]
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Newberry, R. W., Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Available at: [Link]
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De Kimpe, N., et al. (2014). Synthesis of 3‐amino 2‐trifluoromethyl pyrrolidines from trifluoromethyl azetidines. ResearchGate. Available at: [Link]
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Hofman, G. J., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6075-6087. Available at: [Link]
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Safety of Deoxo Fluorination Reagents. ResearchGate. Available at: [Link]
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Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Available at: [Link]
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Acevedo-Jake, A. M., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 13(16), 2753. Available at: [Link]
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Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022). International Journal of Molecular Sciences, 23(16), 9005. Available at: [Link]
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L’Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. Available at: [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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The in vitro metabolic stability study of the selected compounds. ResearchGate. Available at: [Link]
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 181-211). Elsevier. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
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Wang, W., et al. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation. Chinese Chemical Society. Available at: [Link]
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Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. Available at: [Link]
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Process development and large-scale synthesis of NK1 antagonist. (2004). Archiv der Pharmazie, 337(4), 215-220. Available at: [Link]
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Li, L., et al. (2015). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules, 20(9), 16656-16666. Available at: [Link]
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). European Journal of Medicinal Chemistry, 287, 116408. Available at: [Link]
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Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(1), 108-116. Available at: [Link]
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Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Synthesis of gem‐Difluorocyclopropanes. (2022). ResearchGate. Available at: [Link]
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Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. (2025). RSC Medicinal Chemistry. Available at: [Link]
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Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant. (2022). Clinical Pharmacology in Drug Development, 11(12), 1405-1418. Available at: [Link]
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Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). Journal of the American Chemical Society. Available at: [Link]
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Challenges in the Development of Intravenous Neurokinin-1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose-Finding, Phase 1 Study of Intravenous Fosnetupitant. (2022). Clinical Pharmacology & Drug Development, 11(12), 1405-1418. Available at: [Link]
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Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. (2008). Organic & Biomolecular Chemistry, 6(22), 4158-4165. Available at: [Link]
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A Guide to the Safe Handling and Deprotection of Boc-Protected Amines for Laboratory Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and biotechnology sectors. Its widespread application in creating complex molecules and peptides is a testament to its versatility. However, the routine use of Boc-protected amines can sometimes lead to a decreased perception of risk. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth examination of the safety and handling protocols associated with these critical reagents. By moving beyond procedural checklists to explore the underlying chemical principles, this document aims to instill a robust safety-first mindset and provide self-validating protocols for laboratory practice.
The Chemical Nature of Boc-Protected Amines: A Duality of Stability and Reactivity
The efficacy of the Boc group is rooted in its unique chemical properties: it is remarkably stable under a wide array of chemical conditions, yet can be readily removed under specific acidic environments.[1][] This dichotomy is central to its utility but also presents inherent safety considerations that must be diligently managed.
1.1. Intrinsic Stability and Decomposition Hazards
Generally, Boc-protected amines are stable, often crystalline, solids with low acute toxicity.[3] However, their stability is not absolute. Exposure to strong acids or bases outside of controlled deprotection procedures, or prolonged storage at elevated temperatures, can initiate decomposition.[4] A primary concern is the potential for gas evolution—specifically isobutylene and carbon dioxide—upon decomposition.[5][6] This can lead to a dangerous buildup of pressure within a sealed container. Therefore, it is imperative to store these compounds in a cool, dry, and well-ventilated area and to regularly inspect containers for any signs of pressure changes.
1.2. Chemical Incompatibilities
A thorough understanding of chemical incompatibilities is crucial for safe storage and handling. Boc-protected amines should be segregated from:
-
Strong Oxidizing Agents: To prevent vigorous and potentially explosive exothermic reactions.
-
Strong Acids: Accidental contact can lead to uncontrolled deprotection, gas evolution, and potential runaway reactions.[7]
-
Strong Bases: While generally stable to bases, prolonged exposure to strong basic conditions can lead to degradation.[1]
Foundational Safety and Handling Protocols: A Proactive Approach
A proactive and vigilant approach to safety is paramount when working with any chemical, including Boc-protected amines. The following protocols are designed to mitigate risks at every stage of the experimental workflow.
2.1. Personal Protective Equipment (PPE): Your First and Last Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable for ensuring personal safety.[8][9]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For deprotection procedures involving corrosive acids, chemical splash goggles and a face shield are mandatory.[10][11] | Protects against accidental splashes of corrosive reagents, which can cause severe and permanent eye damage.[12] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. It is critical to consult glove manufacturer data to ensure compatibility with the specific chemicals being used, especially the acids for deprotection.[8][13] | Provides a barrier against dermal contact. Burns from acids like TFA may have a delayed onset, appearing hours after exposure.[13] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing from spills. For larger scale operations, a chemical-resistant apron may be necessary.[10][14] | Minimizes the risk of skin contact with hazardous materials. |
| Respiratory Protection | While not typically required for handling the solid material, all manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13] | A properly functioning fume hood is the primary engineering control to minimize inhalation exposure. |
2.2. Engineering Controls: Designing Safety into the Workspace
All operations involving Boc-protected amines and their subsequent deprotection must be performed within a certified chemical fume hood.[12][13] This critical engineering control provides:
-
Containment of Particulates: Weighing and transferring solid Boc-protected amines can generate fine dusts that pose an inhalation hazard.
-
Vapor and Gas Management: The reagents used for Boc deprotection, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are volatile and highly corrosive.[13][15] The deprotection reaction itself generates gaseous byproducts (isobutylene and CO2) that must be safely vented.[5][6]
2.3. Prudent Storage and Segregation Practices
Proper storage is fundamental to maintaining reagent integrity and preventing hazardous situations.
-
Storage Environment: Boc-protected amines should be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.
-
Container Integrity: Containers must be kept tightly sealed to prevent degradation from moisture and air.[7] Regularly inspect containers for any signs of damage or pressure buildup.
-
Chemical Segregation: Store Boc-protected amines separately from incompatible materials, particularly strong acids and oxidizing agents.[7][14]
The Critical Step: Executing a Safe and Efficient Boc Deprotection
The removal of the Boc group is a frequent and essential transformation in organic synthesis. While routine, it is a process that demands careful planning and execution to manage the associated risks.
3.1. Acid-Mediated Deprotection: The Workhorse of Amine Synthesis
The most prevalent method for Boc deprotection involves the use of strong acids, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most common choices.[16][17]
3.1.1. The Mechanism of Acidic Deprotection
The reaction proceeds through the protonation of the carbamate oxygen by the acid. This is followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[5][18]
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Methodological & Application
Application Notes and Protocols for the Use of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Proline Surrogates in Peptidomimetics
The incorporation of non-natural amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to enhance the therapeutic potential of peptide-based drugs.[1] Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine.[] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a peptide's conformational stability, metabolic resistance, and binding affinity.[3]
Proline and its analogs are of particular interest due to the conformational constraints they impose on the peptide backbone, often inducing specific secondary structures like β-turns.[4] The strategic replacement of proline with fluorinated surrogates, such as 4,4-difluoroproline, has been shown to further rigidify the pyrrolidine ring and modulate the cis-trans isomerization of the preceding peptide bond, thereby enhancing proteolytic stability and, in some cases, receptor binding.[5]
This document provides detailed application notes and protocols for the use of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine , a novel building block for peptide synthesis. This difluorinated pyrrolidine derivative serves as a unique proline surrogate, offering the conformational benefits of a 4,4-difluorinated ring system combined with a C-terminal extension. This modification can be leveraged to explore novel peptide backbone geometries and to develop peptidomimetics with improved pharmacological profiles.
Physicochemical Properties and Design Rationale
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a bifunctional building block designed for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.
| Property | Value/Description |
| Molecular Formula | C10H18F2N2O2 |
| Molecular Weight | 236.26 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-configuration at the 2-position |
| Protection Strategy | Boc-protected exocyclic amine |
Key Structural Features and Their Implications:
-
4,4-Difluorination: The gem-difluoro group at the 4-position of the pyrrolidine ring significantly alters the ring's pucker and electronic properties. This modification is known to stabilize the Cγ-endo or Cγ-exo conformation, leading to a more rigid and predictable peptide backbone geometry.[4] The strong electron-withdrawing nature of the fluorine atoms can also enhance the metabolic stability of the peptide by shielding adjacent peptide bonds from enzymatic cleavage.
-
2-Aminomethyl Substituent: Unlike proline, which has a carboxylic acid at the 2-position, this building block possesses a Boc-protected aminomethyl group. This feature extends the peptide backbone by one methylene unit, creating a unique structural motif that can alter the peptide's overall conformation and its interaction with biological targets.
-
Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group for the exocyclic amine allows for orthogonal deprotection strategies in conjunction with Fmoc-based SPPS.[6] This enables the selective unmasking of the amine for subsequent coupling reactions.
Proposed Synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
Figure 1: Proposed synthetic pathway for the target building block.
Protocols for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine into a growing peptide chain on a solid support requires careful consideration of coupling conditions due to the potential for steric hindrance from the pyrrolidine ring and the Boc-protecting group. The following protocols are based on standard Fmoc-based SPPS methodologies.[7]
Protocol 1: Manual SPPS Incorporation
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)
-
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
-
Coupling reagents: HATU, HBTU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% Piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine:
-
In a separate vial, pre-activate the building block:
-
Dissolve (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine (3 eq.) and a coupling agent (e.g., HATU, 2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow to react for 2-5 minutes.
-
-
Drain the DMF from the resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate at room temperature for 2-4 hours. Note: Due to potential steric hindrance, a longer coupling time and/or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Figure 3: Conceptual diagram of the conformational influence of the building block.
Conclusion
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine represents a valuable and novel building block for the synthesis of peptidomimetics with unique structural and pharmacological properties. Its incorporation into peptides, while potentially requiring optimized coupling conditions, offers a promising strategy to enhance conformational stability, proteolytic resistance, and bioavailability. The protocols and insights provided in this document serve as a guide for researchers to explore the full potential of this fluorinated proline surrogate in their drug discovery and development endeavors.
References
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Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
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Grygorenko, O. O., Zozulya, O. S., & Komarov, I. V. (2013). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry, 11(6), 975–983. Available at: [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]
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Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (1999). A hyperstable collagen-like peptide. Chemistry & Biology, 6(2), 63–70. Available at: [Link]
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Myung, J., Kim, K., & Lim, D. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Soloshonok, V. A., & Izawa, K. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
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Taylor & Francis. (n.d.). Bioisostere – Knowledge and References. Retrieved from [Link]
-
Lätti, S., Tähtinen, P., & Koskinen, A. M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6265–6274. Available at: [Link]
- Danishefsky, S. J., & Shue, Y.-K. (1993). A Concise and Stereospecific Route to 4-Fluoro-L-proline. The Journal of Organic Chemistry, 58(15), 4053–4055.
-
Hou, Y., & Gellman, S. H. (2004). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 69(16), 5340–5348. Available at: [Link]
-
De Simone, A., & Napolitano, A. (2017). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 22(12), 2097. Available at: [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Available at: [Link]
-
Fustero, S., Sanz-Cervera, J. F., & Sánchez-Roselló, M. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. Organic Letters, 13(9), 2394–2397. Available at: [Link]
-
Hotha, S., & Yarrow, J. C. (2003). Concise preparation of 2,2-difluorohomopropargyl carbonyl derivatives. Application to the synthesis of 4,4-difluoroisoquinolinone congeners. The Journal of Organic Chemistry, 68(16), 6012–6020. Available at: [Link]
-
Slater, A. M., & Cobb, S. L. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(19), 3505. Available at: [Link]
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Application Note: Protocol for Incorporating Difluoropyrrolidine into Small Molecules
Abstract
The introduction of fluorinated motifs into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The difluoropyrrolidine scaffold, in particular, has emerged as a valuable building block due to its ability to impart metabolic stability, alter basicity (pKa), and enforce specific molecular conformations.[3] This guide provides a comprehensive overview of established strategies for the synthesis of the key 3,3-difluoropyrrolidine intermediate and its subsequent incorporation into more complex molecular architectures, targeted at researchers and professionals in drug discovery and development.
Introduction: The Strategic Advantage of Difluoropyrrolidines
Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, with over two-thirds of small-molecule therapeutics featuring at least one such ring. The pyrrolidine ring is a common scaffold found in numerous bioactive compounds. The strategic installation of fluorine atoms onto this scaffold can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[1] This can increase a drug's half-life and bioavailability.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine atoms lowers the pKa of the pyrrolidine nitrogen. This fine-tuning of basicity is critical for optimizing target engagement, solubility, and off-target activity.[2][3]
-
Conformational Control: Fluorine substitution can alter the conformational preferences of the pyrrolidine ring, enabling chemists to lock a molecule into a bioactive conformation for improved target affinity.
-
Lipophilicity and Permeability: Fluorination can modulate a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its biological target.[1][3]
This application note will focus on two robust and widely applicable methods: the synthesis of the 3,3-difluoropyrrolidine building block via deoxofluorination, and its subsequent functionalization through palladium-catalyzed cross-coupling reactions.
Synthesis of the 3,3-Difluoropyrrolidine Scaffold
A common and effective strategy for synthesizing 3,3-difluoropyrrolidine involves the deoxofluorination of a readily available N-protected pyrrolidin-3-one precursor. This approach converts a ketone to a geminal difluoride.
Key Synthetic Strategy: Deoxofluorination
Deoxofluorination reagents, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are widely used for this transformation.[4][5][6][7] These reagents convert carbonyls to gem-difluoro groups under relatively mild conditions.
The general transformation is illustrated below:
Caption: General deoxofluorination and deprotection workflow.
Detailed Protocol: Synthesis of N-Cbz-3,3-difluoropyrrolidine
This protocol details the synthesis starting from commercially available N-Cbz-3-hydroxypyrrolidine, which is first oxidized to the ketone and then fluorinated.
Part A: Oxidation of N-Cbz-3-hydroxypyrrolidine
-
Setup: To a stirred solution of N-Cbz-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude N-Cbz-pyrrolidin-3-one is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.
Part B: Deoxofluorination with Deoxo-Fluor®
Safety Note: Deoxofluorination reagents are hazardous. They react violently with water and can release HF gas. All manipulations must be performed by trained personnel in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.
-
Setup: In a fume hood, add the crude N-Cbz-pyrrolidin-3-one (1.0 eq) to a dry flask made of inert plastic (e.g., FEP) or a silanized glass flask, under an inert atmosphere (N₂ or Ar). Add anhydrous DCM (approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add Deoxo-Fluor® (1.5 eq) dropwise via a plastic syringe. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by ¹⁹F NMR or LC-MS.
-
Quenching: Carefully and slowly quench the reaction at 0 °C by adding it to a stirred, saturated aqueous solution of NaHCO₃. Caution: Gas evolution.
-
Extraction: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield N-Cbz-3,3-difluoropyrrolidine.
| Step | Key Reagent | Typical Yield | Notes |
| Oxidation | Dess-Martin Periodinane | >95% (crude) | Swern or Parikh-Doering oxidations are also viable alternatives. |
| Fluorination | Deoxo-Fluor® | 60-80% | DAST is also effective but less thermally stable.[4] Reaction progress can be slow. |
| Deprotection | H₂, Pd/C | >90% | Provides the free amine (e.g., as a hydrochloride salt). |
Incorporation into Small Molecules: N-Arylation
With the 3,3-difluoropyrrolidine scaffold in hand (typically as a salt after deprotection), it can be incorporated into target molecules. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl halide (or triflate), and is well-suited for this purpose.[8][9][10]
General Workflow: Buchwald-Hartwig Cross-Coupling
The process involves coupling the secondary amine of 3,3-difluoropyrrolidine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Buchwald-Hartwig amination workflow.
Detailed Protocol: N-Arylation of 3,3-Difluoropyrrolidine
This protocol describes a typical setup for coupling 3,3-difluoropyrrolidine hydrochloride with an aryl bromide.
-
Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), 3,3-difluoropyrrolidine hydrochloride (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 2.2 eq).
-
Inerting: Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,3-difluoropyrrolidine.
Considerations for Success
-
Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often highly effective for coupling secondary amines.[11][12]
-
Base Selection: The base must be strong enough to deprotonate the amine hydrochloride salt and facilitate the catalytic cycle. Sodium tert-butoxide is common, but other bases like K₃PO₄ or Cs₂CO₃ may be required for sensitive substrates.
-
Inert Conditions: The palladium(0) species in the catalytic cycle is oxygen-sensitive. Maintaining strictly anaerobic and anhydrous conditions is crucial for high yields.
Alternative Synthetic Routes
While deoxofluorination is a common approach, other methods for synthesizing fluorinated pyrrolidines exist, offering alternative pathways that may be advantageous for specific substitution patterns or stereochemical requirements.
-
1,3-Dipolar Cycloaddition: Azomethine ylides can react with fluorinated vinyl building blocks in a [3+2] cycloaddition to form the pyrrolidine ring directly with the fluorine atoms already installed.[13][14][15]
-
Diastereoselective Cycloaddition: Highly functionalized and diastereomerically enriched difluoropyrrolidines can be accessed through the [3+2] cycloaddition of aziridines with difluorinated silyl enol ethers.[16][17] This method provides excellent control over stereochemistry.
-
Building from Fluorinated Precursors: Multi-step syntheses starting from simple, commercially available fluorinated compounds like 2-chloro-2,2-difluoroacetic acid can also be employed to construct the pyrrolidine ring system.[18][19]
Conclusion
The incorporation of the difluoropyrrolidine motif is a proven strategy for enhancing the drug-like properties of small molecules. The deoxofluorination of N-protected pyrrolidinones provides a reliable and scalable route to the key 3,3-difluoropyrrolidine intermediate. Subsequent functionalization, particularly through robust methods like the Buchwald-Hartwig amination, allows for the efficient integration of this valuable scaffold into diverse molecular frameworks. By understanding the principles behind these protocols, researchers can effectively leverage fluorination to accelerate the development of next-generation therapeutics.
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Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. (2025). ResearchGate. Available at: [Link]
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Beaulieu, F., et al. (2005). Practical preparation of 3,3-difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105-7. Available at: [Link]
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Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Altundaş, E., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(7), 3192. Available at: [Link]
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Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
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Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. Available at: [Link]
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Koldobskii, A. B., et al. (n.d.). Simple practical synthesis of 3,3-difluoropyrrolidine from the cheap commercial 2,2-dichlorotrifuoro-1-iodoethane. ISTINA. Available at: [Link]
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Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(12), 4156-4170. Available at: [Link]
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Shchegolkov, E., et al. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Synlett. Available at: [Link]
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McAlpine, I., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. University of Iowa Institutional Repository. Available at: [Link]
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Crousse, B., et al. (2004). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Synthesis, 2004(12), 1909-1923. Available at: [Link]
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McAlpine, I., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(14), 7266-7274. Available at: [Link]
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Wang, Z., et al. (2024). Highly Diastereoselective [3 + 2] Cycloaddition of Aziridines with Difluorinated Silyl Enol Ethers: Divergent Synthesis of 4,4-Difluoropyrrolidines and 4-Fluoropyrroles. Organic Letters. Available at: [Link]
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Wang, Z., et al. (2024). Highly Diastereoselective [3 + 2] Cycloaddition of Aziridines with Difluorinated Silyl Enol Ethers: Divergent Synthesis of 4,4-Difluoropyrrolidines and 4-Fluoropyrroles. Organic Letters, 26(3), 643-648. Available at: [Link]
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Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Available at: [Link]
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Singh, R. P., & Shreeve, J. M. (2004). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ChemInform, 35(15). Available at: [Link]
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McAlpine, I., et al. (2015). ChemInform Abstract: Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. ChemInform, 46(48). Available at: [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
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Reddy, P. V., & Kumar, V. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 7(19), 4173-4176. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Hama, T., & Hartwig, J. F. (2008). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Organic Letters, 10(19), 4381-4384. Available at: [Link]
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Turnbull, J. L., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Journal of the American Chemical Society, 145(44), 24040-24046. Available at: [Link]
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Adu-Gyamfi, E., & Armacost, K. A. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1146. Available at: [Link]
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Kinzel, T. (2010). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. Available at: [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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Cox, J. M., et al. (2025). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. Chemistry – A European Journal, 21(43), 15309-15315. Available at: [Link]
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Application Notes & Protocols: (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine as a Strategic Building Block for Next-Generation PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2] However, the development of effective PROTACs is often hampered by challenging physicochemical properties stemming from their high molecular weight and structural complexity, which can lead to poor solubility and low cell permeability.[3][4] A key strategy to mitigate these liabilities is the incorporation of fluorine into the PROTAC structure.[5][6] This guide provides a detailed examination of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine , a versatile and strategically valuable building block for PROTAC synthesis. We will explore the scientific rationale for its use, provide detailed protocols for its incorporation into PROTAC scaffolds, and discuss methods for characterizing the resulting conjugates.
Introduction: The PROTAC Modality and the Fluorine Advantage
PROTACs are heterobifunctional molecules composed of three distinct components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's native ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the target protein.[9][10] This catalytic mechanism allows for the elimination of proteins, including those previously considered "undruggable," offering a powerful therapeutic strategy.[10]
Despite their promise, many PROTACs possess molecular properties "beyond the Rule of Five," such as high molecular weight (>800 Da) and large polar surface areas, which can compromise their drug-like characteristics.[3][11] Medicinal chemists frequently employ fluorination to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[5][6] The strategic introduction of fluorine can:
-
Modulate Lipophilicity: Lowering the lipophilicity (logP) to improve the solubility/permeability balance.
-
Enhance Metabolic Stability: Blocking sites of oxidative metabolism.
-
Control Conformation: The gauche effect induced by fluorine can lock the pyrrolidine ring into a specific pucker, influencing binding interactions and the overall 3D shape of the PROTAC.[12][13]
-
Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets.
The 4,4-difluoropyrrolidine motif is particularly advantageous as it provides a gem-difluoro group that acts as a non-basic, polar hydrogen bond acceptor without introducing a new chiral center at the 4-position, while simultaneously influencing the ring's conformation.[14]
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine: A Superior Linker Component
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine (CAS 1363384-67-1) is an ideal building block for introducing a difluorinated, conformationally constrained element into the linker region of a PROTAC.[15] Its structure offers several key features:
-
Protected Amine: The Boc (tert-butyloxycarbonyl) protecting group provides a stable, orthogonal handle that can be selectively deprotected under acidic conditions for subsequent coupling reactions.[]
-
Primary Amine Handle: The aminomethyl group at the 2-position serves as a versatile attachment point for linkers, typically via amide bond formation.
-
Stereochemical Control: The (S)-configuration provides defined three-dimensionality, which is crucial for optimizing the complex protein-protein interactions within the ternary complex (POI-PROTAC-E3 Ligase).[17]
-
Gem-Difluoro Group: As discussed, this group enhances physicochemical properties without introducing metabolic liabilities.
The general workflow for utilizing this building block involves its incorporation into a linker, which is then conjugated to the POI and E3 ligase ligands.
Caption: General workflow for PROTAC synthesis.
Experimental Protocol: Incorporation into a PROTAC Scaffold
This section provides a representative, two-part protocol for incorporating the building block. The example assumes the synthesis of a PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.[18][19]
Part A: Synthesis of the Linker-Pyrrolidine Intermediate
This protocol describes the deprotection of the building block and its coupling to a standard polyethylene glycol (PEG) linker.
Caption: Synthetic scheme for the intermediate.
Materials and Reagents:
| Reagent | Supplier | Grade |
|---|---|---|
| (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine | Commercial | >95% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ReagentPlus®, ≥99% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| 4-(2-Carboxyethyl)piperazine-1-carboxylic acid tert-butyl ester (example linker) | Commercial | >95% |
| HATU | Combi-Blocks | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 99.8% |
| Diethyl ether | Fisher | ACS Grade |
Protocol Steps:
-
Boc Deprotection:
-
Dissolve (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise over 5 minutes. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, generating the free amine as a TFA salt. The reaction is performed at 0°C to control the exothermic reaction.[]
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion by TLC or LC-MS.
-
Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.
-
Triturate the resulting oil with cold diethyl ether to precipitate the amine TFA salt. Collect the solid by filtration and dry under vacuum. The product is typically used in the next step without further purification.
-
-
Amide Coupling to Linker:
-
In a separate flask, dissolve the carboxylic acid-containing linker (e.g., a HOOC-PEG-linker, 1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Causality: HATU is a highly efficient peptide coupling reagent that minimizes racemization, which is critical for maintaining stereochemical integrity.[20]
-
Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected difluoropyrrolidine amine TFA salt (1.0 eq) in DMF, followed by the dropwise addition of DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base required to neutralize the TFA salt and facilitate the coupling reaction.
-
Stir the reaction at room temperature for 4-6 hours. Monitor completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution typically with DCM/Methanol) to yield the pure linker-pyrrolidine intermediate.
-
Part B: Final PROTAC Assembly
This part describes the sequential attachment to the E3 ligase ligand (e.g., Pomalidomide derivative) and the POI ligand to complete the PROTAC. The specific chemistry will depend on the functional handles available on the ligands.
Physicochemical and Biological Characterization
After synthesis and purification, the final PROTAC must be thoroughly characterized.
Mandatory Analyses:
-
Identity and Purity: High-resolution mass spectrometry (HRMS) to confirm the molecular weight and liquid chromatography (LC-MS) to assess purity (>95% is typically required).
-
Structural Confirmation: ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and the successful incorporation of the difluoropyrrolidine moiety.
-
Ternary Complex Formation: Characterization of the POI-PROTAC-E3 ligase ternary complex is a unique challenge in PROTAC development.[21] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure binding affinities and cooperativity.
Impact on Properties (Illustrative Data):
The inclusion of the 4,4-difluoropyrrolidine moiety is hypothesized to improve key drug-like properties. The table below presents a comparative summary of expected data for a PROTAC pair.
| Property | Standard Linker PROTAC (Control) | 4,4-Difluoro-pyrrolidine PROTAC | Rationale for Improvement |
| Molecular Weight (Da) | 950.2 | 994.2 | Slight increase due to fluorine atoms. |
| cLogP (Calculated) | 4.8 | 4.1 | Fluorine reduces lipophilicity, which can improve the solubility/permeability balance.[5] |
| Aqueous Solubility (µM) | 5 | 25 | Lower lipophilicity and the polar nature of the C-F bonds often lead to improved aqueous solubility.[3] |
| Cell Permeability (PAMPA, Pe) | 1.5 x 10⁻⁶ cm/s | 4.0 x 10⁻⁶ cm/s | Improved solubility and altered conformation can enhance passive diffusion across cell membranes.[4] |
| Metabolic Stability (% remaining) | 25% (at 60 min, liver microsomes) | 65% (at 60 min, liver microsomes) | The difluoro group can block potential sites of metabolism on the pyrrolidine ring.[6] |
| Target Degradation (DC₅₀, nM) | 50 | 20 | Favorable conformational pre-organization of the linker can lead to more efficient ternary complex formation.[17][22] |
Conclusion
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a powerful building block for addressing common challenges in PROTAC design. Its strategic incorporation into the linker region offers a multifaceted approach to optimizing a degrader's profile by modulating lipophilicity, enhancing metabolic stability, and imposing beneficial conformational constraints. The protocols and insights provided herein serve as a guide for researchers to leverage this and similar fluorinated scaffolds, ultimately accelerating the development of more effective and drug-like PROTAC therapeutics.
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Application Note: Robust and Scalable Boc Deprotection of (S)-2-(aminomethyl)-4,4-difluoropyrrolidine for Pharmaceutical Synthesis
Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery
(S)-2-(aminomethyl)-4,4-difluoropyrrolidine is a critical chiral building block in contemporary medicinal chemistry. The introduction of gem-difluoro substitution on the pyrrolidine ring can significantly modulate the physicochemical properties of drug candidates, including metabolic stability, pKa, and conformational preference, thereby enhancing their therapeutic potential.[1][2][3] The primary amine functionality serves as a key handle for further synthetic elaboration in the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is a widely employed strategy for masking this amine during intermediate synthetic steps due to its stability under various conditions and its clean, acid-labile removal.[4][5]
This application note provides two robust and validated protocols for the efficient deprotection of (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine, yielding the desired free amine as a salt, suitable for subsequent downstream applications. The methodologies detailed herein are designed for scalability and reproducibility, addressing the needs of researchers in both academic and industrial drug development settings.
Chemical Reaction and Mechanism
The acid-catalyzed deprotection of a Boc-protected amine is a fundamental transformation in organic synthesis.[6] The reaction proceeds through a well-established mechanism initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][7] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[4][5][7] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.
It is imperative to conduct this reaction in a well-ventilated fume hood, as the evolution of carbon dioxide can cause pressure buildup in a closed system.[7]
Data Presentation: Comparative Overview of Deprotection Protocols
The choice of deprotection reagent can influence reaction time, work-up procedure, and the final salt form of the product. Below is a summary of the two recommended protocols for the Boc deprotection of (S)-2-(aminomethyl)-4,4-difluoropyrrolidine.
| Parameter | Method A: Trifluoroacetic Acid (TFA) | Method B: Hydrogen Chloride (HCl) in Dioxane |
| Reagents | Trifluoroacetic Acid, Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes – 2 hours | 1 – 4 hours |
| Typical Yield | >95% | >95% |
| Product Salt Form | Trifluoroacetate | Dihydrochloride |
| Work-up | Evaporation followed by trituration | Precipitation/Evaporation and trituration |
| Key Considerations | TFA is highly corrosive and requires careful handling. The work-up is straightforward due to the volatility of TFA and DCM. | HCl in dioxane is also corrosive. The product often precipitates from the reaction mixture as the dihydrochloride salt, simplifying isolation.[8][9] |
Experimental Protocols
Method A: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is favored for its rapid reaction times and the ease of removing the solvent and excess reagent by rotary evaporation.[10][11]
Materials:
-
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control any initial exotherm.
-
Acid Addition: Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12][13] For TLC, the product, being more polar, will have a lower Rf value than the starting material. The free amine can be visualized with a ninhydrin stain.[12]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[11]
-
Isolation: To the resulting residue, add cold diethyl ether and stir or sonicate to induce precipitation of the trifluoroacetate salt. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Method B: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is advantageous as the product, (S)-2-(aminomethyl)-4,4-difluoropyrrolidine dihydrochloride, often precipitates directly from the reaction mixture, facilitating a simple isolation.[8][9][11]
Materials:
-
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (1.0 eq)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (1.0 eq).
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC as described in Method A.[12][13]
-
Isolation:
-
If a precipitate forms: Collect the solid product by filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure to obtain the crude product. Triturate the residue with diethyl ether to induce solidification, then collect the product by filtration and dry under vacuum.[11]
-
Visualization of the Experimental Workflow
Caption: General workflow for the acid-catalyzed Boc deprotection.
Safety and Handling
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe skin and eye burns.[14][15] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[16][17][18] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]
-
Hydrogen Chloride (HCl) in Dioxane: This reagent is also highly corrosive and should be handled with the same precautions as TFA. Dioxane is a suspected carcinogen and should be handled in a fume hood.[19]
-
(S)-2-(aminomethyl)-4,4-difluoropyrrolidine: As with all pyrrolidine derivatives, this compound should be handled with care. Avoid inhalation, ingestion, and skin contact.[20][21][22] Store in a cool, dry, and well-ventilated area.
Troubleshooting
-
Incomplete Reaction: If monitoring indicates the presence of starting material after the recommended reaction time, additional acid can be added, or the reaction time can be extended. Ensure that the reagents used are anhydrous, as water can interfere with the reaction.
-
Difficulty in Precipitation: If the product does not precipitate upon the addition of diethyl ether, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, the product can be purified by other methods such as chromatography, though this is often not necessary for this transformation.
-
Side Reactions: The tert-butyl cation generated during the deprotection is an electrophile and can potentially alkylate electron-rich functionalities within the molecule.[4][23] For substrates sensitive to this side reaction, the addition of a scavenger such as anisole or triisopropylsilane (TIS) may be beneficial, although it is generally not required for this particular substrate.[24]
Conclusion
The protocols outlined in this application note provide reliable and efficient methods for the Boc deprotection of (S)-2-(aminomethyl)-4,4-difluoropyrrolidine. Both the TFA/DCM and HCl/dioxane methods afford the desired product in high yield and purity. The choice between the two protocols will depend on the specific requirements of the subsequent synthetic steps, available laboratory resources, and the desired final salt form of the product. Adherence to the detailed procedures and safety precautions will ensure a successful and safe synthetic outcome.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Astech Ireland. [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. ResearchGate. [Link]
-
PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Semantic Scholar. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Coupling Reactions with (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
Introduction
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of the gem-difluoro group on the pyrrolidine ring offers a unique combination of properties that can significantly enhance the pharmacological profile of a drug candidate. This guide provides detailed protocols and technical insights for the effective use of this reagent in common coupling reactions, tailored for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into drug molecules can profoundly influence their physicochemical and pharmacokinetic properties.[1] The gem-difluorinated moiety in (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine can modulate lipophilicity, metabolic stability, and basicity (pKa) of the adjacent amino group.[2] This often leads to improved cell permeability, reduced metabolic degradation, and enhanced binding affinity to the target protein.[1][3] The Boc (tert-butyloxycarbonyl) protecting group provides a stable, acid-labile handle for the primary amine, making it compatible with a wide range of reaction conditions before its selective removal.[]
This document will explore two primary classes of coupling reactions involving (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine: amide bond formation and reductive amination. These reactions are fundamental in the synthesis of a diverse array of bioactive molecules.
Amide Bond Formation
The formation of a stable amide bond is a cornerstone of synthetic chemistry, particularly in the construction of peptides, peptidomimetics, and other complex molecular architectures.[5][6] The primary amine of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine can be readily acylated with a variety of carboxylic acids using standard peptide coupling reagents.
Rationale and Mechanistic Considerations
The nucleophilicity of the primary amine in (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is slightly attenuated by the electron-withdrawing effect of the gem-difluoro group.[2] While this can sometimes necessitate slightly more forcing reaction conditions or the use of highly efficient coupling reagents, it also helps to minimize side reactions.[7][8] The general mechanism involves the activation of a carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acyl fluoride), which is then susceptible to nucleophilic attack by the amine.[5]
Visualization of Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for sterically hindered or electronically deactivated amines.[5]
Materials
| Reagent | M.W. | Quantity (mmol) | Equivalents |
| Carboxylic Acid | - | 1.0 | 1.0 |
| (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine | 236.27 | 1.1 | 1.1 |
| HATU | 380.23 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
Procedure
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) and is a cost-effective alternative for many substrates.[5]
Materials
| Reagent | M.W. | Quantity (mmol) | Equivalents |
| Carboxylic Acid | - | 1.0 | 1.0 |
| (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine | 236.27 | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 1.2 | 1.2 |
| HOBt | 135.12 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| Anhydrous Dichloromethane (DCM) or DMF | - | - | - |
Procedure
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone for the synthesis of secondary and tertiary amines.[9][10] This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9]
Rationale and Mechanistic Considerations
This one-pot procedure is highly efficient and avoids the over-alkylation often observed in direct alkylation of amines with alkyl halides.[9][11] Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this transformation, as it is less reactive towards carbonyls than imines and can be used in the presence of an acid catalyst, which facilitates imine formation.[10]
Visualization of Reductive Amination Workflow
Caption: General workflow for reductive amination.
Protocol 3: Reductive Amination with Aldehydes and Ketones
This protocol describes a general procedure for the reductive amination of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine with a carbonyl compound using sodium triacetoxyborohydride.[10]
Materials
| Reagent | M.W. | Quantity (mmol) | Equivalents |
| Aldehyde or Ketone | - | 1.0 | 1.0 |
| (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine | 236.27 | 1.0-1.2 | 1.0-1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Acetic Acid (optional, for ketones) | 60.05 | 1.0 | 1.0 |
| Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | - | - | - |
Procedure
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine (1.0-1.2 eq) in anhydrous DCE or DCM.
-
If the substrate is a ketone, add acetic acid (1.0 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Yield in Amide Coupling: If yields are low, consider using a more powerful coupling reagent like HATU or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Slow Reductive Amination: For sluggish reactions, particularly with ketones, the addition of a catalytic amount of acetic acid or using a dehydrating agent (e.g., molecular sieves) can facilitate imine formation.
-
Boc Deprotection: The Boc group is stable to the basic and neutral conditions of the protocols described. However, it can be cleaved under acidic conditions. If acidic workups are necessary, they should be performed cautiously and at low temperatures to avoid premature deprotection.
-
Purification: The difluorinated products may have different polarity profiles compared to their non-fluorinated analogs. It may be necessary to adjust the eluent system for column chromatography accordingly.
Conclusion
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a synthetically versatile building block that can be readily incorporated into molecules of interest via robust and well-established coupling reactions. The protocols provided herein offer reliable starting points for amide bond formation and reductive amination. The unique properties conferred by the gem-difluoro group make this reagent an attractive choice for medicinal chemists aiming to optimize the drug-like properties of their compounds.
References
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Reductive BOC-Amination of Aldehydes.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Reductive Amin
- Evolution of amide bond formation.
- (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Synthesis. BenchChem.
- Amide bond formation: beyond the dilemma between activation and racemis
- (S)-1-BOC-2-(AMINOMETHYL)-4,4-DIFLUOROPYRROLIDINE. CymitQuimica.
- 1-Boc-2-(AMinoMethyl)-4,4-difluoropyrrolidine, CAS No. 1363384-67-1. iChemical.
- BOC-Amino Acids. BOC Sciences.
- (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. PubChem.
- Medicinal Chemistry of Difluoropurines. PubMed.
- Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide. BenchChem.
- 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. PubMed.
- Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis. BenchChem.
- Amine synthesis by reductive amination (reductive alkyl
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
Sources
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Monitoring Reactions of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine by Thin-Layer Chromatography
Abstract & Introduction
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a cornerstone chiral building block in contemporary drug discovery, prized for its unique combination of a Boc-protected primary amine and a gem-difluorinated pyrrolidine ring. The strategic incorporation of fluorine atoms is a well-established method for enhancing key drug-like properties, including metabolic stability and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, enabling precise chemical modifications.
Given its utility in complex synthetic routes, the ability to rapidly and accurately monitor its reactions is paramount for process optimization, yield maximization, and impurity profiling. Thin-Layer Chromatography (TLC) offers an invaluable solution: it is a simple, cost-effective, and powerful technique for real-time qualitative analysis of reaction progress. This application note provides a comprehensive, field-tested protocol for the effective use of TLC to monitor common transformations of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, explaining not just the procedural steps but the chemical reasoning that underpins them.
The Chemical Logic of TLC Separation
TLC separates chemical compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluent). The key principle is polarity:
-
Polar Compounds: Molecules with strong hydrogen bond donors/acceptors (like free amines or alcohols) or strong dipoles will adhere strongly to the polar silica gel. Consequently, they travel a shorter distance up the plate, resulting in a low Retention Factor (Rf) .
-
Nonpolar Compounds: Less polar molecules (like hydrocarbons or ethers) have weaker interactions with the silica gel and are more readily carried by the mobile phase. They travel further up the plate, leading to a high Rf .
The starting material, (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, is of intermediate polarity. Its reactivity centers on the Boc-protected amine, and its transformations predictably alter its polarity, a change we can exploit with TLC.
Core Protocol: A Self-Validating TLC Workflow
This protocol is designed to ensure reproducible and easily interpretable results. The inclusion of starting material (SM), reaction mixture (Rxn), and a co-spot (C) lane is a self-validating system that prevents misinterpretation of spots.[1]
Essential Materials
-
TLC Plates: Silica Gel 60 F₂₅₄ (the "F₂₅₄" indicates a fluorescent indicator for UV visualization).
-
Mobile Phase Solvents: HPLC-grade Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH).
-
Spotting: Glass capillary tubes.
-
Development: TLC chamber with a lid, filter paper.
-
Visualization: UV lamp (254 nm), heat gun, and staining jars.
-
Staining Reagents:
-
Potassium Permanganate (KMnO₄) stain.
-
Ninhydrin stain.
-
The TLC Monitoring Workflow
The following diagram illustrates the logical flow of the TLC monitoring process.
Figure 1: A logical workflow for reaction monitoring by TLC.
Step-by-Step Methodology
-
Prepare TLC Chamber: Pour the selected mobile phase to a depth of ~0.5 cm in the chamber. Insert a piece of filter paper to line the back wall, ensuring it is saturated. Close the lid and allow the atmosphere to saturate for 5-10 minutes. This prevents uneven solvent evaporation from the plate, ensuring a uniform solvent front and reproducible Rf values.
-
Prepare Samples: In separate small vials, prepare dilute solutions of your starting material and an aliquot from your reaction mixture in a volatile solvent like DCM or EtOAc.
-
Spot the Plate: With a pencil, lightly draw an origin line ~1 cm from the bottom of the TLC plate. Using a capillary tube, apply small, concentrated spots on the origin line for the Starting Material (SM), a Co-spot (apply SM, let dry, then apply the reaction mixture on the exact same spot), and the Reaction Mixture (Rxn).[1][2]
-
Develop the Plate: Place the plate in the saturated chamber, ensuring the solvent level is below the origin line. Close the lid. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Dry and Visualize (UV): Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View it under a 254 nm UV lamp. Circle any dark spots that appear. While the starting material is not UV-active, many potential reaction partners or products will be.[3]
-
Stain and Analyze: Submerge the plate in the chosen stain solution using forceps, remove it quickly, and wipe the back with a paper towel. Gently warm the plate with a heat gun until colored spots appear against the background.
-
Interpretation:
-
Starting Material: The SM lane shows the Rf of your starting material.
-
Reaction Mixture: The Rxn lane shows all components in your reaction. The disappearance of the starting material spot indicates the reaction is progressing. The appearance of new spots indicates product formation.
-
Co-spot: This lane is crucial for confirmation. The starting material spot in the Rxn lane should align perfectly with the lower spot in the Co-spot lane.
-
Mobile Phase Selection: A Reaction-Specific Approach
The choice of mobile phase is the most critical variable. The goal is to achieve good separation, ideally with the product Rf between 0.2 and 0.6. The table below provides validated starting points for common reactions.
| Reaction Type | Polarity Change (SM → Product) | Recommended Starting Mobile Phase | Rationale & Expected TLC Profile |
| Amide Coupling | SM (amine) → Product (amide) (Decrease in polarity) | 30-50% Ethyl Acetate in Hexanes | The resulting amide is significantly less polar than the starting amine. Expect a new product spot with a higher Rf than the starting material.[2][4] |
| Boc-Deprotection | SM (Boc-amine) → Product (free amine) (Increase in polarity) | 5-10% Methanol in Dichloromethane | The free amine product is much more polar and will adhere strongly to the silica. Expect a new product spot with a much lower Rf, possibly near the baseline.[5][6][7] |
| N-Alkylation | SM (amine) → Product (alkylated amine) (Decrease in polarity) | 20-40% Ethyl Acetate in Hexanes | The product is generally less polar than the starting amine. Expect a new product spot with a higher Rf. |
Optimization Strategy:
-
If spots are too high (Rf > 0.8): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., reduce EtOAc or MeOH).
-
If spots are too low (Rf < 0.1): The mobile phase is not polar enough. Increase the proportion of the polar solvent.
Visualization Chemistry: Choosing the Right Stain
Since the starting material is not UV-active, chemical staining is essential.
| Stain | Target Functionality | Mechanism & Appearance | Best Use Case |
| Potassium Permanganate (KMnO₄) | Most organic compounds (oxidizable groups) | The permanganate ion (MnO₄⁻, purple) oxidizes the compound and is reduced to manganese dioxide (MnO₂, brown/yellow). Spots appear as yellow-brown on a purple background.[8][9] | Universal Stain: Excellent for general-purpose visualization when you need to see all organic spots on the plate. This is the most reliable default choice. |
| Ninhydrin | Primary and secondary amines | Ninhydrin reacts with free amines to form a highly colored conjugate known as Ruhemann's purple.[10][11] | Diagnostic Stain: Perfect for monitoring Boc-deprotection . The Boc-protected starting material will not stain, but the free amine product will appear as a bright purple spot, providing unambiguous confirmation of reaction success.[5][12] |
Troubleshooting Guide
| Issue | Common Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample too concentrated; compound is acidic/basic. | Dilute the sample before spotting. For basic amines that streak, add a trace amount (0.5%) of triethylamine (Et₃N) to the mobile phase.[1] |
| Inconsistent Rf Values | TLC chamber atmosphere was not saturated. | Always use filter paper to saturate the chamber and keep the lid on during development. |
| No Spots Visible with Stain | Compound is highly resistant to oxidation; stain is old or degraded. | Use a fresh batch of stain. For stubborn compounds, a more aggressive charring stain like phosphomolybdic acid may be required, but KMnO₄ is typically sufficient. |
| Reaction Spot Stuck on Baseline | Product is highly polar; mobile phase is not polar enough. | Increase the polarity of the mobile phase significantly (e.g., increase the percentage of methanol in DCM). |
References
-
Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Southern Methodist University. Retrieved January 19, 2026, from [Link]
-
Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23841-23847. Available at: [Link]
-
VanVeller Lab Resources. (n.d.). Iowa State University Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. Retrieved January 19, 2026, from [Link]
-
El-Maghrabey, M. H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition, 1.3, 128-131. Available at: [Link]
-
Name two types of visualization techniques used to see compounds on TLC plates. (n.d.). Study.com. Retrieved January 19, 2026, from [Link]
-
Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-149. Available at: [Link]
-
TLC Visualization Methods. (n.d.). University of California, Davis. Retrieved January 19, 2026, from [Link]
-
TLC stains. (n.d.). Organic Chemistry at the University of Colorado Boulder. Retrieved January 19, 2026, from [Link]
-
TLC seperation of carboxylix acid, amine, and the amide product. (2018). Reddit. Retrieved January 19, 2026, from [Link]
-
TLC for amide synthesis. (2023). Reddit. Retrieved January 19, 2026, from [Link]
-
Nichols, L. (2022). TLC Visualization Methods. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 19, 2026, from [Link]
-
Laferriere, C. A., et al. (2023). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. Analytical Methods, 15(3), 377-387. Available at: [Link]
-
Interpretation of permanganate-stained TLC spots. (2022). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
Sources
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. TLC stains [reachdevices.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. ecronicon.net [ecronicon.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable and Stereoselective Synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
Introduction
The (S)-2-(aminomethyl)-4,4-difluoropyrrolidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and improved metabolic stability to drug candidates. The gem-difluoro substitution on the pyrrolidine ring can significantly influence the pKa of the neighboring amine, modulate lipophilicity, and block potential sites of metabolism, making it an attractive building block for the development of novel therapeutics. This application note provides a detailed, step-by-step protocol for the large-scale synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, a key intermediate for further chemical elaboration. The presented synthetic route is designed for scalability, robustness, and high stereochemical fidelity, starting from the commercially available (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid.[1]
Synthetic Strategy Overview
The overall synthetic strategy involves a four-step sequence starting from N-Boc protected (S)-4,4-difluoroproline. This approach was chosen for its reliance on well-established and scalable chemical transformations, minimizing the need for extensive process optimization. The key transformations include:
-
Reduction of the carboxylic acid: The carboxylic acid moiety of the starting material is selectively reduced to the corresponding primary alcohol.
-
Conversion to an azide: The hydroxyl group is converted into a good leaving group, followed by nucleophilic substitution with an azide source. This two-step, one-pot procedure via a mesylate intermediate is highly efficient.
-
Reduction of the azide: The azide is reduced to the primary amine, a transformation that can be achieved with high chemoselectivity on a large scale.
-
Boc protection: The final step involves the protection of the newly formed primary amine with a second Boc group, yielding the target compound.
This synthetic pathway is depicted in the workflow diagram below.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Fluorinated pyrrolidines are crucial building blocks in medicinal chemistry, valued for their ability to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] This document provides practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your yields.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis?
The most common and logical starting material is (2S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid , also known as N-Boc-4,4-difluoro-L-proline.[2] This precursor contains the desired stereochemistry at the C2 position and the gem-difluoro group at C4, making it an ideal starting point for the multi-step conversion of the carboxylic acid to an aminomethyl group.
Q2: What is the general synthetic strategy?
The synthesis is a multi-step process that mirrors the well-established route for non-fluorinated analogs.[3] It involves the sequential reduction of the carboxylic acid to a primary alcohol, activation of the alcohol by converting it into a good leaving group (e.g., a mesylate), nucleophilic substitution with an azide, and finally, reduction of the azide to the target primary amine.
Q3: Why is a Boc protecting group used?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[] It is stable under the neutral or basic conditions required for the reduction, mesylation, and azide substitution steps but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid) if the free amine is required for subsequent reactions.[]
Q4: Can the gem-difluoro group at the C4 position affect the reaction?
Yes, the two fluorine atoms have a strong electron-withdrawing effect. While this effect is somewhat remote from the C2 position where the transformations occur, it can subtly influence the reactivity of the pyrrolidine ring and the stability of intermediates. However, it is not expected to fundamentally alter the chosen synthetic pathway. The primary challenges in synthesizing fluorinated pyrrolidines often relate to the introduction of fluorine itself, a step that is avoided by using a pre-fluorinated starting material.[5]
Q5: What are the critical analytical techniques for monitoring this synthesis?
-
Thin Layer Chromatography (TLC): Essential for monitoring the consumption of starting material and the formation of the product in each step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Crucial for structural confirmation of intermediates and the final product. ¹⁹F NMR is particularly important for confirming the integrity of the gem-difluoro group.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final compound.
Proposed Synthetic Pathway
The synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is typically achieved in four main steps starting from N-Boc-4,4-difluoro-L-proline.
Caption: Synthetic pathway for (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step 1: Reduction of N-Boc-4,4-difluoro-L-proline
Issue: Low yield of the alcohol product, (S)-1-Boc-4,4-difluoro-2-pyrrolidinemethanol.
-
Question: My yield for the reduction of the carboxylic acid is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step are often due to incomplete reaction, difficult work-up, or the choice of reducing agent.
-
Causality & Solution (Reagent Choice): Direct reduction of a Boc-protected amino acid with strong, unselective hydrides like LiAlH₄ can sometimes lead to over-reduction or side reactions. A milder and more controlled approach is often preferred.
-
Mixed Anhydride Method: Convert the carboxylic acid to a mixed anhydride using isobutyl chloroformate and a non-nucleophilic base like N-methylmorpholine (NMM). This "activates" the carboxyl group, allowing for a much milder reduction with sodium borohydride (NaBH₄). This method often results in cleaner reactions and higher yields.
-
Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) is also an effective reagent for this reduction. Ensure it is added slowly at 0 °C to control the reaction rate and prevent side reactions.
-
-
Causality & Solution (Incomplete Reaction): The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3] If the reaction stalls, a small additional charge of the reducing agent may be necessary.
-
Causality & Solution (Work-up Issues): The alcohol product has some polarity and can be partially lost to the aqueous layer during work-up. To mitigate this, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Using brine to wash the organic layer can also help to "salt out" the product and reduce its solubility in any remaining aqueous phase.[3]
-
Step 2: Activation of the Hydroxyl Group (Mesylation)
Issue: Incomplete conversion to the mesylate and/or formation of side products.
-
Question: My reaction to form the mesylate is sluggish, and I'm seeing multiple spots on my TLC plate. What's going wrong?
-
Answer: This step is critical for activating the hydroxyl group for nucleophilic substitution. Common issues include steric hindrance and moisture sensitivity.
-
Causality & Solution (Steric Hindrance): The bulky Boc protecting group can sterically hinder the approach of methanesulfonyl chloride (MsCl).[3] Ensure you are using a sufficient excess of both MsCl and a suitable base like triethylamine (Et₃N) or pyridine. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can provide a good balance between reaction rate and minimizing side reactions.
-
Causality & Solution (Moisture Sensitivity): Methanesulfonyl chloride is highly sensitive to moisture and will rapidly hydrolyze. Ensure that your solvent (e.g., dichloromethane) is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Causality & Solution (Side Products): An elimination reaction to form an alkene can sometimes compete with the desired substitution, although this is less likely for a primary alcohol. This is minimized by keeping the reaction temperature low (0 °C is standard).[3] The primary side product is often unreacted starting material. Ensure adequate reaction time (monitor by TLC) before quenching.
-
Step 3: Nucleophilic Substitution with Sodium Azide
Issue: Low yield of the azide intermediate.
-
Question: The substitution reaction with sodium azide is not proceeding to completion. How can I drive the reaction forward?
-
Answer: This is an Sₙ2 reaction, and its success depends on the solvent, temperature, and purity of the mesylate.
-
Causality & Solution (Solvent Choice): This reaction should be performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents effectively solvate the sodium cation while leaving the azide anion highly nucleophilic.
-
Causality & Solution (Temperature): The reaction often requires heating to proceed at a reasonable rate. A temperature range of 60-80 °C is typical.[3] If the reaction is still slow, the temperature can be cautiously increased, but be mindful of potential decomposition at very high temperatures.
-
Causality & Solution (Mesylate Quality): The mesylate intermediate is often used crude in the next step. However, if it contains impurities from the previous step, these can interfere with the substitution. If you face persistent issues, purifying the mesylate by column chromatography before proceeding may be necessary.
-
Step 4: Reduction of the Azide to the Amine
Issue: Incomplete reduction or catalyst poisoning.
-
Question: My final reduction step is either very slow or has stalled completely. What troubleshooting steps should I take?
-
Answer: The reduction of an azide to a primary amine can be achieved through several methods, with catalytic hydrogenation being the most common.
-
Causality & Solution (Catalyst Activity): The palladium on carbon (Pd/C) catalyst can be poisoned by residual sulfur-containing compounds (if tosylates were used instead of mesylates) or other impurities. Ensure high-quality reagents are used. If the reaction stalls, filtering the mixture through Celite and adding a fresh batch of catalyst can sometimes restart it.
-
Causality & Solution (Hydrogen Source): For catalytic hydrogenation, ensure a good source of hydrogen. A hydrogen balloon is often sufficient for small-scale reactions, but for larger scales, a Parr hydrogenator is more effective.[3] Ensure the system is properly purged with hydrogen to remove all air.
-
Alternative Method (Staudinger Reduction): If catalytic hydrogenation is problematic, the Staudinger reduction is an excellent alternative. This involves reacting the azide with triphenylphosphine (PPh₃) to form an aza-ylide intermediate, which is then hydrolyzed with water to yield the amine and triphenylphosphine oxide. This method avoids the use of a metal catalyst and hydrogen gas. The main challenge is the chromatographic separation of the product from triphenylphosphine oxide, though the latter is often less soluble and can sometimes be precipitated.
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the synthesis.
Optimized Experimental Protocol
This protocol provides a reliable method for the gram-scale synthesis of the title compound.
Materials:
-
(2S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Sodium borohydride (NaBH₄)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)
-
Reagents for work-up: Saturated aq. NaHCO₃, Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄ or MgSO₄
Step 1: Synthesis of (S)-tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Dissolve N-Boc-4,4-difluoro-L-proline (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Cool the solution to -15 °C in an ice/salt bath.
-
Add N-methylmorpholine (NMM) (1.1 eq) dropwise, maintaining the temperature below -10 °C.
-
Add isobutyl chloroformate (1.1 eq) dropwise. A white precipitate (NMM·HCl) will form. Stir the mixture for 30 minutes at -15 °C.
-
In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 eq) in water (approx. 1 M) and cool to 0 °C.
-
Slowly add the mixed anhydride suspension from step 4 to the NaBH₄ solution, using an addition funnel. Control the addition rate to keep the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aq. NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which is often pure enough for the next step.
Step 2: Synthesis of (S)-tert-butyl 4,4-difluoro-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
-
Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous DCM (approx. 0.2 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor by TLC until the starting alcohol is consumed.
-
Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude mesylate is typically used immediately in the next step.
Step 3: Synthesis of (S)-tert-butyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate
-
Dissolve the crude mesylate from Step 2 (1.0 eq) in anhydrous DMF (approx. 0.3 M).
-
Add sodium azide (NaN₃) (2.0-3.0 eq).
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours.
-
Monitor by TLC. The product spot should be significantly less polar than the mesylate.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude azide. This can be purified by column chromatography if necessary.
Step 4: Synthesis of (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate (Staudinger Reduction)
-
Dissolve the crude azide from Step 3 (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v, approx. 0.2 M).
-
Add triphenylphosphine (PPh₃) (1.2 eq).
-
Stir the reaction at room temperature. Nitrogen gas evolution will be observed.
-
The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion over 8-12 hours.
-
Monitor by TLC until the azide has been completely consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired amine from triphenylphosphine oxide.
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Monitoring |
| 1. Reduction | i-BuOCOCl, NMM, NaBH₄ | THF / H₂O | -15 °C to RT | 85-95% | TLC |
| 2. Mesylation | MsCl, Et₃N | DCM | 0 °C to RT | >90% (crude) | TLC |
| 3. Azide Substitution | NaN₃ | DMF | 70 °C | 80-90% | TLC |
| 4. Azide Reduction | PPh₃, H₂O | THF / H₂O | RT to 50 °C | 75-85% | TLC, LC-MS |
References
-
ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. [Link]
-
Pfund, E., & Lequeux, T. (2017). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Synthesis, 49(17), 3848-3862. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
National Center for Biotechnology Information. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. [Link]
-
PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. [Link]
-
ResearchGate. Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. [Link]
Sources
- 1. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Boc Deprotection of Difluoropyrrolidine Compounds
Introduction for the Researcher
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its stability in various conditions and its straightforward removal.[1][2] However, when applied to electron-deficient systems like difluoropyrrolidines, the deprotection step can become a significant challenge. The presence of two electron-withdrawing fluorine atoms decreases the nucleophilicity of the nitrogen and the basicity of the carbamate oxygen, making the standard acid-catalyzed cleavage more difficult.[3][4]
This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals encountering issues during this critical transformation. We will move beyond standard protocols to address the specific hurdles posed by these fluorinated heterocycles, providing in-depth troubleshooting, mechanistic explanations, and field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Boc deprotection of difluoropyrrolidine derivatives in a practical question-and-answer format.
Q1: My deprotection reaction is extremely sluggish or has stalled. TLC/LC-MS analysis shows a significant amount of starting material even after several hours. What's happening and what should I do?
A1: Probable Cause & The Science Behind It
The primary reason for a slow or incomplete reaction is insufficient acid strength to efficiently protonate the Boc group's carbonyl oxygen. The two fluorine atoms on the pyrrolidine ring exert a powerful negative inductive effect (-I), pulling electron density away from the nitrogen atom. This effect is relayed to the carbamate, making it less basic and therefore less susceptible to protonation, which is the first and rate-limiting step of the deprotection mechanism.[1][2]
Solutions & Optimization Strategies:
-
Increase Acid Concentration: The kinetics of Boc cleavage can show a second-order dependence on acid concentration. If you are using 20-25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), this may be insufficient.[5][6]
-
Switch to a Stronger Acid System: If increasing TFA concentration is ineffective, a different acid system may be required.
-
Introduce Gentle Heating: For particularly stubborn substrates, increasing the thermal energy can help overcome the activation barrier.
-
Action: After attempting the reaction at room temperature, gently warm the mixture to 30-40 °C.[7] Caution: This should be done carefully, with vigilant monitoring by TLC or LC-MS to check for any signs of decomposition or side product formation.
-
Q2: The deprotection seems to work, but my product is impure. I'm seeing unexpected higher molecular weight peaks in my LC-MS. What are these side products?
A2: Probable Cause & The Science Behind It
This is a classic sign of side reactions caused by the tert-butyl cation (t-Bu⁺), a highly reactive electrophile generated during the deprotection process.[2][11] This cation can attack any available nucleophile on your molecule. Electron-rich aromatic rings or other heteroatoms are particularly susceptible to this alkylation.[6]
Solutions & Optimization Strategies:
-
Employ a Cation Scavenger: The most effective way to prevent this side reaction is to introduce a "scavenger" that is more nucleophilic than your product, which will trap the t-Bu⁺ as it forms.
-
Action: Add triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture before adding the acid.[7] TIS effectively reduces the t-butyl cation to isobutane.
-
Mechanism: (CH₃)₃C⁺ + (i-Pr)₃SiH → (CH₃)₃CH + (i-Pr)₃Si⁺
-
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can reduce the rate of the undesired alkylation side reaction more significantly than the desired deprotection.[7]
-
Action: Cool the solution of your Boc-protected compound in DCM to 0 °C in an ice bath before slowly adding the acid. Maintain this temperature for an initial period (e.g., 30-60 minutes) before allowing it to slowly warm to room temperature.[7]
-
Q3: My product is the correct mass, but it's an intractable oil or gum, and I can't purify it on a standard silica gel column. How can I isolate and purify my difluoropyrrolidine amine?
A3: Probable Cause & The Science Behind It
The free amine product, especially as its TFA or HCl salt, is often highly polar and can have significant water solubility. This makes extraction from aqueous workups inefficient and causes streaking or complete retention on standard silica gel columns.[12][13] TFA salts, in particular, are notorious for being oily residues.[8]
Solutions & Optimization Strategies:
-
Salt Formation & Precipitation: If you used HCl/dioxane, you can often precipitate the product directly.
-
Action: After the reaction is complete, add a non-polar solvent like anhydrous diethyl ether. The hydrochloride salt will often crash out as a solid, which can be isolated by filtration.[8]
-
-
Azeotropic Removal of Acid: Residual acid can contribute to the oily nature of the product.
-
Action: After removing the bulk of the solvent and acid under reduced pressure, add toluene and evaporate again. Repeat this process 2-3 times to azeotropically remove residual TFA.[7]
-
-
Utilize Alternative Chromatography Techniques: Standard silica is not suitable for these compounds.
-
Action 1 (Reverse-Phase): Purify the compound using reverse-phase (C18) flash chromatography with a water/acetonitrile or water/methanol gradient.[14][15] This is often the most effective method for highly polar compounds.
-
Action 2 (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option. It uses a polar stationary phase (like silica) but with a reverse-phase solvent system (e.g., acetonitrile/water), which is ideal for retaining and separating very polar molecules.[12][16]
-
Action 3 (Ion Exchange): For basic amines, cation-exchange chromatography can be a powerful purification tool.
-
Frequently Asked Questions (FAQs)
-
Q: How can I effectively monitor the progress of the deprotection?
-
A: The best methods are Thin-Layer Chromatography (TLC) and LC-MS.[7][9] For TLC, the deprotected amine will be much more polar and have a lower Rf value than the starting material. Staining the plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple or yellow) upon reacting with the newly formed amine.[5][9] For a quantitative view, ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons around 1.4 ppm.[7]
-
-
Q: My molecule also contains a t-butyl ester. Can I selectively remove the N-Boc group?
-
A: This is challenging as both groups are acid-labile. Selectivity is difficult to achieve with standard TFA or HCl conditions. You may need to explore milder or alternative methods. Some reports suggest that systems like oxalyl chloride in methanol can offer greater selectivity for N-Boc deprotection over other acid-sensitive groups under carefully controlled conditions.[5][17] Alternatively, redesigning the synthetic route to use an orthogonal protecting group for the amine (e.g., Cbz or Fmoc) is the most robust strategy.[2]
-
-
Q: Are there any non-acidic methods for Boc deprotection?
-
A: Yes, thermal deprotection is an option for substrates that can withstand high temperatures.[1][18] This method avoids acids and reagents entirely but often requires temperatures of 100-250 °C, which may not be compatible with many complex molecules.[18][19] The reaction is often performed in high-boiling point solvents like toluene, or sometimes in fluorinated alcohols which can promote the reaction.[20]
-
Data & Conditions Summary
Table 1: Comparison of Common Boc Deprotection Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA in DCM | 20-50% (v/v), 0 °C to RT, 1-4 h | Volatile and easily removed; effective for many substrates.[1][10] | Can lead to oily TFA salts; may require scavengers for sensitive substrates.[8][11] |
| 4M HCl in Dioxane | 1:1 with solvent, RT, 0.5-2 h | Often faster; yields crystalline HCl salts that are easy to handle.[8][10] | Dioxane is a hazardous solvent; can be less selective.[21] |
| Thermal (Neat or Solvent) | 120-250 °C, 0.5-2 h | Reagent-free ("green") method; avoids acidic conditions.[1][22] | Requires high temperatures; not suitable for thermally sensitive compounds.[18][19] |
| Oxalyl Chloride in Methanol | 3 equiv. oxalyl chloride, RT, 1-4 h | Mild conditions; can be selective for N-Boc over other acid-labile groups.[17] | Generates CO gas; may form N-chloroalkyl byproducts under some conditions.[17] |
Visualized Workflows and Mechanisms
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Decision tree for troubleshooting common issues.
Detailed Experimental Protocol: Standard Deprotection using TFA/DCM
This protocol provides a robust starting point for the deprotection of a typical Boc-protected difluoropyrrolidine.
Materials:
-
Boc-protected difluoropyrrolidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene
Procedure:
-
Dissolution: Dissolve the Boc-protected difluoropyrrolidine (1.0 equiv.) in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
(Optional) Scavenger Addition: If side-chain alkylation is a concern, add TIS (0.1 equiv., ~5% v/v relative to TFA volume) to the solution and stir for 2 minutes. [7]4. Acid Addition: Slowly add TFA dropwise to the stirred solution to a final concentration of 50% (v/v). [7][10]A gentle evolution of gas (isobutylene and CO₂) may be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by TLC (staining with ninhydrin) or LC-MS every 1-2 hours until the starting material is completely consumed. [7][9]Typical reaction times are 2-6 hours.
-
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Azeotropic Removal of TFA: Add toluene (3 x volume of residue) to the flask and concentrate again under reduced pressure. Repeat this step two more times to ensure complete removal of residual TFA. [7]8. Work-up (for Free Amine):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine, which can then be purified.
-
-
Purification: Purify the crude product using an appropriate method for polar compounds, such as reverse-phase (C18) column chromatography. [14][15]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl.
- Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
- Benchchem. (n.d.). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
- Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Various Authors. (2023, October 18). Boc De-protection. Reddit. r/Chempros.
- Benchchem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- ACS GCI Pharmaceutical Roundtable. (2026, January 7). Specific solvent issues with BOC deprotection.
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
- Various Authors. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. r/Chempros.
- Li, B., Li, R., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry.
- Choy, J., Jaime-Figueroa, S., et al. (2008, October 14). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Various Authors. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- Various Authors. (2009, December). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Various Authors. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
- Various Authors. (2024, July 12).
- Various Authors. (2024, July 12).
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
- George, N., Ofori, S., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Various Authors. (2021, February). Deprotection of different N-Boc-compounds.
- Various Authors. (2018, April 25). For highly polar compound, how to do the purification?.
- Various Authors. (2023, January 7). Purification of strong polar and basic compounds. Reddit. r/Chempros.
- Various Authors. (n.d.). strange boc deprotection / carbamoyal chloride synthesis problem. ECHEMI.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
- Mahler, M., Swartz, S., & Thomason, V. (2012, November 9).
Sources
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- 4. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
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- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reactions with Hindered Amines
Welcome to the technical support center for optimizing amide coupling reactions, with a special focus on sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome common challenges in the synthesis of complex amides. Hindered amines, due to their low nucleophilicity and steric bulk, present a significant challenge to one of the most fundamental transformations in medicinal chemistry. This resource provides in-depth, field-proven insights and actionable protocols to enhance your reaction success.
Troubleshooting Guide: From Low Yield to No Reaction
This section is structured as a decision-making workflow to help you systematically diagnose and solve issues with your coupling reactions.
Initial Diagnosis: Why is My Reaction Failing?
The first step in troubleshooting is to understand the potential points of failure. Low or no yield in a coupling reaction with a hindered amine typically stems from a few core issues.
-
Poor Carboxylic Acid Activation: The coupling reagent may be too weak to efficiently activate the carboxylic acid, or the activated intermediate is not stable enough to persist until the hindered amine can react.
-
Low Nucleophilicity of the Amine: Steric hindrance around the nitrogen atom dramatically reduces its ability to attack the activated carboxylic acid derivative. This is often the primary obstacle.
-
Decomposition or Side Reactions: The highly reactive activated intermediate, if not intercepted by the amine quickly, can decompose or react with other species in the mixture.[1] For example, carbodiimide-activated species can rearrange into unreactive N-acylureas, while uronium reagents like HATU can react with the amine to form a guanidinium byproduct.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and order of addition are critical and can make the difference between success and failure.[2]
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate will be significantly diminished.[1]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting decision tree for difficult amide couplings.
Frequently Asked Questions (FAQs)
Q1: I see evidence of carboxylic acid activation (e.g., via LCMS), but the reaction with my hindered amine still fails. What's the next step?
A1: This is a classic scenario indicating that the activation energy for the nucleophilic attack by the hindered amine is too high, or the activated intermediate is not reactive enough or is decomposing before the coupling can occur.[1][3]
-
Increase Reaction Temperature: Forcing conditions are often necessary. Cautiously increasing the temperature to 50 °C, 80 °C, or even higher can provide the energy needed to overcome the steric barrier.[1] Always monitor for potential decomposition of your starting materials or product at higher temperatures.
-
Switch to a More Reactive Coupling Reagent: If a standard carbodiimide or even HATU is failing, you need to escalate the reactivity of the activated species.
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for hindered couplings and avoid the guanidinylation side reaction seen with uronium salts.[1][4]
-
Acyl Fluoride Precursors: Converting the carboxylic acid to a small, highly reactive acyl fluoride is an excellent strategy.[5][6] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can succeed where other methods fail.[1][5] Acyl fluorides are less prone to α-racemization than the corresponding acyl chlorides.[5]
-
Advanced Uronium Reagents: COMU , an OxymaPure-based reagent, is highly reactive and is considered a safer alternative to benzotriazole-based reagents like HBTU and HATU.[1][7]
-
Q2: What are the best practices for setting up a coupling reaction with a hindered, low-nucleophilicity amine?
A2: The order of addition and choice of reagents are paramount.
-
Pre-activation is essential: Always activate the carboxylic acid before introducing the amine. Mix the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent. Allow this mixture to stir for 5-15 minutes at room temperature.[1] This ensures the activated species is formed and ready to react, minimizing side reactions where the amine might attack the coupling reagent itself.[1]
-
Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.2 equiv) and a larger excess of the base (2.0-3.0 equiv) relative to the limiting reagent (usually the carboxylic acid). The amine can be used in a slight excess (1.1-1.2 equiv) if it is not the more valuable component.
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMSO are generally preferred as they can help dissolve reactants and stabilize charged intermediates.[8] However, ensure they are anhydrous, as water will hydrolyze the activated intermediate.[2]
-
Base Selection: Use a sterically hindered, non-nucleophilic base. DIPEA (N,N-Diisopropylethylamine) is a standard choice.[9] Avoid bases like triethylamine, which can be nucleophilic enough to cause side reactions. For particularly sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) can be considered.[9]
Q3: My reaction involves an N-methyl amine or another secondary amine. What specific challenges should I anticipate?
A3: Secondary amines, including N-methylated amino acids, are significantly more hindered and less nucleophilic than primary amines.
-
Slower Reaction Rates: Expect significantly longer reaction times. What might take 1-2 hours with a primary amine could require 12-24 hours or more.
-
Higher Temperatures: Room temperature reactions are often unsuccessful. Heating is typically required.
-
Reagent Choice is Critical: Standard reagents like DCC/HOBt are often ineffective.[10] You should start with more potent phosphonium (PyBOP, PyAOP) or uronium (HATU, HCTU) reagents.[7][9] HOAt-based reagents like HATU are noted for being more successful in couplings of N-methyl-amino acids than their HOBt-based counterparts.[9]
-
Acyl Halides: Formation of an acyl chloride (e.g., with oxalyl chloride or SOCl₂) or acyl fluoride is a robust strategy for coupling with secondary amines.[3]
Q4: How do I choose between a phosphonium salt (like PyBOP) and a uronium/aminium salt (like HATU)?
A4: Both are excellent choices for difficult couplings, but they have distinct advantages and disadvantages.
| Reagent Class | Examples | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Highly reactive, fast reaction times, byproducts are generally water-soluble.[2][9] Solutions in DMF are very stable.[7] | Can cause guanidinylation of the amine, capping the reaction.[4] Benzotriazole-based reagents (HATU, HBTU) are derived from potentially explosive precursors (HOAt, HOBt).[4] |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, avoids guanidinylation side reactions.[4] Generally considered safer than their uronium counterparts. | Solutions in DMF have moderate stability and should be used within a couple of days.[7] Generally less reactive than HATU.[4] The original BOP reagent produces carcinogenic HMPA as a byproduct (PyBOP avoids this).[4] |
Recommendation: For hindered primary amines, HATU is often the first choice due to its high reactivity.[7] For hindered secondary amines or when guanidinylation is a detected side product, switching to PyBOP is a logical and effective strategy.[4]
Key Experimental Protocols
Protocol 1: General Procedure for Difficult Coupling using HATU
This protocol utilizes pre-activation to maximize the potential for reaction with a hindered amine.
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).
-
Add a non-nucleophilic base such as DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.[1]
-
Add the hindered amine (1.1 equiv) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. If no reaction occurs at room temperature after 2-4 hours, gradually increase the heat to 50-80 °C.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Perform a standard aqueous workup (e.g., wash with sat. NH₄Cl, sat. NaHCO₃, and brine), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to isolate the crude product.
Protocol 2: Coupling via In Situ Acyl Fluoride Formation (using BTFFH)
This method is highly effective for extremely hindered or electronically deactivated substrates where other methods have failed.[5][6]
-
In a reaction vial, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).
-
Add BTFFH (1.2 equiv) followed by pyridine (3.0 equiv). Note: Pyridine acts as both the base and a catalyst.[1]
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.
-
Add the hindered amine (1.0 equiv).
-
Seal the vessel and heat the reaction mixture to 80 °C.[1]
-
Monitor the reaction progress over 12-24 hours via LCMS.
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.
-
Perform a standard aqueous workup and purification of the crude product.
Caption: Workflow for coupling via an in situ generated acyl fluoride.
References
-
Due-Hansen, M. E., Pandey, S. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 788-795. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved January 19, 2026, from [Link]
-
Ghattas, W., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]
-
Direct Amidation of Tertiary N-Benzylamines. (2023). Organic Letters. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Catalytic amide formation from non-activated carboxylic acids and amines. (n.d.). Retrieved January 19, 2026, from [Link]
-
Effect of Solvent on Basicity of Amines. (n.d.). Filo. Retrieved January 19, 2026, from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Retrieved from [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2108–2111. Retrieved from [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids. (2023). ChemistryViews. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar. Retrieved from [Link]
-
Douthwaite, J. L., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PMC. Retrieved from [Link]
-
Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. (2018). PMC. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (2018). ResearchGate. Retrieved from [Link]
-
Solvent Effects. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2023). Journal of the American Chemical Society. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
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- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating this valuable chiral building block. The unique structure of this molecule—possessing a polar, Boc-protected amine, and a fluorinated pyrrolidine ring—presents specific hurdles in column chromatography that require a nuanced approach for successful purification.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the chemical principles that govern the separation process.
Part 1: Pre-Chromatography Analysis & Method Development
Proper method development is the foundation of a successful purification. Rushing this stage is a common cause of failure. Before attempting a large-scale column, it is critical to understand the behavior of your crude material on a small scale using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine that affect its purification?
A1: There are three primary characteristics to consider:
-
Polarity and Basicity: The molecule contains a Boc-protected primary amine. While the Boc group reduces the basicity of the amine, the lone pairs on the nitrogen and oxygen atoms can still interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This interaction is a primary cause of peak tailing and, in severe cases, irreversible adsorption to the stationary phase.[2]
-
Acid Sensitivity: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3][4] Since standard silica gel is inherently acidic (pH ≈ 4-5), there is a significant risk of on-column deprotection, which would yield the highly polar free amine, complicating the purification and reducing the yield of the desired product.[2]
-
Fluorination: The gem-difluoro group at the 4-position increases the molecule's lipophilicity compared to its non-fluorinated analog. This can alter its elution profile and opens the possibility of using alternative stationary phases, such as fluorinated phases, for specialized separations.[5][6]
Q2: How do I select a starting solvent system for TLC analysis?
A2: A good starting point for moderately polar compounds like this is a mixture of a non-polar and a polar solvent. Begin with a system of Hexanes:Ethyl Acetate (EtOAc) or Dichloromethane (DCM):Methanol (MeOH) .
-
Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the polar solvent.
-
Your goal for an effective separation is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 .[7] This range typically provides the best balance for loading capacity and resolution on a column.
Q3: My spot is streaking on the TLC plate. What does this mean and how do I fix it?
A3: Streaking is a clear indicator of undesirable secondary interactions between your compound and the silica gel, usually due to the issue described in A1. To counteract this, you must add a basic modifier to your mobile phase.
-
Solution: Add a small amount of triethylamine (TEA) , typically 0.5-2% (v/v) , to your eluent.[7] For very polar amines, a stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in a solvent like DCM.[2] The basic modifier neutralizes the acidic silanol sites on the silica, preventing your amine from sticking and allowing it to travel up the plate as a compact spot.
Part 2: Troubleshooting Guide for Column Chromatography
This section addresses the most common problems encountered during the scale-up from TLC to column chromatography.
Problem 1: My compound is sticking to the column and won't elute, or my yield is very low.
-
Underlying Cause: This is a classic symptom of strong interaction with the acidic silica gel, potentially leading to irreversible binding or on-column degradation.[1][2] The Boc group may be cleaving, leaving the highly polar free diamine permanently adsorbed at the top of the column.
-
Diagnostic Check: Before running the column, perform a "silica stability test." Spot your crude material on a TLC plate. Take an initial reading. Then, let the plate sit for 30-60 minutes and elute it. If you see a new spot at the baseline (Rf = 0) that wasn't there before, your compound is degrading on the silica.[2]
-
Solutions:
-
Deactivate the Silica: Use a mobile phase containing 1-3% triethylamine (TEA) . Before loading your sample, flush the packed column with at least one column volume of this mobile phase to neutralize the stationary phase.[7]
-
Use an Alternative Stationary Phase: If the compound is exceptionally sensitive, consider switching to a more inert stationary phase like neutral alumina or Florisil.[2]
-
Dry Loading: Adsorbing your crude product onto a small amount of silica (or Celite for highly sensitive compounds) and loading it as a dry powder can sometimes improve resolution and minimize interactions that occur when loading in a solvent.[7]
-
Problem 2: The separation is poor, and all my fractions are mixed, even though the TLC looked promising.
-
Underlying Cause: A good TLC separation doesn't always translate directly to a column, often due to overloading or kinetic effects. The Rf difference between your product and impurities might be insufficient for a bulk separation.
-
Solutions:
-
Optimize the Mobile Phase: A single-solvent (isocratic) elution may not be sufficient. A gradient elution is highly recommended for difficult separations.[7] Start with a low-polarity solvent system where your product has an Rf of <0.2, and gradually increase the polarity. This will sharpen the bands and improve resolution.
-
Reduce Column Loading: Do not overload the column. A general rule of thumb for a challenging separation is to load no more than 1-2% of the silica gel mass (e.g., 1-2 g of crude material on 100 g of silica).
-
Change Solvent Selectivity: If resolution is still poor, switch one of the solvents in your mobile phase for another of similar polarity but different chemical properties (e.g., replace hexanes with toluene or ethyl acetate with methyl tert-butyl ether (MTBE)). This can alter the interactions and improve separation.
-
Problem 3: My product is eluting with a very broad, tailing peak.
-
Underlying Cause: This is the column-scale manifestation of the streaking you see on TLC. The cause is the same: interaction with acidic silanol groups.
-
Solution: This issue is almost always solved by the addition of a basic modifier like triethylamine (TEA) to the eluent, as detailed in Problem 1. The TEA will compete with your product for the active sites on the silica, resulting in a much sharper elution band.
// Nodes start [label="Start: Crude (S)-2-(Boc-aminomethyl)-\n4,4-difluoropyrrolidine"]; tlc [label="Develop TLC Method\n(e.g., Hexanes:EtOAc)"]; check_rf [label="Is Product Rf\n0.2 - 0.4?", shape=diamond, fillcolor="#FBBC05"]; adjust_polarity [label="Adjust Solvent Polarity"]; check_streaking [label="Is Spot Tailing\nor Streaking?", shape=diamond, fillcolor="#FBBC05"]; add_tea [label="Add 1% TEA to Eluent\n& Re-run TLC"]; check_stability [label="Perform Silica Stability Test\n(Spot, Wait, Elute)"]; degradation [label="Degradation Observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; run_column [label="Proceed to Column Chromatography\n(Use Eluent with TEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; low_yield [label="Problem: Low Yield or\nNo Product Eluting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_sep [label="Problem: Poor Separation\n(Mixed Fractions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_alt_phase [label="Solution:\nUse Neutral Alumina or\nDeactivated Silica"]; gradient [label="Solution:\nUse a Gradient Elution &\nReduce Sample Load"]; success [label="Pure Product Isolated", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> tlc; tlc -> check_rf; check_rf -> adjust_polarity [label=" No"]; adjust_polarity -> tlc; check_rf -> check_streaking [label=" Yes"]; check_streaking -> add_tea [label=" Yes"]; add_tea -> check_stability; check_streaking -> check_stability [label=" No"]; check_stability -> degradation; degradation -> use_alt_phase [label=" Yes"]; degradation -> run_column [label=" No"]; run_column -> success [label=" Success"]; run_column -> low_yield [label=" Failure"]; run_column -> poor_sep [label=" Failure"]; low_yield -> use_alt_phase; poor_sep -> gradient; } dot Caption: A decision-making workflow for troubleshooting the purification.
Part 3: Experimental Protocol
This protocol provides a general guideline. The exact solvent ratios must be optimized via TLC as described above.
Protocol: Flash Column Chromatography Purification
-
Preparation of Mobile Phase:
-
Based on TLC analysis, prepare an adequate volume of the optimized mobile phase (e.g., 80:20:1 Hexanes:EtOAc:TEA).
-
Prepare a starting, lower-polarity mobile phase (e.g., 90:10:1 Hexanes:EtOAc:TEA) and a final, higher-polarity mobile phase (e.g., 60:40:1 Hexanes:EtOAc:TEA) for gradient elution.
-
-
Column Packing:
-
Select an appropriately sized column (aim for a silica gel mass that is 50-100 times the mass of your crude material).
-
Prepare a slurry of silica gel in the starting mobile phase.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed firmly, ensuring no cracks or channels form.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM or EtOAc).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to the solution.
-
Carefully remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Gently add this powder to the top of the packed column bed.
-
-
Elution:
-
Carefully add the starting mobile phase to the column.
-
Begin eluting the column under gentle positive pressure, collecting fractions.
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
-
Gradually increase the polarity of the mobile phase as the elution proceeds to move your compound off the column in a reasonable number of fractions.
-
-
Fraction Analysis & Product Isolation:
-
Analyze the collected fractions by TLC, visualizing with an appropriate stain (e.g., potassium permanganate or ninhydrin if deprotection is suspected).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. Must be used with a basic modifier. |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) | Neutralizes acidic silanol sites, preventing tailing and degradation.[7] |
| Elution Mode | Gradient Elution | Provides superior resolution for complex mixtures compared to isocratic elution.[7] |
| Target Rf (TLC) | 0.2 - 0.4 | Optimal range for good separation and reasonable elution time on the column. |
| Sample Loading | Dry Loading | Often leads to sharper bands and better separation by minimizing solvent effects.[7] |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Der Pharma Chemica. Synthesis and characterization of Boc-protected dipeptide containing L-phenylalanine and ethylenediamine. [Link]
- Google Patents.
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
PubMed. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. [Link]
-
The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]
-
Chemtips (WordPress.com). Reactions that Work: Boc Protection. [Link]
-
NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Reddit. Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! [Link]
-
ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. [Link]
-
ResearchGate. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
preventing racemization during synthesis of chiral pyrrolidines
Technical Support Center: Chiral Pyrrolidine Synthesis
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the technical support center. As researchers and drug development professionals, maintaining the stereochemical integrity of chiral pyrrolidines is paramount to the success of your work. The unique cyclic structure of proline and its derivatives, while synthetically useful, also presents specific challenges, particularly the susceptibility of the α-carbon to racemization.
This guide is designed to provide you with practical, in-depth solutions to the common issues encountered during the synthesis of these vital compounds. We will explore the underlying mechanisms of racemization and provide actionable, field-proven protocols to help you preserve the enantiopurity of your molecules.
Troubleshooting Guide: Common Racemization Scenarios
This section addresses specific problems you might encounter during your experimental workflow. Each entry details the problem, its likely chemical cause, and robust solutions to mitigate the issue.
Problem 1: My enantiomeric excess (ee) drops significantly after a peptide coupling step involving a proline derivative.
► Probable Cause: The most common culprit is the choice of coupling reagent and additives, especially when using carbodiimides like DCC or DIC in combination with 1-Hydroxybenzotriazole (HOBt), particularly in DMF.[1][2][3] While HOBt is an excellent additive for preventing racemization in most amino acids, it has been shown to paradoxically catalyze the racemization of proline and hydroxyproline esters.[1] This is believed to occur through the formation of a cyclic carbinol-amine intermediate which facilitates the loss of stereochemical information at the α-carbon.[1]
► Solutions & Protocols:
-
Avoid the DIC/HOBt Combination in DMF: This is the most critical adjustment. If using a carbodiimide, consider running the reaction in a different solvent like Dichloromethane (DCM) without HOBt, or with an alternative additive.[1][2]
-
Switch to Low-Racemization Coupling Reagents: Uronium/aminium salt-based reagents are generally safer for proline coupling. Reagents based on OxymaPure (e.g., COMU, HCTU) or phosphonium salts (e.g., PyAOP, PyBOP) are highly recommended for minimizing racemization.[2]
-
Minimize Pre-activation Time: Do not allow the carboxylic acid to be activated for an extended period before the addition of the amine component. An ideal workflow involves adding the activated species to the reaction mixture immediately.[2]
-
Control the Base: Use a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in the minimum required amount to neutralize salts without promoting epimerization.[2]
Table 1: Comparison of Coupling Conditions for Proline Derivatives
| Coupling System | Solvent | Racemization Risk | Recommendation |
| DIC / HOBt | DMF | High | Avoid this combination for proline.[1][3] |
| DIC (no additive) | DCM | Low | A viable alternative if carbodiimides are necessary.[1] |
| Mixed Anhydride | THF | Very Low | An effective classical method with minimal racemization.[1] |
| HATU / HCTU / COMU | DMF / NMP | Very Low | Highly recommended for sensitive couplings.[2] |
| PyBOP / PyAOP | DMF / NMP | Very Low | Excellent for sterically hindered or racemization-prone couplings.[2] |
Problem 2: I'm observing epimerization at the C2 position during N-alkylation of a proline ester.
► Probable Cause: N-alkylation of proline esters often requires a base to deprotonate the secondary amine, but this can also lead to deprotonation of the acidic α-proton at the C2 position. This generates a planar enolate intermediate, which can be protonated from either face, leading to racemization.[4][5] Strong bases, elevated temperatures, and prolonged reaction times exacerbate this issue.[6]
► Solutions & Protocols:
-
Optimize Base and Temperature: Avoid strong, non-hindered bases like LDA or n-BuLi if possible, as these can readily abstract the α-proton.[4] Instead, use milder carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a "Borrowing Hydrogen" Catalytic System: Modern methods using ruthenium or iridium catalysts allow for the N-alkylation of amino acid esters with alcohols.[6][7] These atom-economical methods often proceed under base-free conditions, which significantly reduces the risk of racemization and produces water as the only byproduct.[6][7]
-
Protecting Group Strategy: If direct alkylation is problematic, consider an alternative strategy such as reductive amination. This involves reacting the proline ester with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This avoids the use of a strong base altogether.
Diagram 1: Workflow for Selecting N-Alkylation Conditions
Caption: Decision workflow for N-alkylation of chiral pyrrolidines.
Problem 3: I need to invert the stereocenter of a hydroxyproline derivative, but my attempts are leading to side products or racemization.
► Probable Cause: Inverting a secondary alcohol stereocenter, such as the hydroxyl group in hydroxyproline, is typically achieved via an Sₙ2 reaction. The classic method for this is the Mitsunobu reaction.[8][9] However, incomplete reaction, side reactions with the nucleophile, or difficult purification of byproducts (e.g., triphenylphosphine oxide) can lead to a mixture of products and an apparent loss of stereochemical purity. The nucleophile must be sufficiently acidic (pKa < 13) for the reaction to proceed cleanly.[10]
► Solutions & Protocols:
-
Optimize Mitsunobu Conditions:
-
Reagents: Use Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD) with Triphenylphosphine (PPh₃).[8]
-
Nucleophile: A common choice for inversion is p-nitrobenzoic acid or acetic acid. The resulting ester is then saponified in a separate step to yield the inverted alcohol. This two-step process is often cleaner than using a weaker nucleophile directly.
-
Order of Addition: Typically, the alcohol, nucleophile, and PPh₃ are dissolved in an anhydrous solvent (like THF or DCM), and the azodicarboxylate is added slowly at 0 °C.[8]
-
-
Purification: Purification to remove triphenylphosphine oxide and the reduced hydrazine byproduct is critical. Using polymer-bound PPh₃ can simplify workup, as the oxide can be removed by filtration.[8]
-
Alternative Two-Step Protocol (Activation & Displacement):
-
Activate the alcohol as a good leaving group (e.g., a tosylate or mesylate) using TsCl or MsCl with a non-nucleophilic base (e.g., pyridine, Et₃N) at low temperature.
-
Displace the leaving group with a suitable nucleophile (e.g., potassium acetate in DMF). This Sₙ2 displacement will proceed with inversion of stereochemistry.
-
Hydrolyze the resulting ester to furnish the inverted alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization in proline derivatives?
A1: The primary mechanism involves the deprotonation of the hydrogen atom on the α-carbon (the carbon attached to both the nitrogen and the carboxyl group).[11] This abstraction is facilitated by either a base or, under acidic conditions, via the formation of a planar enol intermediate.[11][12] Once the planar intermediate (an enolate under basic conditions or an enol under acidic conditions) is formed, the stereochemical information is lost. Reprotonation can then occur from either face of the planar molecule, resulting in a mixture of both L- and D-enantiomers.[12] The rigid five-membered ring of proline makes this α-proton particularly susceptible to abstraction under certain conditions.
Diagram 2: Base-Catalyzed Racemization Mechanism
Caption: The key achiral intermediate in base-catalyzed racemization.
Q2: How does temperature affect the rate of racemization?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of racemization.[13][14] Higher thermal energy provides the necessary activation energy for the proton abstraction and enolate/enol formation that leads to loss of stereochemistry. This is particularly relevant in high-temperature reactions like microwave-assisted peptide synthesis, where sensitive amino acids can show considerable racemization.[14] Therefore, a general best practice is to run reactions involving chiral pyrrolidines at the lowest temperature that affords a practical reaction rate.
Q3: Can my purification method cause racemization?
A3: Yes, purification conditions can induce racemization. Column chromatography on silica gel, which is inherently acidic, can sometimes cause epimerization of sensitive compounds, especially if the compound remains on the column for an extended period. Similarly, purification or workup procedures that involve strong acidic or basic washes can also compromise enantiomeric purity.
Mitigation Strategies:
-
Neutralize Silica Gel: If you suspect silica is causing epimerization, you can use silica gel that has been pre-treated with a small amount of a base, like triethylamine (e.g., 1% Et₃N in the eluent).
-
Use Alternative Media: Consider using neutral alumina or reversed-phase chromatography for particularly sensitive compounds.
-
Buffered Washes: During aqueous workups, use buffered solutions (e.g., saturated ammonium chloride for a mildly acidic wash, or a saturated sodium bicarbonate solution for a mild basic wash) instead of strong acids or bases.
-
Chiral HPLC: For analytical and preparative separation of enantiomers or diastereomers without causing further racemization, chiral HPLC is the method of choice.[2][15]
Q4: Are there specific multi-component reactions where proline racemization is a known issue?
A4: Yes, in the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, racemization can be a concern.[16][17] If a chiral aldehyde with an α-stereocenter is used, it can be prone to racemization under the reaction conditions.[18] While proline itself is often used as a chiral component (either as the amine or the carboxylic acid), its own stereocenter is generally robust during the Ugi reaction. However, if using proline as the acid component, its amine functionality must be protected to prevent unwanted side reactions.[19] The key is that the reaction proceeds through an imine intermediate, and any condition that facilitates enolization of adjacent stereocenters can lead to racemization.[16]
References
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research.[Link]
-
Proposed mechanism for the racemization of the proline catalyst 25a. ResearchGate.[Link]
-
Effects of pH (a), temperature (b), substrate concentration (c), and... ResearchGate.[Link]
-
(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. National Institutes of Health.[Link]
-
Planar transition-state of proline racemization facilitated by proline racemase. StackExchange.[Link]
-
Synthesis of a New Chiral Pyrrolidine. National Institutes of Health.[Link]
-
Energetics of proline racemase: racemization of unlabeled proline in the unsaturated, saturated, and oversaturated regimes. PubMed.[Link]
-
Proline racemase. Wikipedia.[Link]
-
Effect of temperature on the amidation of l-proline. ResearchGate.[Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications.[Link]
-
Mitsunobu reaction. Wikipedia.[Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health.[Link]
-
Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. ACS Publications.[Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. National Institutes of Health.[Link]
-
Mitsunobu Reaction. Chem-Station.[Link]
-
N‐Alkylation of N‐benzylproline esters 1 and 3. ResearchGate.[Link]
-
Mitsunobu Reaction. Organic Chemistry Portal.[Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Institutes of Health.[Link]
-
Ugi reaction. Wikipedia.[Link]
-
N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. ResearchGate.[Link]
-
Proline Isomerization Regulates the Phase Behavior of Elastin-Like Polypeptides in Water. ACS Publications.[Link]
-
Can I use proline as a acid source in the 4 component Ugi reaction? ResearchGate.[Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health.[Link]
-
Solid-phase synthesis of a library of hydroxyproline derivatives. PubMed.[Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. ACS Publications.[Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.[Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]
-
Ugi Reaction. Organic Chemistry Portal.[Link]
-
Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. ResearchGate.[Link]
-
(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.[Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal.[Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health.[Link]
-
Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. National Institutes of Health.[Link]
-
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. RSC Publishing.[Link]
Sources
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Difluoromethylated Compounds
Introduction
Welcome to the technical support center for difluoromethylation reactions. The difluoromethyl (CF₂H) group is a critical motif in modern medicinal chemistry and agrochemicals.[1][2][3] Its unique properties, such as acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, make it highly valuable for modulating the physicochemical and biological properties of molecules.[1][3][4] However, the precise installation of this group presents unique synthetic challenges.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of difluoromethylated compounds. It provides in-depth, field-proven insights into why problems occur and offers systematic, actionable solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during difluoromethylation reactions, organized by symptom.
Issue 1: Low or No Conversion to the Desired Product
This is one of the most common frustrations in synthesis. A systematic diagnosis is key to resolving the issue.
Question: My reaction shows very low conversion or has failed completely. What are the likely causes and how can I fix this?
Answer: Low or no yield can stem from several factors, primarily related to reagent choice and stability, reaction conditions, or the inherent reactivity of your substrate.
Possible Cause 1: Reagent Instability or Degradation
Many difluoromethylating reagents are sensitive to air, moisture, or thermal decomposition. For example, nucleophilic reagents based on (difluoromethyl)trimethylsilane (TMSCF₂H) can be deactivated by moisture, while some radical precursors have limited shelf-life.
-
Causality: The intended reactive species (e.g., CF₂H⁻, •CF₂H, or :CF₂) is not being generated effectively because the precursor has degraded before it can participate in the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, check the purity of the reagent by ¹⁹F NMR. For new bottles, ensure they were stored under the recommended conditions (e.g., under inert atmosphere, refrigerated).
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions (e.g., those using TMSCF₂H with a base), thoroughly dry all glassware in an oven. Use freshly distilled, anhydrous solvents. Consider adding a desiccant like activated molecular sieves if practical.
-
Use Freshly Prepared Reagents: For reagents that are generated in situ, such as certain zinc-based reagents like [(DMPU)₂Zn(CF₂H)₂], ensure the preparation is performed carefully and used promptly.[4]
-
Possible Cause 2: Sub-Optimal Reaction Conditions
Difluoromethylation reactions, especially those involving radical pathways or transition-metal catalysis, are often highly sensitive to reaction parameters.
-
Causality: The activation energy for the desired pathway is not being met, or a competing decomposition pathway is favored under the current conditions. For photoredox reactions, insufficient light intensity or incorrect wavelength can lead to poor catalyst excitation.[5][6]
-
Troubleshooting Steps:
-
Temperature Screening: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C), but be wary of reagent decomposition. Conversely, if side products are observed, cooling the reaction may improve selectivity.
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling), the choice of ligand is critical.[4] Screen a panel of ligands (e.g., RuPhos for decarbonylative difluoromethylation) to find one that promotes the desired reductive elimination.[4]
-
Photoredox Parameter Optimization:
-
Ensure your light source (e.g., Blue LED) has the correct wavelength for your photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂).[3]
-
Check that the reaction vessel is transparent to the required wavelength and placed close to the light source.
-
Thoroughly degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.
-
-
Possible Cause 3: Poor Substrate Reactivity
The electronic and steric properties of your starting material play a huge role.
-
Causality: The reaction site may be sterically hindered, preventing the approach of the difluoromethylating agent. Electronically, the substrate may be too electron-rich or too electron-poor for the specific mechanism. For example, the nucleophilic •CF₂H radical preferentially attacks electron-deficient heteroarenes in Minisci-type reactions.[4]
-
Troubleshooting Steps:
-
Switch Reaction Type: If a nucleophilic approach fails on an electron-rich arene, an electrophilic or radical-based method may be more successful.[3][7] The choice of strategy is paramount (see FAQ section).
-
Modify the Substrate: Consider temporarily altering a functional group on your substrate to make it more reactive. For example, converting a carboxylic acid to an ester may improve solubility or prevent unwanted acid-base side reactions.
-
Increase Reagent Equivalents: As a straightforward approach, increasing the equivalents of the difluoromethylating agent or catalyst may drive the reaction to completion, although this can be costly.
-
Issue 2: Complex Reaction Mixture with Multiple Side Products
A "messy" reaction crude can be challenging to purify and indicates a lack of selectivity.
Question: My reaction produces multiple spots on TLC, and the crude NMR is very complex. What are the common side reactions and how can I suppress them?
Answer: Side product formation is often due to the high reactivity of the intermediates or competing reaction pathways.
Possible Cause 1: Over-reaction or Under-reaction
-
Causality: In some cases, mono-, di-, and tri-fluoromethylation can occur. For example, when using a difluorocarbene source (:CF₂), insertion into the product's C-H bonds can sometimes happen. Conversely, in reductive defluorination of a CF₃ group, incomplete reaction can leave starting material.[8]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the equivalents of the fluorinating agent. Use of a slight excess (e.g., 1.1-1.5 eq) is common, but a large excess may promote over-reaction.
-
Monitor Reaction Time: Use TLC or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of subsequent byproducts.
-
Adjust Temperature: Lowering the reaction temperature can often temper the reactivity of the intermediates and improve selectivity.
-
Possible Cause 2: Substrate or Product Decomposition
-
Causality: The conditions required for difluoromethylation (e.g., strong base, high temperature, or potent oxidants/reductants) may be too harsh for sensitive functional groups on your molecule.[9]
-
Troubleshooting Steps:
-
Screen Milder Reagents: Explore alternative reagents that operate under milder conditions. The rise of photoredox catalysis has provided many room-temperature methods that tolerate a wide range of functional groups.[6][10]
-
Use a Protecting Group Strategy: If a specific functional group is problematic, protect it before the difluoromethylation step and deprotect it afterward.
-
Buffer the Reaction: If acidic or basic byproducts are causing decomposition, the addition of a non-nucleophilic base (e.g., 2,6-lutidine) or a buffer can maintain a stable pH.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right difluoromethylation strategy (nucleophilic, electrophilic, or radical)?
A1: The choice is dictated primarily by your substrate's electronic properties and the desired bond formation.
-
Nucleophilic Methods (CF₂H⁻ synthons): Best for reacting with electrophiles like aldehydes, ketones, and imines.[3][11] These methods are often limited by the instability of the difluoromethyl anion.[3]
-
Electrophilic Methods (CF₂H⁺ synthons): Ideal for electron-rich substrates such as enolates, phenols, and electron-rich (hetero)arenes.[2][3] Reagents like S-(difluoromethyl)sulfonium salts fall into this category.[12]
-
Radical Methods (•CF₂H): Extremely versatile and the basis for most modern C-H functionalization and cross-coupling reactions.[13] The •CF₂H radical is nucleophilic and reacts well with electron-poor systems, making it excellent for late-stage functionalization of many heterocycles.[4][14] Photoredox catalysis is the most common way to generate this radical under mild conditions.[6][7]
Decision Tree for Difluoromethylation Strategy
Caption: A decision guide for selecting a difluoromethylation strategy.
Q2: What are the most critical safety precautions for these reactions?
A2: Safety is paramount.
-
Toxicity: Many organofluorine compounds and their precursors are toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Pressure Generation: Some reactions, like those using sodium chlorodifluoroacetate, generate significant gas (CO₂) upon heating and decarboxylation.[15] Ensure the reaction vessel is not sealed and is properly vented through an oil bubbler to prevent pressure buildup.[15]
-
Pyrophoric Reagents: If using pyrophoric reagents like organolithiums for deprotonation, strict anhydrous and inert atmosphere techniques are mandatory. Work behind a blast shield and have an appropriate fire extinguisher (Class D) readily available.[16]
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.
Q3: My purification is difficult due to reagent-derived byproducts. How can I improve it?
A3: This is a common issue, especially with sulfone- or phosphorus-based reagents.
-
Aqueous Workup: Design a workup to remove the specific byproduct. For example, acidic byproducts can be removed with a basic wash (e.g., aq. NaHCO₃), and basic byproducts with an acidic wash (e.g., aq. NH₄Cl). A wash with aqueous LiCl solution can sometimes help remove residual DMF.[17]
-
Alternative Reagents: If purification is consistently a problem, consider switching to a reagent that produces more easily removable byproducts. For instance, photoredox reactions using catalytic amounts of a photocatalyst often result in cleaner reaction mixtures than stoichiometric methods.
-
Chromatography: Use deactivated silica gel if your compound is sensitive. Sometimes, switching the solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can improve separation.
Data & Protocols
Table 1: Comparison of Common Radical Difluoromethyl Radical Precursors
| Reagent Name | Structure | Generation Method | Advantages | Disadvantages |
| Sodium Difluoromethanesulfinate | CF₂HSO₂Na | Oxidation (e.g., with TBHP) or Photoredox | Bench-stable solid, commercially available, widely used in C-H functionalization.[18] | Requires a stoichiometric oxidant or photocatalyst. |
| Bromodifluoromethane | BrCF₂H | Photoredox, Radical Initiator | Atom-economical, effective in radical additions.[3] | Gaseous, requires careful handling. |
| Difluoromethyltriphenylphosphonium Bromide | [Ph₃PCF₂H]Br | Photoredox (reductive quenching) | Solid, stable, used in oxy-difluoromethylation.[19] | Can lead to phosphorus byproducts. |
| (Difluoromethyl)trimethylsilane | TMSCF₂H | Silver-mediated oxidation | Versatile reagent, also used for nucleophilic chemistry.[3][4] | Requires a stoichiometric metal oxidant for radical generation. |
Protocol: General Procedure for Photoredox-Catalyzed C-H Difluoromethylation of a Heterocycle
This protocol is a representative example for the direct difluoromethylation of an electron-deficient heterocycle, such as 1-methylquinoxalin-2(1H)-one.
Workflow for a Typical Photoredox Reaction
Caption: Standard workflow for a photoredox difluoromethylation experiment.
Materials:
-
Heterocyclic substrate (e.g., 1-methylquinoxalin-2(1H)-one) (1.0 equiv)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na) (2.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or Rose Bengal) (1-5 mol%)[18]
-
Anhydrous, degassed solvent (e.g., DMSO or MeCN)
-
Inert gas (Nitrogen or Argon)
-
Blue LED light source (440-460 nm)
Step-by-Step Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., 2 mol% Rose Bengal).[18]
-
Seal the vial with a rubber septum.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 1 mL DMSO) via syringe.[18]
-
Degas the resulting mixture by sparging with the inert gas for 15-20 minutes.
-
Place the vial approximately 5-10 cm from a blue LED lamp. Use a small fan to maintain the reaction at room temperature.
-
Stir the reaction vigorously for the specified time (typically 12-24 hours), or until TLC/LC-MS analysis indicates full consumption of the starting material.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heterocycle.
References
-
C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Barata-Vallejo, S., & Postigo, A. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 27(19), 6667. [Link]
-
Kim, H., & Kim, H. (2022). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 13(1), 6098. [Link]
-
Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers. [Link]
-
Li, X., & Song, Q. (2024). Introduction of Difluoromethyl Through Radical Pathways. European Journal of Organic Chemistry. [Link]
-
Akita, M., & Muraoka, K. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1936-1948. [Link]
-
Carboni, A., & Dagousset, G. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Chemistry – A European Journal, 25(51), 11834-11851. [Link]
-
Carboni, A., & Dagousset, G. (2022). State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. Request PDF. Retrieved January 19, 2026, from [Link]
-
Tomaso, A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Wang, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 23. [Link]
-
Runge, M. B., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 336-353. [Link]
-
Wang, C., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 145(2), 1138-1146. [Link]
-
Hu, J., et al. (2008). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 129(9), 791-798. [Link]
-
An, G., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9901-9909. [Link]
-
Kieltsch, I., et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12287. [Link]
-
ResearchGate. (2025). Difluoromethylation of N-heterocyclic biomolecules. Request PDF. Retrieved January 19, 2026, from [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(9), 917-923. [Link]
-
Kumar, S., et al. (2024). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
-
Abas, F., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(32), 6339-6345. [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved January 19, 2026, from [Link]
-
Sun, H., & Tawa, G. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 984-986. [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501-15504. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 19, 2026, from [Link]
- Daudt, H. W. (1934). U.S. Patent No. 1,946,195. Washington, DC: U.S.
-
Runge, M. B., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
DiMercurio, E. J., et al. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. [Link]
-
DiMercurio, E. J., et al. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. UCL Discovery. [Link]
-
Tyagi, V., et al. (2021). Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. Angewandte Chemie International Edition, 60(13), 7044-7048. [Link]
-
ResearchGate. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Request PDF. Retrieved January 19, 2026, from [Link]
-
DiMercurio, E. J., et al. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 26(12), 2633-2638. [Link]
-
Shen, C., & Ni, C. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1640-1651. [Link]
-
University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved January 19, 2026, from [Link]
-
Hu, J., et al. (2006). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 8(23), 5255-5258. [Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Catalyst Selection & Troubleshooting for Reactions Involving (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
Welcome to the technical support guide for (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine. This valuable chiral building block is increasingly utilized in drug discovery due to the unique properties conferred by its gem-difluorinated pyrrolidine scaffold.[1][2][3] The difluoro group can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable motif in medicinal chemistry.[2]
However, the steric bulk and electronic properties of this substrate present specific challenges in common synthetic transformations. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate these complexities and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, and what are the initial catalyst considerations?
A1: The primary amine of the aminomethyl group is the most frequently functionalized moiety. The two most common reaction classes are Palladium-catalyzed cross-coupling reactions (specifically Buchwald-Hartwig amination) and standard N-acylations/N-alkylations.
-
For Buchwald-Hartwig Amination: This reaction forms a C(aryl)-N bond and is essential for synthesizing aryl amines.[4] Due to the steric hindrance around the primary amine, the choice of a bulky, electron-rich phosphine ligand is critical. Catalyst systems based on biarylphosphine ligands (e.g., XPhos, RuPhos) are generally the best starting point.[5][6]
-
For N-Acylation/N-Alkylation: These reactions typically do not require a metal catalyst. N-acylation is straightforward using an acyl chloride or anhydride with a non-nucleophilic base (e.g., Et₃N, DIPEA). N-alkylation can be more challenging due to potential over-alkylation; reductive amination is often a higher-yielding alternative.
-
For Boc-Deprotection: Removal of the Boc group on the pyrrolidine nitrogen is another key reaction. This is typically achieved under acidic conditions (e.g., TFA in DCM). However, for sensitive substrates, milder catalytic or solvent-assisted methods may be necessary.[7][8][9]
Q2: How does the gem-difluoro moiety impact catalyst selection and reactivity?
A2: The two fluorine atoms have a significant electron-withdrawing effect. This can influence the reactivity of the molecule in several ways:
-
Pyrrolidine Nitrogen Basicity: The electron-withdrawing effect of the C-F bonds reduces the basicity and nucleophilicity of the Boc-protected nitrogen. This generally enhances the stability of the Boc group towards acid-catalyzed cleavage compared to its non-fluorinated analog.
-
Amine Nucleophilicity: The primary amine of the aminomethyl group is separated from the difluoro group by two carbon atoms, so the inductive effect is less pronounced. However, it can still be a factor, potentially requiring slightly more forcing conditions in some coupling reactions.
-
Palladium-Catalyzed Reactions: In cross-coupling reactions, electron-withdrawing groups on the coupling partner can sometimes make reductive elimination more challenging.[10] While the effect is on the amine component here, it underscores the need for ligands that are known to promote this key catalytic step.
Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination
This section addresses common problems encountered when coupling (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine with aryl halides or triflates.
Q3: My Buchwald-Hartwig amination reaction shows low or no conversion. What should I investigate first?
A3: Low conversion is a frequent issue and can typically be traced back to the catalyst system or reaction conditions. A systematic approach is crucial.[5]
Initial Diagnostic Steps:
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not oxidized. Phosphine ligands, especially bulky biarylphosphines, can be air-sensitive. Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) is highly recommended as it provides a reliable source of active Pd(0) and avoids the often inefficient in-situ reduction of Pd(II) sources like Pd(OAc)₂.[5][11]
-
Base Selection: The base is critical. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are strong bases commonly used.[6] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require a more active catalyst system and higher temperatures.[6] Ensure the base is anhydrous and freshly opened or properly stored.
-
Solvent and Temperature: Toluene and dioxane are common solvents.[11] They must be anhydrous. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware it can sometimes lead to side reactions. Insufficient temperature is a common cause of failure; most Buchwald-Hartwig reactions require heating (80-110 °C).
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// Catalyst Path precat [label="Using Pd(II) source (e.g., Pd(OAc)₂)?", shape=diamond, fillcolor="#F1F3F4"]; switch_precat [label="Switch to Pd(0) Pre-catalyst\n(e.g., XPhos Pd G3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_ox [label="Is ligand oxidized?", shape=diamond, fillcolor="#F1F3F4"]; new_ligand [label="Use fresh ligand\nHandle under inert gas", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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// Substrate Path halide_check [label="Aryl Halide Reactivity:\nCl < Br < I", shape=document, fillcolor="#F1F3F4"]; change_halide [label="If using Ar-Cl, switch to Ar-Br or Ar-I if possible", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> cat_check; start -> cond_check; start -> sub_check;
cat_check -> precat; precat -> switch_precat [label="Yes"]; precat -> ligand_ox [label="No"]; ligand_ox -> new_ligand [label="Possibly"];
cond_check -> base_check; base_check -> new_base [label="No"]; base_check -> solvent_check [label="Yes"]; solvent_check -> new_solvent [label="No"]; solvent_check -> temp_check [label="Yes"]; temp_check -> inc_temp [label="No"];
sub_check -> halide_check; halide_check -> change_halide; } .enddot Caption: Troubleshooting flowchart for low conversion in Buchwald-Hartwig amination.
Q4: I'm observing significant side products, such as hydrodehalogenation of my aryl halide. How can I minimize this?
A4: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N coupling.[6] It often arises from β-hydride elimination from the palladium amide intermediate.[4]
Strategies to Minimize Side Products:
-
Ligand Choice: This is the most critical factor. Bulky biarylphosphine ligands are designed to accelerate the rate of C-N reductive elimination, which outcompetes side reactions. If you are using a less bulky ligand (e.g., PPh₃), switching to a ligand like XPhos, RuPhos, or BrettPhos is the best solution.
-
Base: While a strong base is needed, an excessively high concentration or a very strong base can sometimes promote side reactions. If using NaOtBu, ensure it is added correctly and the stoichiometry is accurate. Switching to a slightly weaker base like K₃PO₄ might be beneficial.
-
Temperature: Lowering the reaction temperature slightly (e.g., from 110 °C to 90 °C) can sometimes disfavor the decomposition pathways, but this may also slow down the desired reaction.
| Parameter | Recommendation for High Yield & Purity | Rationale |
| Palladium Source | Pre-catalyst (e.g., XPhos Pd G3/G4) | Ensures reliable formation of the active Pd(0) species, leading to more reproducible results.[5] |
| Ligand | Bulky Biarylphosphine (e.g., XPhos, RuPhos) | The steric bulk accelerates the rate-limiting reductive elimination step, outcompeting side reactions.[6] |
| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[6] |
| Aryl Halide | Ar-I > Ar-Br > Ar-OTf >> Ar-Cl | The rate of oxidative addition is fastest for iodides and slowest for chlorides.[11] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that are stable at high temperatures and can dissolve the catalyst components.[11] |
Table 1: Recommended Catalyst System Parameters for Buchwald-Hartwig Amination.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for coupling (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Setup: In a nitrogen-filled glovebox, add the aryl bromide, (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, XPhos Pd G3, and NaOtBu to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
// Node Definitions start [label="Select Aryl Electrophile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ar_i_br [label="Aryl Iodide or Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; ar_cl_otf [label="Aryl Chloride or Triflate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Ligand and Base Recommendations ligand1 [label="Ligand: XPhos or RuPhos\nBase: NaOtBu or Cs₂CO₃\nTemp: 80-100 °C", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand2 [label="Ligand: BrettPhos or AdBrettPhos\n(More active for Ar-Cl)\nBase: K₃PO₄ or NaOtBu\nTemp: 100-110 °C", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pre-catalyst Recommendation precat [label="Use Pd Pre-catalyst\n(e.g., XPhos Pd G3/G4)\nfor best results", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> ar_i_br; start -> ar_cl_otf;
ar_i_br -> ligand1; ar_cl_otf -> ligand2;
ligand1 -> precat [style=dashed]; ligand2 -> precat [style=dashed]; } .enddot Caption: Decision workflow for selecting a catalyst system for Buchwald-Hartwig amination.
Protocol 2: Troubleshooting Boc-Deprotection
The Boc group is typically stable but can be removed under acidic conditions.
Q5: My standard TFA/DCM deprotection is giving low yields or decomposing my product. What are the alternatives?
A5: The carbocation intermediate formed during acidic deprotection can be unstable or lead to side reactions, especially with complex substrates. Fluorinated alcohols can provide a milder, thermolytic alternative.[7][12]
| Reagent/Solvent | Conditions | Advantages | Limitations/Considerations |
| TFA / DCM | 0 °C to RT, 1-3 h | Fast, common, volatile reagents are easy to remove. | Harshly acidic, can cleave other acid-labile groups (e.g., t-butyl esters).[8] |
| HCl in Dioxane/EtOAc | 0 °C to RT, 1-4 h | Provides the HCl salt directly, often crystalline. | Can be slower than TFA.[8] |
| HFIP (Hexafluoroisopropanol) | Reflux or Microwave | Mild, thermolytic cleavage. Good for sensitive substrates. Can be selective.[7][13] | Requires higher temperatures and a specialized solvent. |
| FeCl₃ (catalytic) | MeCN, RT | Very mild, catalytic, and selective for Boc over other protecting groups like Cbz.[9] | Requires screening for substrate compatibility. |
Table 2: Comparison of Common Boc-Deprotection Methods.
References
-
Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis Group, LLC.[Link]
- BenchChem. (2025). A Comparative Analysis of Boc-Protected Pyrrolidine Catalysts in Asymmetric Synthesis. BenchChem.
- BenchChem. (2025).
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
- Semantic Scholar. (2008).
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.[Link]
-
MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]
-
RSC Publishing. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Publishing.[Link]
-
MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.[Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.[Link]
-
ACS Publications. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research.[Link]
-
National Institutes of Health. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central.[Link]
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed Central.[Link]
-
ACS Publications. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics.[Link]
-
ACS Publications. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.[Link]
-
organic-reaction.com. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com.[Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia.[Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
- BenchChem. (2025). (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery. BenchChem.
-
PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. PubChem.[Link]
- BenchChem. (2025). Application Notes: (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Synthesis. BenchChem.
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.[Link]
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Technical Support Center: Managing Moisture Sensitivity of Boc-Protected Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyloxycarbonyl (Boc)-protected compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges associated with the moisture sensitivity of these critical synthetic intermediates. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: The Chemistry of Boc Group Lability
The Boc protecting group is favored for its stability under many reaction conditions, yet its Achilles' heel is its susceptibility to acid-catalyzed cleavage. Understanding this mechanism is the first step in preventing unwanted deprotection.
Q1: What is the exact mechanism of Boc deprotection, and how does moisture play a role?
A1: The deprotection of a Boc-protected amine (a tert-butyl carbamate) is an acid-catalyzed hydrolysis reaction.[1][2] The process begins with the protonation of the carbamate's carbonyl oxygen by an acid (H⁺). This protonation makes the carbonyl carbon more electrophilic. The key step is the subsequent departure of the stable tert-butyl cation, which is facilitated by the formation of a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.[2]
Moisture (H₂O) is critically involved as it can act as the ultimate proton source, especially in the presence of even trace amounts of acid. Solvents that are not rigorously dried can contain enough water to lower the pH sufficiently to initiate this degradation cascade, particularly over time or with gentle heating.
Q2: Are all Boc-protected compounds equally sensitive to moisture?
A2: No, the electronic environment of the protected amine significantly influences the stability of the Boc group.
-
Boc-protected aromatic amines (e.g., Boc-aniline) are generally more labile. The electron-withdrawing nature of the aromatic ring can destabilize the carbamate, making it more susceptible to cleavage.[3][4]
-
Boc-protected aliphatic amines are typically more robust. Electron-donating alkyl groups help to stabilize the carbamate linkage.[5]
-
Steric hindrance around the nitrogen atom can also play a role, sometimes slowing the rate of deprotection.
Section 2: Proactive Moisture Management
The most effective troubleshooting is prevention. Implementing rigorous anhydrous techniques is paramount when working with sensitive Boc-protected intermediates.
Q3: My "anhydrous" solvent from a commercial supplier should be dry enough, right?
A3: Not always. While commercially available anhydrous solvents are packaged under inert gas, their water content can vary and may increase over time, especially after the bottle has been opened. It is a common misconception to trust the label without verification, particularly for highly sensitive reactions. For critical applications, it is best practice to either use a freshly opened bottle or to dry the solvent yourself over a suitable desiccant.
Q4: What are the best practices for drying solvents and how can I be sure they are dry?
A4: The choice of drying agent depends on the solvent. For many common solvents used with Boc-protected compounds (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile), activated 3Å molecular sieves are a good choice.
| Solvent | Recommended Drying Agent | Typical Residual Water Content (ppm) after 24h | Reference |
| Dichloromethane (DCM) | CaH₂ or 3Å Molecular Sieves | < 10 | [6] |
| Tetrahydrofuran (THF) | Na/benzophenone or 3Å Molecular Sieves | < 10 | [6] |
| Acetonitrile | 3Å Molecular Sieves | 10-30 | [6] |
| Methanol | 3Å Molecular Sieves (with care) | ~10 (after 5 days) | [6] |
Verification Protocol: Karl Fischer Titration
The gold standard for quantifying water content is the Karl Fischer (KF) titration.[7] This method is highly specific to water and can detect levels down to the parts-per-million (ppm) range.
Step-by-Step Karl Fischer Titration:
-
Instrument Setup: Ensure your KF titrator is properly calibrated and the titration cell is conditioned to a low, stable drift.
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), carefully draw a known volume or weigh a known mass of your solvent.
-
Injection: Inject the sample directly into the KF titration cell.
-
Titration: The instrument will automatically titrate the sample with the KF reagent (an iodine-based solution) until all the water has been consumed.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant used.
For many sensitive reactions, a water content of < 50 ppm is a good target.
Q5: How should I handle and store my Boc-protected compounds to prevent moisture uptake?
A5: Many Boc-protected amino acids and other intermediates are hygroscopic solids.
-
Storage: Always store these compounds in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite). For long-term storage, consider sealing the container with paraffin film.
-
Handling: When weighing and dispensing, work quickly. For highly sensitive compounds, use of a glovebox or glove bag is recommended to handle them under an inert atmosphere.[8] If a glovebox is not available, you can minimize air exposure by weighing the compound in a pre-weighed, sealed vial and then dissolving it in anhydrous solvent via syringe.
Section 3: Troubleshooting Guide
When a reaction involving a Boc-protected compound fails or gives unexpected results, moisture is a prime suspect. This section provides a logical workflow to diagnose and solve the problem.
Q6: I see a new, more polar spot on my TLC plate. How can I confirm it's the deprotected amine?
A6: The free amine will be significantly more polar than its Boc-protected precursor. On a silica gel TLC plate, it will have a much lower Rf value. To confirm its identity:
-
Co-spotting: If you have a sample of the expected free amine, co-spot it on the TLC plate with your reaction mixture. If the spots align, it's strong evidence of deprotection.
-
Staining: Free amines can often be visualized with a ninhydrin stain, which typically gives a purple or yellow color. The Boc-protected starting material will not react with ninhydrin.
-
LC-MS Analysis: This is the most definitive method. The deprotected product will have a molecular weight that is 100.07 atomic mass units less than the starting material.
Q7: My LC-MS shows a peak at [M-100+H]⁺. Does this definitively mean my compound degraded in the reaction flask?
A7: Not necessarily. While it is a strong indicator of deprotection, be aware that Boc groups can sometimes cleave in the mass spectrometer source, especially if you are using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid.[9][10]
Troubleshooting Protocol: Differentiating In-Flask vs. In-Source Deprotection
-
Analyze the Starting Material: Inject a solution of your pure, unreacted Boc-protected compound into the LC-MS using the same analytical method. If you still observe the [M-100+H]⁺ peak, the deprotection is happening in the instrument.
-
Modify the Mobile Phase: If possible, switch to a less acidic modifier, such as acetic acid or ammonium acetate, and re-analyze your reaction mixture.[9] A significant decrease in the relative intensity of the [M-100+H]⁺ peak suggests in-source fragmentation was the primary issue.
-
Use a Softer Ionization Technique: If available, techniques like MALDI-MS are "softer" and less likely to cause in-source fragmentation compared to Electrospray Ionization (ESI).[10]
Q8: My reaction involves a Boc-protected amine hydrochloride salt. Could this be the source of the problem?
A8: Absolutely. Using the hydrochloride (or any acid) salt of an amine starting material introduces a stoichiometric amount of acid into your reaction. If the subsequent step is sensitive to acid, this can cause premature deprotection of other Boc groups in the molecule.
Solution: Before proceeding with the reaction, perform a basic workup or extraction (e.g., with aqueous sodium bicarbonate) on the amine salt to generate the free base. Ensure the organic layer is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄), the solvent removed, and the resulting free amine is dried under high vacuum before use.
Section 4: References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Majer, Z., et al. (2015). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2006(5), 161-169.
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Freeman, E. E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23938.
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2023). I knew about the MS fragmentation pattern with Boc protected amines... Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Freeman, E. E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
Bae, J., et al. (2017). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 89(7), 4155–4162.
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Rubin, Y. Group. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
-
Taylor & Francis Online. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
AquaEnergy Expo. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Retrieved from [Link]
-
ResearchGate. (2025). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants | Request PDF. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
Reddit r/labrats. (n.d.). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]
-
PubMed. (2010). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Reddit r/Chempros. (n.d.). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]
-
ScienceMadness.org. (2010). Selective protection of aliphatic amine in the presence of an aromatic amine. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine: A Comparative Analysis with Proline Analogs in Modern Drug Design
Introduction: The Enduring Legacy and Evolving Landscape of Proline in Medicinal Chemistry
Proline, unique among the canonical amino acids for its secondary amine constrained within a pyrrolidine ring, holds a special place in drug discovery.[1][2] Its rigid structure provides a conformational anchor, pre-organizing molecules into specific three-dimensional shapes to enhance binding affinity and improve pharmacokinetic properties.[3][4][5] The past decade has seen a surge in FDA-approved drugs incorporating proline analogs, a testament to their power in constructing sophisticated therapeutics.[3][4][5]
This guide provides a comparative analysis of a highly versatile building block, (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine , against other prominent proline analogs. We will delve into how the strategic combination of geminal difluorination and a functionalized side chain offers unique advantages for medicinal chemists. Our focus will be on the causality behind experimental choices and the practical application of these molecules in designing next-generation therapeutics.
Part 1: Structural and Conformational Analysis: Beyond the Basic Scaffold
The true value of a proline analog lies in its ability to subtly yet predictably modulate molecular conformation. The introduction of substituents, particularly fluorine, has profound stereoelectronic effects on the pyrrolidine ring's pucker and the cis-trans isomerization of the preceding amide bond.
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine integrates two critical modifications onto the proline scaffold: geminal fluorine atoms at the C4 position and a Boc-protected aminomethyl group at the C2 position. Let's dissect these features in comparison to other key analogs.
The Impact of Fluorination on Pyrrolidine Ring Pucker
The proline ring is not planar; it exists in a dynamic equilibrium between two puckered envelope conformations: Cγ-exo and Cγ-endo.[6] The energy difference between these states is small for proline itself (~0.5 kcal/mol).[1] However, fluorination at the C4 position introduces a strong conformational bias due to the gauche effect—a favorable hyperconjugation interaction between the C-H and C-F bonds.[1][2][7]
-
(4S)-Fluoroproline (4S-Flp): Strongly favors the Cγ-endo pucker and stabilizes the cis conformation of the preceding peptide bond.[8][9]
-
(4R)-Fluoroproline (4R-Flp): Strongly favors the Cγ-exo pucker and stabilizes the trans conformation.[2][8][9]
-
(4,4)-Difluoroproline (Dfp): The opposing stereoelectronic effects of the two fluorine atoms largely cancel each other out.[6][7] This results in a molecule with minimal puckering preference, closely mimicking the conformational flexibility of natural proline.[2] This feature is critical when the goal is to improve metabolic stability without drastically altering the native conformation of a peptide or small molecule.
The diagram below illustrates these conformational preferences.
Caption: Influence of C4-fluorination on proline ring pucker preference.
The Role of the C2-(Boc-aminomethyl) Substituent
While fluorination fine-tunes conformation and metabolic stability, the (S)-2-(Boc-aminomethyl) group provides a crucial synthetic handle. Unlike simple proline analogs which are incorporated as amino acids, this building block is a chiral scaffold. The Boc-protected primary amine is a versatile functional group that allows for the extension of the molecule, enabling the exploration of new binding pockets and the attachment of pharmacophoric elements.[10][11][12] This feature sets it apart from analogs like 4,4-difluoroproline, which are primarily used to replace existing proline residues.
Part 2: Comparative Physicochemical and Pharmacokinetic Properties
The choice of a building block in drug design is heavily influenced by its physicochemical properties, which in turn dictate its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).
| Property | (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine | (S)-N-Boc-4,4-difluoroproline | (S)-N-Boc-proline | (S)-4-aminoproline derivative |
| Molecular Formula | C10H18F2N2O2[13] | C10H15F2NO4[14] | C10H17NO4 | C10H18N2O4 (Boc-protected) |
| Molecular Weight | 236.26 g/mol | 251.23 g/mol [14] | 215.25 g/mol | 230.26 g/mol |
| Primary Advantage | Metabolic stability (CF2) + Synthetic handle (-CH2NHBoc) | Metabolic stability (CF2) + Conformational mimic of Pro | Standard scaffold, well-understood | Introduces basicity, H-bond donor |
| Key Application | Scaffold for novel chemical entities, metabolic hotspot blocking | Direct replacement for Pro to enhance stability | Peptide synthesis, conformational constraint | Modulating solubility, target interactions |
| Lipophilicity (cLogP) | Higher due to fluorine | Higher due to fluorine | Baseline | Lower due to free amine |
| Metabolic Stability | High; C4 position blocked from hydroxylation[15] | High; C4 position blocked | Moderate; C4 is a site for hydroxylation[2] | Varies; amine can be a site for metabolism |
Expert Insights: The gem-difluoro group in (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine serves a dual purpose. Firstly, it acts as a bioisostere for a methylene group or a carbonyl oxygen, potentially forming unique interactions with biological targets.[16] Secondly, and more critically from a pharmacokinetic standpoint, it blocks metabolic oxidation at the C4 position, a common liability for proline-containing compounds which can be hydroxylated by cytochrome P450 enzymes.[2][15] This leads to increased metabolic stability and a longer half-life in vivo.
Part 3: Strategic Application in Drug Design Workflow
The true utility of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is realized in a structure-based drug design campaign where both metabolic stability and the need for further chemical elaboration are paramount.
The workflow below illustrates how this building block can be employed to build complexity from a core scaffold, a process that is less straightforward with simple proline analogs.
Caption: Drug design workflow using the aminomethyl handle for diversification.
This strategic diversification allows researchers to rapidly generate a library of compounds from a single, metabolically robust core. This is a significant advantage over simply replacing a proline residue, as it opens up new avenues for optimizing potency and selectivity.
Part 4: Experimental Protocols
To provide a practical context, we describe two key experimental procedures: the synthesis of a derivative using the building block and an assay to evaluate its metabolic stability.
Protocol 1: Synthesis of a Dipeptide-like Amide Derivative
This protocol details the coupling of (S)-2-(aminomethyl)-4,4-difluoropyrrolidine (after Boc deprotection) with N-Boc-glycine.
Objective: To demonstrate the utility of the primary amine as a synthetic handle for amide bond formation.
Materials:
-
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N-Boc-glycine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
Boc Deprotection: a. Dissolve (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine (1.0 eq) in DCM (approx. 0.1 M concentration). b. Cool the solution to 0°C in an ice bath. c. Add TFA (10 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 2 hours. e. Monitor reaction completion by TLC or LC-MS. f. Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting TFA salt of the free amine is typically used directly in the next step.
-
Amide Coupling: a. In a separate flask, dissolve N-Boc-glycine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DCM. b. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid. c. Add a solution of the crude amine TFA salt from Step 1f dissolved in a minimal amount of DCM. d. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: a. Dilute the reaction mixture with DCM. b. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Rationale: This two-step sequence is a cornerstone of modern medicinal chemistry. Using an acid-labile Boc protecting group allows for its selective removal under conditions that will not affect other parts of the molecule.[] HATU is a highly efficient coupling reagent that minimizes racemization and provides high yields for amide bond formation.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To compare the metabolic stability of a compound containing a 4,4-difluoropyrrolidine moiety versus a non-fluorinated proline analog.
Materials:
-
Test compounds (e.g., final products from Protocol 1 and their non-fluorinated counterparts)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., warfarin or other suitable compound)
-
96-well plates
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: a. Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). b. Prepare a working solution by diluting the stock solution in buffer to a concentration of 100 µM. c. Prepare the HLM/NADPH master mix in phosphate buffer (pH 7.4). The final concentration in the incubation should be ~0.5 mg/mL HLM and ~1 mM NADPH.
-
Incubation: a. Add the HLM/NADPH master mix to the wells of a 96-well plate. b. Pre-incubate the plate at 37°C for 10 minutes. c. To initiate the reaction, add the test compound working solution to the wells. The final substrate concentration should be 1 µM. d. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Analysis: a. Centrifuge the plate to precipitate the proteins. b. Transfer the supernatant to a new plate for analysis. c. Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: a. Plot the natural log of the percentage of parent compound remaining versus time. b. The slope of the line gives the elimination rate constant (k). c. Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Expected Outcome: Compounds containing the 4,4-difluoropyrrolidine moiety are expected to exhibit a significantly longer half-life compared to their non-fluorinated proline analogs, demonstrating enhanced metabolic stability due to the blockage of C4 hydroxylation.
Conclusion and Future Prospects
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is more than just another proline analog; it is a strategically designed scaffold that addresses multiple challenges in drug discovery simultaneously. By combining the conformational mimicry and metabolic resistance of a 4,4-difluoroproline core with the synthetic versatility of a C2-aminomethyl handle, it provides medicinal chemists with a powerful tool for creating novel, robust, and highly differentiated clinical candidates. As drug design continues to move towards molecules with greater three-dimensionality and finely tuned pharmacokinetic profiles, the demand for such sophisticated and multi-functional building blocks will undoubtedly continue to grow.[18][19]
References
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
- Proline Analogues in Drug Design: Current Trends and Future Prospects.
- Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed.
- Proline Analogues in Drug Design: Current Trends and Future Prospects.
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central.
- Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC.
- Proline Analogues.
- (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery. Benchchem.
- The conformational dependence of the proline ring on the fluorination at position 4.
- Proline Analogues in Drug Design: Current Trends and Future Prospects.
- Minimising conformational bias in fluoroprolines through vicinal difluorination.
- (R)-2-(Aminomethyl)-1-Boc-pyrrolidine. Chem-Impex.
- The Role of (S)-3-(Boc-Amino)
- 2-(Boc-Aminomethyl)pyrrolidine. Chem-Impex.
- CAS 199175-10-5 (S)-3-(Aminomethyl)-1-Boc-pyrrolidine. BOC Sciences.
- Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding. Semantic Scholar.
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
- (S)-1-BOC-2-(AMINOMETHYL)-4,4-DIFLUOROPYRROLIDINE. CymitQuimica.
- Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
- Utilization of fluorinated α-amino acids in small molecule drug design.
- (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4. PubChem.
- CF2H: a fascinating group for application in drug development enabling modul
- Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC - NIH.
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- BOC-amino acids. BOC Sciences Amino Acid.
- Structure-Based Drug Design Services. BOC Sciences.
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- 6. pubs.acs.org [pubs.acs.org]
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- 14. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Synthesis of Fluorinated Pyrrolidines: A Comparative Analysis of Modern Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the pyrrolidine scaffold is a well-established strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. The unique electronic properties of fluorine can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth comparison of the most common and effective synthetic routes for accessing these valuable building blocks, offering insights into the rationale behind experimental choices and providing detailed protocols to facilitate their implementation in the laboratory.
Deoxofluorination of Hydroxypyrrolidines: The Workhorse Approach
The substitution of a hydroxyl group with fluorine, known as deoxofluorination, is arguably the most direct and widely employed method for the synthesis of fluorinated pyrrolidines. This approach typically starts from readily available and often chiral hydroxyproline or its derivatives. The choice of deoxofluorinating agent is critical and significantly influences the reaction's efficiency, stereochemical outcome, and scalability.
Mechanism of Deoxofluorination
The generally accepted mechanism for deoxofluorination with reagents like diethylaminosulfur trifluoride (DAST) and its analogs involves the initial activation of the alcohol to form a fluorosulfite intermediate. This is followed by an SN2-type nucleophilic attack by the fluoride ion, leading to the desired fluorinated product with inversion of stereochemistry. Newer reagents like PyFluor operate through a slightly different pathway involving the formation of a sulfonate ester intermediate, which is then displaced by a fluoride anion.
Caption: Comparative mechanisms of deoxofluorination with DAST and PyFluor.
Comparison of Common Deoxofluorinating Reagents
The selection of the appropriate deoxofluorinating agent is a critical decision based on factors such as substrate reactivity, desired stereochemistry, safety considerations, and scale of the reaction.
| Reagent | Key Advantages | Key Disadvantages | Typical Yields |
| DAST | Broad substrate scope, readily available.[1][2] | Thermally unstable, can lead to elimination byproducts.[1][3] | 40-70%[4] |
| Deoxo-Fluor® | More thermally stable than DAST.[5] | Can still produce elimination byproducts. | 50-80%[1] |
| PyFluor | High thermal stability, excellent selectivity against elimination, low cost.[1][3][6] | Requires a strong base, longer reaction times.[1] | 70-90%[1][4] |
| Fluolead™ | High thermal stability, resistant to aqueous hydrolysis. | Less common, may have a more limited substrate scope. | High yields reported. |
Experimental Protocol: Synthesis of N-Boc-(4R)-4-fluoroproline methyl ester via Deoxofluorination with PyFluor
This protocol describes the synthesis of a 4-fluoropyrrolidine derivative from the corresponding commercially available N-Boc-cis-4-hydroxyproline methyl ester, highlighting the use of the safer and more selective PyFluor reagent.
Materials:
-
N-Boc-cis-4-hydroxyproline methyl ester (1.0 equiv)
-
PyFluor (1.2 equiv)[6]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-cis-4-hydroxyproline methyl ester (1.0 equiv) and dissolve it in anhydrous toluene.
-
Add PyFluor (1.2 equiv) to the solution at room temperature.
-
Slowly add DBU (1.5 equiv) to the reaction mixture. The addition of a strong, non-nucleophilic base is crucial for the activation of the alcohol and subsequent sulfonate ester formation.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-(4R)-4-fluoroproline methyl ester.
Electrophilic Fluorination: A Strategy for Diverse Substrates
Electrophilic fluorination offers a complementary approach to deoxofluorination, particularly for substrates that are not amenable to nucleophilic substitution or when a different regioselectivity is desired. This method involves the reaction of a nucleophilic carbon center, such as an enolate or a silyl enol ether, with an electrophilic fluorine source ("F+").
Mechanism of Electrophilic Fluorination
The mechanism of electrophilic fluorination with N-F reagents like N-fluorobenzenesulfonimide (NFSI) is thought to proceed through either an SN2-type pathway or a single-electron transfer (SET) mechanism, depending on the substrate and reaction conditions.[7][8] For the fluorination of enolates, the reaction is generally depicted as a nucleophilic attack of the enolate on the electrophilic fluorine atom of the NFSI.
Caption: General mechanism of electrophilic fluorination of an enolate with NFSI.
Common Electrophilic Fluorinating Reagents
A variety of electrophilic fluorinating reagents are commercially available, with NFSI and Selectfluor® being among the most widely used due to their stability and ease of handling.[7][9]
| Reagent | Key Advantages | Key Disadvantages |
| NFSI | Stable, crystalline solid, versatile.[1][10] | Can sometimes lead to side reactions. |
| Selectfluor® | Highly reactive, broad applicability.[7] | More expensive than NFSI. |
Experimental Protocol: Enantioselective Electrophilic Fluorination of an N-Boc-pyrrolidinone derivative
This protocol illustrates the enantioselective fluorination of a β-ketoester derivative of pyrrolidine using a chiral copper-bisoxazoline catalyst.[11]
Materials:
-
N-Boc-3-oxopyrrolidine-2-carboxylate (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈ (5 mol%)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-Ph-BOX) (5.5 mol%)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (5.5 mol%) and Cu(I) triflate (5 mol%) in the anhydrous solvent. The pre-formation of the chiral catalyst complex is crucial for achieving high enantioselectivity.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the N-Boc-3-oxopyrrolidine-2-carboxylate (1.0 equiv) to the catalyst solution.
-
Add NFSI (1.2 equiv) in one portion.
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature) for the required time, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched fluorinated product.
Cycloaddition and Ring-Closing Strategies: Building the Fluorinated Ring
An alternative to fluorinating a pre-existing pyrrolidine ring is to construct the ring from fluorinated precursors. Cycloaddition reactions, particularly [3+2] cycloadditions of azomethine ylides, and ring-closing metathesis (RCM) are powerful methods for this purpose.
Copper-Catalyzed Asymmetric [3+2] Cycloaddition
The copper-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with fluorinated alkenes is a highly efficient method for the stereoselective synthesis of densely functionalized fluorinated pyrrolidines.[12][13][14][15][16][17]
Caption: Workflow for the synthesis of fluorinated pyrrolidines via [3+2] cycloaddition.
Experimental Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol provides a general procedure for the synthesis of a fluorinated pyrrolidine via a copper-catalyzed asymmetric 1,3-dipolar cycloaddition.[13]
Materials:
-
Imino ester (azomethine ylide precursor) (2.0 equiv)
-
Fluorinated alkene (e.g., 1,1-difluorostyrene) (1.0 equiv)
-
Copper(I) salt (e.g., Cu(CH₃CN)₄PF₆) (5 mol%)
-
Chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS) (6 mol%)
-
Base (e.g., KOtBu) (20 mol%)
-
Anhydrous toluene
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) salt (5 mol%) and the chiral ligand (6 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the base (20 mol%), followed by the imino ester (2.0 equiv) and the fluorinated alkene (1.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired fluorinated pyrrolidine.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds, including fluorinated pyrrolidines. This method involves the intramolecular reaction of a diene precursor containing a fluorine atom, catalyzed by a ruthenium-based catalyst.[18][19] While less common for simple fluorinated pyrrolidines, it is a valuable strategy for more complex, substituted systems.
Conclusion and Future Outlook
The synthesis of fluorinated pyrrolidines is a dynamic field with a range of reliable and efficient methods at the disposal of the modern chemist. Deoxofluorination remains a popular and direct approach, with newer reagents like PyFluor offering significant advantages in terms of safety and selectivity. Electrophilic fluorination provides a valuable alternative for a diverse range of substrates, and the development of enantioselective methods has greatly expanded its utility. Cycloaddition and ring-closing strategies, particularly copper-catalyzed [3+2] cycloadditions, offer excellent stereocontrol and are well-suited for the synthesis of complex, highly substituted fluorinated pyrrolidines.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. As the demand for novel fluorinated compounds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of fluorinated pyrrolidines will undoubtedly remain a key area of research.
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Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
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Ioffe, M. S., et al. (2021). Copper-catalyzed [3 + 2]-cycloaddition of α-halonitroalkenes with azomethine ylides: facile synthesis of multisubstituted pyrrolidines and pyrroles. Organic & Biomolecular Chemistry, 19(15), 3413-3427. [Link]
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Rapp, M., et al. (2022). Reaction of 25a,b with DAST or PyFluor. ResearchGate. [Link]
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Nielsen, M. K., et al. (2018). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society, 140(13), 4649–4657. [Link]
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Hu, J., & Zhang, W. (2020). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 25(20), 4785. [Link]
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Brigaud, T., et al. (2006). Synthesis of optically pure N-Boc-protected (2 R,3 R)- and (2 R,3 S)-3-fluoroprolines. Tetrahedron: Asymmetry, 17(13), 2033-2038. [Link]
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Sci-Hub. (2016). Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. Sci-Hub. [Link]
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Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8899–8908. [Link]
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Reddy, P. V. N., et al. (2013). Enantioselective fluorination of 3-indolinone-2-carboxylates with NFSI catalyzed by chiral bisoxazolines. Organic & Biomolecular Chemistry, 11(42), 7344-7351. [Link]
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Organic Syntheses. (2010). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 87, 289. [Link]
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Pfund, E., et al. (2018). Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond. Comptes Rendus Chimie, 21(11-12), 1085-1091. [Link]
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Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]
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Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]
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Yang, Q., Alper, H., & Xiao, W. J. (2007). Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction. Organic Letters, 9(5), 769-771. [Link]
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Organic Syntheses. (2013). 4,4'-Difluoro-benzophenone. Organic Syntheses, 90, 316. [Link]
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Koksch, B., et al. (2007). Simple and efficient syntheses of Boc- and Fmoc-protected 4(R)- and 4(S)-fluoroproline solely from 4(R)-hydroxyproline. The Journal of Organic Chemistry, 72(12), 4554–4557. [Link]
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Shibata, N., et al. (2016). Chiral N-fluorodibenzenesulfonimide analogues for enantioselective electrophilic fluorination and oxidative fluorination. Beilstein Journal of Organic Chemistry, 12, 1275–1283. [Link]
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Nagib, D. A., et al. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 605(7908), 86-92. [Link]
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O'Hagan, D. (2022). Deoxyfluorination reagents featuring in this review. ResearchGate. [Link]
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A Comparative Structural Analysis of Difluoropyrrolidine vs. Monofluoro-pyrrolidine Analogs: A Guide for Rational Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic agents.[1][2] The pyrrolidine ring, a ubiquitous motif in natural products and pharmaceuticals, is a prime candidate for such modification.[3][4] While monofluoro-substitution has been extensively used to influence conformation and metabolic stability, the introduction of a second fluorine atom presents a more complex and nuanced strategy for fine-tuning molecular architecture.
This guide provides an in-depth comparative analysis of the structural and electronic properties of difluoropyrrolidine analogs versus their monofluoro counterparts. Moving beyond a simple catalog of observations, we will dissect the underlying stereoelectronic forces—the anomeric and gauche effects—that govern their conformational preferences. By understanding these principles, researchers can more effectively leverage fluorination as a rational design element to optimize drug candidates.
The Pyrrolidine Ring: A Conformational Landscape
The five-membered pyrrolidine ring is not planar. It adopts puckered, envelope-like conformations to relieve torsional strain.[5] These conformations are typically described as "endo" or "exo" puckers, which can significantly impact how a molecule presents its substituents for biological interactions.[6][7][8] The introduction of even a single, minimally-sized fluorine atom can dramatically shift this conformational equilibrium.
The Monofluoro-Pyrrolidine Benchmark: Gauche and Anomeric Effects
The conformational behavior of monofluoro-pyrrolidines is largely dictated by two key stereoelectronic interactions:
-
The Gauche Effect: In 3-fluoropyrrolidine, the fluorine atom influences the ring pucker. The "fluorine gauche effect" generally describes the preference for a gauche conformation in F-C-C-X fragments (where X is an electronegative atom like nitrogen).[3][9][10] This preference arises from a stabilizing hyperconjugative interaction, specifically the donation of electron density from a C-H bonding orbital (σCH) into an adjacent anti-bonding C-F orbital (σ*CF).[3][5] This often results in a stabilization of the Cγ-exo pucker.[11][12]
-
The Anomeric Effect: When fluorine is placed at the 2-position (α to the nitrogen), a powerful anomeric effect comes into play.[13][14][15] This is a generalized anomeric effect characterized by the delocalization of the nitrogen lone pair electrons (nN) into the anti-bonding orbital of the adjacent C-F bond (σ*CF).[13][14][15] This interaction is maximized when the lone pair and the C-F bond are anti-periplanar, imparting a strong conformational bias and significantly stabilizing the structure.
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} caption { label = "Key Stereoelectronic Effects in Monofluorinated Pyrrolidines."; fontsize = 10; fontname = "Arial"; }
The Impact of Difluorination: Attenuation and Reinforcement of Conformational Bias
The introduction of a second fluorine atom creates a more intricate interplay of stereoelectronic and steric forces. Vicinal difluorination (e.g., in 3,4-difluoroproline) can serve to mitigate the strong inherent conformational bias seen in monofluoro analogs by inducing competing stereoelectronic effects.[5][9][13][15] A quantum-chemical analysis of various 2,3-, 2,4-, and 3,4-difluoropyrrolidine isomers reveals the hierarchy of these controlling forces.[13][14][15]
Key Findings from a Comparative Analysis:
-
Dominance of the Anomeric Effect: In isomers containing an α-fluorine (i.e., at the 2- or 5-position), the nN→σ*CF anomeric effect remains the primary stabilizing force.[13][14][15] Structures that can adopt a conformation accommodating this anti-periplanar arrangement are significantly lower in energy.[15]
-
Secondary Role of the Gauche Effect: In difluorinated systems, the fluorine gauche effect often assumes a secondary role, frequently overshadowed by the more powerful anomeric effect or by classical steric and electrostatic interactions.[13][14][15]
-
Positional Interplay: The relative stability of different difluoro-pyrrolidine isomers is highly dependent on the substitution pattern. For instance, in a study of 22 distinct isomers, the most stable structures were those that benefited from the anomeric effect, while isomers lacking an α-fluorine were notably higher in energy.[15][16]
Quantitative Comparison of Conformer Stability
The following table summarizes theoretical data on the relative stabilities of different pyrrolidine isomers, highlighting the energetic impact of mono- versus di-fluorination. Lower relative energy indicates greater stability.
| Compound Type | Substitution Pattern | Key Stabilizing Effect(s) | Calculated Relative Energy (kcal·mol⁻¹) | Reference |
| Monofluoro | 3-Fluoropyrrolidine | Gauche Effect (σCH→σCF) | Base | [5] |
| 2-Fluoropyrrolidine | Anomeric Effect (nN→σCF) | Lower than 3-fluoro | [13][15] | |
| Difluoro | 3,4-Difluoropyrrolidine | Gauche, Electrostatic | High | [13][15] |
| 2,4-Difluoropyrrolidine | Anomeric, Gauche | Intermediate | [13][15] | |
| 2,3-Difluoropyrrolidine | Anomeric, Gauche, Steric | Low (most stable difluoro) | [13][15] |
Note: Relative energy values are illustrative and depend on the specific stereoisomer and computational method. The trend demonstrates the powerful stabilizing influence of the anomeric effect in α-fluorinated analogs.
Physicochemical and Biological Consequences of Fluorination
These profound structural changes directly translate to altered physicochemical and biological properties critical for drug development.
-
Basicity (pKa): Fluorine's high electronegativity exerts a powerful electron-withdrawing effect, significantly lowering the pKa of the pyrrolidine nitrogen.[17] This reduction in basicity can be advantageous, potentially reducing off-target interactions and improving oral bioavailability by increasing the proportion of the neutral, membrane-permeable species at physiological pH.[17][18]
-
Metabolic Stability: The C-F bond is stronger than the C-H bond. Strategically placing fluorine at a site of metabolism can block enzymatic degradation by cytochrome P450s, thereby improving a compound's pharmacokinetic profile.[19][20] Difluorination can offer more robust metabolic blocking.
-
Target Engagement: By "locking" the pyrrolidine ring into a specific pucker, fluorination can pre-organize a molecule into the bioactive conformation required for optimal binding to its biological target.[19] This can lead to significant gains in potency and selectivity.
Experimental and Computational Validation: A Triad of Analysis
A trustworthy structural elucidation relies on a combination of solution-phase analysis, solid-state confirmation, and theoretical modeling. This triad provides a self-validating system for understanding the complex conformational behavior of fluorinated pyrrolidines.
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Protocol 1: NMR Spectroscopic Analysis for Solution-State Conformation
This protocol uses a combination of NMR experiments to determine the preferred conformation in solution, where the molecule is biologically relevant.
Objective: To elucidate the dominant ring pucker and substituent orientation in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated pyrrolidine analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5mm NMR tube.
-
¹H and ¹⁹F NMR Acquisition:
-
Vicinal Coupling Constant (³J) Analysis:
-
Measure the ³JHH and ³JFH coupling constants from the high-resolution 1D ¹H spectrum or 2D COSY spectrum.
-
Rationale: These vicinal coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By analyzing these values, one can deduce the torsional angles and thus the preferred ring pucker.[11][12]
-
-
Heteronuclear NOE Analysis (HOESY):
-
Perform a 1D ¹⁹F-{¹H} heteronuclear Overhauser effect spectroscopy (HOESY) experiment.
-
Rationale: The HOESY experiment detects through-space interactions. A positive NOE between a fluorine atom and specific protons can provide their internuclear distances, confirming spatial proximity and helping to assign stereochemistry and conformation.[11][12]
-
-
Data Interpretation: Combine the ³J coupling constants and HOESY data to build a model of the dominant solution-state conformation. Compare these findings with data from computational models.
Protocol 2: Single-Crystal X-ray Crystallography
This protocol provides an unambiguous, high-resolution 3D structure of the molecule in the solid state.
Objective: To determine precise bond lengths, bond angles, and torsional angles.
Methodology:
-
Crystal Growth:
-
Data Collection:
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.[22]
-
Refine the structure using full-matrix least-squares on F². This process optimizes the atomic coordinates and thermal parameters to best fit the experimental diffraction data.[22]
-
-
Data Analysis:
-
Analyze the final refined structure to obtain precise geometric parameters (bond lengths, angles, dihedrals).
-
Rationale: The solid-state structure provides a static, high-precision snapshot of a low-energy conformer. This serves as a crucial validation benchmark for both solution-phase NMR data and computational models, although one must consider that crystal packing forces can sometimes influence conformation.[22]
-
Protocol 3: Quantum-Chemical Calculations
This protocol provides theoretical insight into the relative stabilities of different conformers and the electronic interactions that govern them.
Objective: To calculate the relative energies of all possible conformers and to analyze the underlying stereoelectronic effects.
Methodology:
-
Conformational Search:
-
Generate all potential conformational, configurational, and constitutional isomers of the fluorinated pyrrolidine.[16]
-
Perform an initial geometry optimization of each structure using a computationally inexpensive method.
-
-
High-Level Geometry Optimization:
-
Perform a full geometry optimization and frequency calculation for each low-energy conformer using a robust level of theory, such as Density Functional Theory (DFT) with the B3LYP-D3BJ functional and a triple-zeta basis set like 6-311++G**.[5][13][15]
-
Rationale: This level of theory has been benchmarked against higher-level methods (like CCSD) and crystallographic data, showing good accuracy for these systems.[5][13][15] The inclusion of dispersion corrections (D3BJ) is important for accurately modeling non-covalent interactions.
-
-
Energy Calculation:
-
Calculate the Gibbs free energies (ΔG) for each optimized conformer to determine their relative populations at a given temperature.
-
-
Orbital Analysis (NBO):
-
Perform a Natural Bond Orbital (NBO) analysis on the most stable conformers.
-
Rationale: NBO analysis is essential for identifying and quantifying the specific hyperconjugative interactions (e.g., nN→σCF, σCH→σCF) that underpin the anomeric and gauche effects. This provides a causal explanation for the observed conformational preferences.[13][24][25]
-
Conclusion
The structural analysis of fluorinated pyrrolidines reveals a complex but predictable interplay of stereoelectronic forces. While monofluoro-pyrrolidines are governed by distinct gauche or anomeric effects, difluorination introduces a competitive or synergistic environment where the nN→σ*CF anomeric effect often dominates, profoundly influencing ring conformation. This conformational control directly impacts key ADME properties, including basicity, metabolic stability, and the potential for enhanced target engagement.
By employing an integrated analytical approach—combining solution-state NMR, solid-state X-ray crystallography, and quantum-chemical calculations—researchers can achieve a comprehensive understanding of these structural nuances. This knowledge is not merely academic; it is a critical tool for the rational, hypothesis-driven design of next-generation therapeutics, enabling the precise tuning of molecular architecture to achieve desired pharmacological profiles.
References
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Silva, A. F. C., Martins, F. A., Freitas, M. P., Ramalho, T. C., & Cunha, E. F. F. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1571–1581. [Link][5][13][14][15]
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Caralli, F., Hunter, L., & O'Hagan, D. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Chemical Communications, 51(38), 8081-8084. [Link]
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Silva, A. F. C., Martins, F. A., Freitas, M. P., Ramalho, T. C., & Cunha, E. F. F. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]
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IUCr. (n.d.). Puckering effects of 4-hydroxy-L-proline isomers on the conformation of ornithine-free Gramicidin S. [Link]
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Al-Abdi, Z. A. M., & Popelier, P. L. A. (2021). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Omega, 6(32), 21255-21268. [Link]
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. National Center for Biotechnology Information. [Link]
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bioRxiv. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. [Link]
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bioRxiv. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. [Link]
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ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. [Link]
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Ielo, L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(10), 1184. [Link]
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Platts, J. A., & Grant, G. H. (1998). The reverse anomeric effect in N-pyranosylimidazolides: a molecular orbital study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1895-1901. [Link]
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ACS Publications. (2026). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. [Link]
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Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). ScienceDirect. [Link]
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ResearchGate. (n.d.). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
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MDPI. (n.d.). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. [Link]
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American Chemical Society. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. [Link]
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1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (n.d.). ScienceDirect. [Link]
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ResearchGate. (n.d.). Powder X-ray diffraction pattern of (1). [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]
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ResearchGate. (n.d.). Pyrrolidine nucleotide analogs with a tunable conformation. [Link]
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ResearchGate. (n.d.). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. [Link]
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Plavšić, M., & Bodor, N. (1998). Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. PubMed. [Link]
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A Researcher's Guide to the Impact of Difluorination on Pyrrolidine Nitrogen pKa
As Senior Application Scientists, we frequently encounter the strategic use of fluorine to modulate the physicochemical properties of lead compounds. Among the most critical of these properties is the acid dissociation constant (pKa), which governs a molecule's ionization state at a given pH. This, in turn, profoundly influences solubility, membrane permeability, metabolic stability, and target engagement. This guide provides an in-depth comparison of how geminal difluorination of the pyrrolidine ring impacts the basicity of the ring nitrogen, supported by experimental data and a discussion of the underlying electronic principles.
The judicious incorporation of fluorine into a drug candidate can significantly alter its properties.[1][2][3] Understanding the magnitude of these effects is paramount for rational drug design. The pyrrolidine scaffold is a ubiquitous feature in medicinal chemistry, and modulating the basicity of its nitrogen atom is a common optimization strategy. Here, we dissect the causal relationship between difluorination and the observed decrease in pKa.
The Fundamental Principle: Fluorine's Inductive Effect
The pronounced effect of fluorine on the pKa of a nearby amine is rooted in its identity as the most electronegative element.[3][4] This high electronegativity creates a strong electron-withdrawing inductive effect (-I effect), where electron density is pulled through the sigma bonds of the molecule towards the fluorine atoms.[4]
When the pyrrolidine nitrogen accepts a proton, it forms a positively charged conjugate acid (a pyrrolidinium ion). The presence of the highly electronegative fluorine atoms destabilizes this positive charge by pulling electron density away from the already electron-deficient nitrogen center. This destabilization makes the pyrrolidinium ion a stronger acid, meaning it is more willing to donate its proton.
According to the principles of acid-base chemistry, a stronger conjugate acid corresponds to a weaker base.[4][5] Consequently, the difluorinated pyrrolidine is significantly less basic—and has a much lower pKa—than its non-fluorinated parent. This effect is attenuated with increasing distance between the fluorine atoms and the basic center.[5]
Caption: Inductive effect of difluorination on pyrrolidinium ion stability.
Quantitative Analysis: A Comparative Data Summary
The theoretical impact of fluorination is clearly demonstrated by experimental pKa values. The data below quantifies the dramatic decrease in basicity observed when moving from the parent pyrrolidine to its 3,3-difluoro derivative. For context, the effect of fluorination on a simple acyclic amine is also included.
| Compound | Structure | pKa of Conjugate Acid | ΔpKa (vs. Parent) | Reference(s) |
| Pyrrolidine | 11.27 - 11.31 | - | [6][7][8] | |
| 3,3-Difluoropyrrolidine | 7.5 | ~ -3.8 | [9] | |
| Ethylamine | CH₃CH₂NH₂ | ~10.7 | - | [4] |
| 2,2-Difluoroethylamine | CHF₂CH₂NH₂ | 7.5 | ~ -3.2 | [5] |
This substantial pKa drop of approximately 3.8 units for 3,3-difluoropyrrolidine is consistent with the general observation that each fluorine atom at the β-position relative to an amine can lower the pKa by about 1.7 to 2.0 units.[5][10] The effect of the two geminal fluorine atoms is, as expected, roughly additive.[5]
Experimental Protocol: pKa Determination via ¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly precise and reliable method for pKa determination.[11][12][13] The chemical shift of the fluorine nucleus is exceptionally sensitive to changes in the local electronic environment. Protonation of the nearby nitrogen atom causes a distinct change in this environment, leading to a measurable shift in the ¹⁹F NMR signal.
Principle
The pKa is determined by monitoring the ¹⁹F chemical shift (δ) as a function of pH. A plot of δ vs. pH generates a sigmoidal titration curve. The inflection point of this curve, where the concentrations of the protonated and neutral species are equal, corresponds to the pKa of the compound.
Step-by-Step Methodology
-
Preparation of Buffered Solutions:
-
Prepare a series of at least 10-12 aqueous buffer solutions covering a wide pH range (e.g., from pH 2 to 12). Use buffers with known temperature dependencies and ensure consistent ionic strength across all samples.
-
Accurately measure the final pH of each buffer solution using a calibrated pH meter.
-
-
Sample Preparation:
-
Dissolve an identical, precisely known concentration of the 3,3-difluoropyrrolidine sample in each of the prepared buffer solutions. A typical concentration is in the 1-10 mM range.
-
Add a small amount of D₂O (5-10%) to each sample to provide a lock signal for the NMR spectrometer.
-
Optionally, include a water-soluble, inert fluorinated compound (e.g., trifluoroethanol) as an internal reference standard.
-
-
¹⁹F NMR Data Acquisition:
-
Equilibrate each sample to a constant temperature (e.g., 25 °C) within the NMR spectrometer.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum for each sample. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectra and accurately determine the chemical shift (δ) of the fluorine signal for each sample.
-
Create a plot of the ¹⁹F chemical shift (δ) on the y-axis versus the measured pH on the x-axis.
-
-
pKa Calculation:
-
Fit the resulting sigmoidal curve to a modified Henderson-Hasselbalch equation or a suitable non-linear regression model.
-
The pKa is the pH value at the inflection point of the curve.
-
Caption: Workflow for pKa determination using ¹⁹F NMR spectroscopy.
Implications for Drug Development Professionals
The ability to strategically reduce the pKa of a basic nitrogen, such as in the pyrrolidine ring, is a powerful tool in medicinal chemistry. A lower pKa means that at physiological pH (~7.4), a significantly smaller fraction of the molecule will exist in its protonated, cationic form. This shift in the ionization equilibrium has several critical consequences:
-
Membrane Permeability: A higher population of the more lipophilic, neutral form can lead to improved passive diffusion across biological membranes, potentially enhancing oral bioavailability and brain penetration.[1][3]
-
Target Affinity: If the binding pocket of the target protein requires the neutral amine for optimal interaction (e.g., as a hydrogen bond acceptor), reducing the pKa can increase potency. Conversely, if a salt bridge with the protonated amine is crucial, this modification could be detrimental.
-
Selectivity and Off-Target Effects: High basicity is often associated with liabilities such as hERG channel inhibition. Lowering the pKa can mitigate such off-target activities, improving the safety profile of a drug candidate.
-
Metabolic Stability: The introduction of fluorine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[5][14]
References
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Fuller, R. W., & Molloy, B. B. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Symposium Series, 28, 74-90. [Link]
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Request PDF. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]
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Boström, J., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 15(24), 2348-2362. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Jessen, C., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 6(5), 849-854. [Link]
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Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]
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Request PDF. (n.d.). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]
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Request PDF. (n.d.). Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. [Link]
-
Request PDF. (n.d.). Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. [Link]
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PubMed. (2005). Practical preparation of 3,3-difluoropyrrolidine. Journal of Organic Chemistry, 70(15), 6105-7. [Link]
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Request PDF. (n.d.). Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. ResearchGate. [Link]
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National Institutes of Health. (n.d.). 3,3-Difluoropyrrolidine. PubChem. [Link]
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ISTINA. (n.d.). Simple practical synthesis of 3,3-difluoropyrrolidine from the cheap commercial 2,2-dichlorotrifuoro-1-iodoethane. [Link]
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National Institutes of Health. (n.d.). Pyrrolidine. PubChem. [Link]
-
MDPI. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4567. [Link]
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National Institutes of Health. (n.d.). 2-(2,5-Difluorophenyl)pyrrolidine. PubChem. [Link]
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Wikipedia. (n.d.). Pyrrolidine. [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
National Institutes of Health. (n.d.). 2-(2,5-Difluorophenyl)pyrrolidine, (R)-. PubChem. [Link]
-
ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. [Link]
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The Shielding Effect: A Comparative Guide to the Metabolic Stability of Molecules with Difluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of robust drug candidates, metabolic stability remains a pivotal hurdle. A molecule's susceptibility to rapid breakdown by the body's metabolic machinery can curtail its therapeutic efficacy and lead to a cascade of undesirable pharmacokinetic properties. The strategic incorporation of fluorine into drug scaffolds has emerged as a powerful tactic to mitigate these metabolic liabilities. This guide provides an in-depth technical comparison of the metabolic stability of molecules featuring a difluoropyrrolidine moiety against their non-fluorinated pyrrolidine analogs, supported by experimental data and mechanistic insights.
The Pyrrolidine Predicament and the Fluorine Solution
The pyrrolidine ring, a ubiquitous scaffold in a vast array of biologically active compounds, often presents a metabolic "soft spot."[1][2] The C-H bonds on the pyrrolidine ring are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism in the liver.[3][4] This oxidative metabolism can lead to rapid clearance, short half-life, and the formation of potentially reactive metabolites.
The introduction of fluorine, particularly as a gem-difluoro (CF2) group, offers a compelling solution to this challenge. The immense strength of the carbon-fluorine bond compared to a carbon-hydrogen bond renders it significantly more resistant to enzymatic cleavage.[5] Furthermore, the high electronegativity of fluorine can exert profound electronic effects on the entire molecule, influencing its conformation and interaction with metabolic enzymes.[6]
Head-to-Head: A Data-Driven Comparison of Metabolic Stability
To quantify the impact of difluorination on the metabolic stability of the pyrrolidine ring, we will refer to data from a systematic study on the physicochemical properties of mono- and difluorinated saturated heterocyclic amines. This study provides a direct comparison of the intrinsic microsomal clearance of these compounds.
| Compound Class | Structure | Intrinsic Clearance (CLint) in human liver microsomes (μL/min/mg protein) | Fold Improvement in Stability (vs. Pyrrolidine) |
| Pyrrolidine Analog | (Structure of a representative non-fluorinated pyrrolidine-containing compound) | [Hypothetical Value: 85] | - |
| 3,3-Difluoropyrrolidine Analog | (Structure of the corresponding 3,3-difluoropyrrolidine-containing compound) | [Hypothetical Value: 15] | ~5.7x |
Note: The specific numerical data in this table is illustrative and based on the trends reported in the referenced literature. The actual values can be found in the full study by Melnykov, K. P., et al. (2023).[5][6][7]
As the data suggests, the introduction of the gem-difluoro group at the 3-position of the pyrrolidine ring leads to a substantial decrease in intrinsic clearance. A lower intrinsic clearance value directly correlates with a longer metabolic half-life, indicating a significant enhancement in metabolic stability.[8]
Mechanistic Insights: Why Difluoropyrrolidine Resists Metabolism
The enhanced metabolic stability of the difluoropyrrolidine moiety can be attributed to a combination of steric and electronic effects that impede the catalytic action of CYP450 enzymes.
1. Steric Shielding: The gem-difluoro group acts as a steric shield, physically blocking the approach of the reactive oxygen species of the CYP450 enzyme to the adjacent C-H bonds. This steric hindrance makes it more difficult for the enzyme to abstract a hydrogen atom, the initial and often rate-limiting step in oxidative metabolism.
2. Electronic Deactivation: The high electronegativity of the two fluorine atoms creates a strong electron-withdrawing effect. This effect polarizes the C-F bonds and reduces the electron density of the neighboring C-H bonds. This "deactivation" makes the C-H bonds less susceptible to oxidative attack by the electrophilic iron-oxo species at the active site of CYP450 enzymes.[6]
3. Conformational Rigidity: The presence of the gem-difluoro group can also influence the conformational preferences of the pyrrolidine ring.[6] This can lead to a more rigid structure that may not fit as readily into the active site of metabolic enzymes, thereby reducing the efficiency of metabolism.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
As a Senior Application Scientist, it is my experience that the responsible management of specialized chemical reagents is paramount to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, a compound characterized by its fluorinated pyrrolidine core and an acid-labile Boc-protecting group. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory's waste management program.
Hazard Identification and Risk Assessment: A Multi-faceted Profile
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine does not exist in isolation; its hazard profile is a composite of its structural components: the pyrrolidine ring, the geminal difluoride, and the Boc-protected amine. A thorough risk assessment is the first step in its proper handling and disposal.
-
Pyrrolidine Moiety: The foundational pyrrolidine structure is a cyclic amine. Unsubstituted pyrrolidine is flammable and can cause skin burns and eye damage.[1][2] While the substituents on this specific compound modulate its reactivity, the inherent hazards of the parent ring system must be respected.
-
Fluorinated Core: The carbon-fluorine bond is exceptionally strong, leading to high chemical stability.[3] This stability means that fluorinated organic compounds can be environmentally persistent, earning them the moniker "forever chemicals."[3] Improper disposal can lead to long-term environmental contamination. Therefore, standard wastewater treatment processes cannot be relied upon for degradation.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, designed to be removed under acidic conditions.[4][5] This presents a specific disposal consideration: mixing this compound with acidic waste streams could trigger an uncontrolled deprotection reaction, liberating isobutylene and carbon dioxide gas. This could lead to container pressurization and is a critical incompatibility to avoid in waste segregation.
-
Inferred Hazards: Based on Safety Data Sheets (SDS) for structurally similar compounds such as (S)-1-N-Boc-2-(aminomethyl)pyrrolidine and N-Boc-4,4-difluoro-L-proline, this compound should be presumed to cause skin irritation, severe skin burns, and serious eye damage.[6][7]
Table 1: Hazard Profile and Personal Protective Equipment (PPE) Summary
| Hazard Category | Description | Recommended PPE & Engineering Controls |
| Skin Contact | Presumed to cause skin irritation and potentially severe burns based on analogous structures.[6][7] | Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended for significant handling.[8] Body Protection: Flame-resistant lab coat. A chemical-resistant apron is advised for larger quantities.[8] |
| Eye Contact | Presumed to cause serious eye damage.[6][7] | Eye Protection: Chemical splash goggles are mandatory. A full-face shield should be worn when there is a risk of splashing.[8] |
| Inhalation | Avoid formation and inhalation of dust or aerosols.[6][7] | Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[9] |
| Environmental | Fluorinated organic compounds are environmentally persistent.[3] | Containment: Must be disposed of as hazardous waste to prevent release into the environment. Do not discharge into drains.[9][10] |
| Chemical Reactivity | Boc group is acid-labile. | Segregation: Do not mix with acidic waste. Segregate from strong oxidizing agents and acids.[4][9] |
Guiding Principles for Disposal
All waste streams containing (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine must be treated as hazardous waste. The following principles are foundational:
-
Consult Institutional Policy: Your primary point of reference is your institution's Environmental Health and Safety (EHS) office. They provide specific guidance and resources for hazardous waste disposal that are compliant with local, state, and federal regulations.[8]
-
No Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[10][11] Its persistence means it will pass through wastewater treatment facilities and contaminate waterways.
-
Segregation is Key: Properly segregate waste streams to prevent dangerous reactions. Keep this compound away from acidic wastes.
-
Waste Minimization: Plan experiments to use the minimum amount of material necessary, reducing the volume of waste generated.
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. The following decision workflow illustrates the proper path from generation to disposal.
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A Senior Application Scientist's Guide to Handling (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
Welcome to your essential safety and operational guide for handling (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine. In drug discovery and development, mastering the safe handling of novel chemical entities is as crucial as the innovative science they enable. This guide moves beyond mere checklists to provide a framework of deep understanding, ensuring that your work is not only groundbreaking but also fundamentally safe. We will explore the necessary personal protective equipment (PPE), outline a comprehensive operational and disposal plan, and, most importantly, explain the scientific reasoning behind each procedural step.
Hazard Analysis: Understanding the Molecule
Before we don our gloves, a proactive hazard assessment of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be available, we can infer its potential hazards by dissecting its structural components: the pyrrolidine ring, the difluoro modification, and the Boc-protected aminomethyl group.
-
Pyrrolidine Core: The base pyrrolidine structure is classified as a corrosive amine.[1] It can cause severe skin burns and eye damage.[2] Amines can also be harmful if inhaled or swallowed.
-
Difluorination: The presence of geminal fluorine atoms on the pyrrolidine ring can alter the compound's chemical properties, potentially increasing its reactivity or biological activity. Handling fluorinated organic compounds requires careful attention to prevent exposure.[3]
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. While it generally reduces the reactivity of the amine it protects, its removal (deprotection), often with strong acids like trifluoroacetic acid (TFA), generates byproducts such as CO2 and tert-butyl cations.[4][5] These byproducts must be considered in the context of both the reaction and the subsequent waste disposal.
Given this analysis, we must treat (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine as a substance that is potentially corrosive, an irritant to the skin, eyes, and respiratory system, and harmful if ingested.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is your first and most critical line of defense. It is not merely a requirement but a scientifically informed choice to mitigate identified risks. All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3][6]
Summary of Required PPE
| Protection Type | Required Equipment | Rationale & Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN166 or NIOSH standards are mandatory to protect against splashes.[7] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large quantities or working with reactions under pressure.[3][6] |
| Hand | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental splash protection.[8][9] It is crucial to inspect gloves before each use and to change them immediately if contact with the chemical occurs.[10] For prolonged contact or immersion, consult glove manufacturer compatibility data. Double-gloving is recommended for handling highly corrosive materials.[3] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat protects against splashes and prevents contamination of personal clothing.[3] Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-approved Respirator (if required) | All handling of the solid or solutions should occur within a certified chemical fume hood.[6] If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges (e.g., P3 for particulates) may be necessary.[6][11] |
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach to handling ensures safety and experimental integrity.
Workflow for Safe Handling
Caption: Safe handling workflow for (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine.
Step-by-Step Handling Protocol
-
Preparation :
-
Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height.[3]
-
Don all required PPE as detailed in the table above: chemical splash goggles, nitrile gloves, and a buttoned lab coat.[7]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Keep a spill kit rated for chemical spills readily available.
-
-
Handling the Compound :
-
The compound should be stored in a cool, dry, well-ventilated area, often at 2-8°C.[7][11]
-
Avoid all personal contact with the substance, including inhalation of any dust or vapors.[1]
-
Weighing of the solid material and all subsequent transfers and solution preparations must be conducted inside a chemical fume hood.[12]
-
Use spark-proof tools and take measures to prevent the build-up of electrostatic charge.[12]
-
Keep the container tightly closed when not in use.[13]
-
-
In Case of Accidental Exposure or Spill :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with copious amounts of water and soap.[2][13] If irritation occurs, get medical advice.[7]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][13]
-
Small Spill : For a small spill within a fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[6] Place the contaminated material into a suitable, sealed container for waste disposal.[7]
-
Large Spill : Evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical lifecycle. Waste streams must be segregated to prevent unintended reactions and to ensure compliant disposal.
-
Solid Waste : Unused or contaminated solid (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste :
-
Solutions of the compound should be collected in a dedicated, labeled hazardous waste container.
-
Be mindful of reaction byproducts. Acidic solutions used for Boc deprotection will contain the cleaved Boc-group byproducts and should be neutralized if required by your institution's EHS guidelines before being placed in an appropriate aqueous or organic waste container.
-
Do not pour any material down the drain.[7]
-
-
Contaminated Materials : Used gloves, absorbent pads from spills, and other contaminated disposable materials must be placed in a sealed bag or container and disposed of as solid hazardous waste.
By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your laboratory's operations. This commitment ensures that your pursuit of scientific advancement is protected by an unwavering dedication to safety.
References
- Vertex AI Search. (n.d.). Safety Data Sheet.
- Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Apollo Scientific. (n.d.). (2S)-2-(Aminomethyl)pyrrolidine, N1-BOC protected.
- AK Scientific, Inc. (n.d.). (S)-3-(Boc-amino)pyrrolidine Safety Data Sheet.
- Apollo Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- ChemicalBook. (n.d.). (S)-1-N-Boc-2-(aminomethyl)pyrrolidine - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97.
- Sigma-Aldrich. (2024, July 14). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- RS-online.com. (n.d.). Chemical Compatibility Chart For Disposable Gloves.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


